molecular formula C11H24N2O2 B023355 NH2-C6-NH-Boc CAS No. 51857-17-1

NH2-C6-NH-Boc

货号: B023355
CAS 编号: 51857-17-1
分子量: 216.32 g/mol
InChI 键: RVZPDKXEHIRFPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NH2-C6-NH-Boc, also known as this compound, is a useful research compound. Its molecular formula is C11H24N2O2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-Boc-1,6-diaminohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl N-(6-aminohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZPDKXEHIRFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369777
Record name N-Boc-1,6-diaminohexane
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51857-17-1
Record name N-BOC-1,6-diaminohexane
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Record name N-Boc-1,6-diaminohexane
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Record name tert-butyl N-(6-aminohexyl)carbamate
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Foundational & Exploratory

An In-depth Technical Guide to NH2-C6-NH-Boc: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-C6-NH-Boc, also known by its systematic name tert-butyl N-(6-aminohexyl)carbamate, is a bifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its structure features a six-carbon aliphatic chain (C6) that provides a flexible spacer, a primary amine (-NH2) at one terminus, and a tert-butyloxycarbonyl (Boc) protected amine (-NH-Boc) at the other. This strategic design allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][][4] The Boc protecting group offers stability under a range of conditions and can be selectively removed under acidic conditions, enabling a modular approach to synthesis.[4]

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a hexamethylene diamine core where one of the amino groups is protected with a tert-butyloxycarbonyl group.

Molecular Formula: C₁₁H₂₄N₂O₂[5][6]

Canonical SMILES: C(OC(C)(C)C)(=O)NCCCCCCN[5]

InChI Key: RVZPDKXEHIRFPM-UHFFFAOYSA-N[5]

CAS Number: 51857-17-1[5]

Common Synonyms:

  • N-Boc-1,6-diaminohexane[5]

  • tert-Butyl (6-aminohexyl)carbamate[5]

  • N-tert-Butoxycarbonyl-1,6-hexanediamine[7]

  • (6-Aminohexyl)carbamic acid tert-butyl ester[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueReference(s)
Molecular Weight 216.32 g/mol [5]
Appearance Clear colorless to pale yellow liquid or viscous liquid[8]
Density 0.965 g/mL at 20 °C[9]
Boiling Point 106-110 °C at 0.3 mmHg[10]
Melting Point 162-164 °C (hydrochloride salt)[11]
Solubility Soluble in dichloromethane (B109758) and ethyl acetate.[7]
Predicted pKa 12.93 ± 0.46[10]
Refractive Index 1.462 (at 20 °C)[9]

Reactivity and Stability

The reactivity of this compound is governed by its two functional groups: the primary amine and the Boc-protected amine.

  • Primary Amine: The terminal -NH2 group is a nucleophile and can readily participate in reactions such as acylation, alkylation, and amide bond formation. This allows for its conjugation to carboxylic acids, activated esters (e.g., NHS esters), and other electrophilic moieties.[12]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under basic, nucleophilic, and reductive conditions. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality makes it highly valuable in multi-step syntheses.[4]

Stability: The compound is sensitive to air and should be stored under an inert atmosphere. It is incompatible with strong oxidizing agents.[13] For long-term storage, it is recommended to keep it in a cool, dark place (2-8°C).[14]

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the selective mono-protection of 1,6-hexanediamine (B7767898) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

Synthesis Protocol:

  • Dissolve 1,6-hexanediamine (0.5 mol) and triethylamine (0.1 mol) in 300 mL of DCM in a flask.[15]

  • Slowly add a solution of di-tert-butyl dicarbonate (0.1 mol) in 100 mL of DCM to the stirred solution at room temperature. The solution will turn cloudy.[15]

  • Allow the reaction to proceed overnight at room temperature.[15]

  • Filter the reaction mixture and extract the filtrate three times with water.[15]

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[15]

Purification Protocol:

  • Dissolve the crude product in 1 N HCl and wash with diethyl ether to remove any di-Boc-protected byproduct.[7]

  • Make the aqueous phase basic (pH 10) by adding 2 N NaOH.[7]

  • Extract the product into ethyl acetate.[7]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield purified this compound as a yellow oil.[7]

Boc Deprotection

The removal of the Boc protecting group is a crucial step to liberate the second primary amine for subsequent conjugation.

Materials:

  • This compound (or a derivative conjugated through the primary amine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Applications in Drug Development and Bioconjugation

This compound serves as a versatile linker in various bioconjugation applications, most notably in the development of PROTACs and ADCs.

PROTAC Synthesis

In PROTAC technology, this compound can be used to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The sequential nature of its reactivity allows for a controlled synthesis.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand 1 Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Ligand 2 Coupling A This compound C Ligand 1-C6-NH-Boc A->C Amide bond formation B Ligand 1 (e.g., POI binder) with reactive group (e.g., -COOH) B->C D Ligand 1-C6-NH-Boc E Ligand 1-C6-NH2 D->E TFA/DCM F Ligand 1-C6-NH2 H PROTAC Molecule F->H Coupling G Ligand 2 (e.g., E3 Ligase binder) with reactive group G->H

Caption: General workflow for the synthesis of a PROTAC molecule using this compound.

Bioconjugation to Biomolecules

The primary amine of this compound can be conjugated to various biomolecules, such as proteins or antibodies, through their surface-exposed lysine (B10760008) residues or N-terminus. After conjugation, the Boc group can be removed to introduce a reactive amine for further functionalization.

Bioconjugation_Workflow A Biomolecule (e.g., Antibody) with surface lysines (-NH2) G Biomolecule-Linker-Payload (e.g., ADC) A->G Conjugation B Activated Linker (e.g., NHS-ester of a payload) D Payload-C6-NH-Boc B->D C This compound C->D Couple to Payload E Payload-C6-NH2 D->E Boc Deprotection (TFA) F Activated Payload-Linker E->F Activation (e.g., NHS ester formation) F->G

Caption: A possible workflow for conjugating a payload to a biomolecule using this compound.

Analytical Data

NMR Spectroscopy
  • ¹H NMR (CDCl₃): δ 4.54 (bs, 1H, NH), 3.05-2.62 (m, 4H, NCH₂), 1.41 (m, 9H, C(CH₃)₃), 1.29 (m, 8H, CH₂).[7]

  • ¹³C NMR: Spectral data for N-Boc-1,6-diaminohexane can be found in the PubChem database.[5]

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-1,6-diaminohexane is available on platforms such as PubChem and ChemicalBook.[5][16] Key expected peaks would include N-H stretching for the primary and secondary amines, C-H stretching for the alkyl chain, and a strong C=O stretching for the carbamate (B1207046) group.

Mass Spectrometry (MS)

The molecular weight of this compound is 216.32 g/mol , which would correspond to the molecular ion peak in a mass spectrum.[5]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is a versatile and valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its well-defined structure, predictable reactivity, and the orthogonal nature of its functional groups make it an ideal tool for the construction of complex bioconjugates and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, structure, and applications, serving as a valuable resource for its effective utilization in research and development.

References

A Technical Guide to the Research Applications of N-Boc-1,6-diaminohexane (NH2-C6-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-1,6-diaminohexane, commonly abbreviated as NH2-C6-NH-Boc, is a bifunctional chemical linker indispensable in modern chemical biology, drug discovery, and materials science.[1][2][3] Its structure features a six-carbon (C6) alkyl chain, providing a defined spatial distance, a reactive primary amine (-NH2) at one terminus, and a tert-butyloxycarbonyl (Boc) protected amine at the other.[2][3] This mono-protected diamine configuration is the key to its utility, allowing for controlled, sequential chemical reactions. Researchers can selectively react the free amine, then, in a subsequent step, remove the acid-labile Boc group to expose a new primary amine for further conjugation. This strategic approach is fundamental to the construction of complex molecular architectures such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as for the functionalization of surfaces and solid supports.[4][5][6][7]

Physicochemical Properties

The physical and chemical characteristics of N-Boc-1,6-diaminohexane are foundational to its application in synthesis. Key properties are summarized below.

PropertyValueSource
IUPAC Name tert-butyl N-(6-aminohexyl)carbamate[3]
Synonyms This compound, N-tert-Butoxycarbonyl-1,6-hexanediamine[3][8]
CAS Number 51857-17-1[7][9]
Molecular Formula C11H24N2O2[3][8]
Molecular Weight 216.32 g/mol [3]
Appearance Liquid or Solid[2][8]
Density ~0.965 g/mL at 20 °C[5][7][10]
Solubility Soluble in dichloromethane, ethyl acetate, ethanol[1][5][7]

Core Applications in Research

The unique structure of this compound makes it a versatile tool for covalently linking different molecular entities.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[11][12] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[11][]

The this compound linker is frequently used to provide the necessary alkyl chain spacer.[4][5] The length and flexibility of this C6 chain are crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity.[11][14] The optimal linker length must often be determined empirically for each specific target and E3 ligase pair.[12] this compound serves as a foundational building block in the synthesis of PROTAC libraries to screen for optimal linker length and composition.[4][15][16]

PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule (Ligand-Linker-Ligand) PROTAC->Ternary C6 Linker facilitates formation E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of Action for a PROTAC molecule.
Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[17][18] The linker connecting the antibody and the drug is crucial for the ADC's stability in circulation and its ability to release the payload at the target site.[18][19]

This compound can be used to synthesize non-cleavable linkers for ADCs.[6] In a typical synthetic scheme, the free primary amine can be reacted with an activated form of the cytotoxic payload. Following this conjugation, the Boc group is removed, and the newly exposed amine is coupled to the antibody, often by targeting surface-exposed lysine (B10760008) residues or through enzymatic methods.[19] The C6 alkyl spacer helps to minimize steric hindrance between the bulky antibody and the drug molecule.[19]

Bioconjugation and Surface Functionalization

The ability to sequentially modify a molecule makes this compound an excellent reagent for immobilizing biomolecules onto surfaces or solid supports.[7][8] This is critical for applications such as:

  • Solid-Phase Peptide Synthesis (SPPS): Attaching the first amino acid to a resin.[20]

  • Affinity Chromatography: Covalently linking a ligand to a chromatography matrix.

  • Biosensors and Microarrays: Anchoring probes (e.g., DNA, antibodies) to a sensor chip or glass slide.[21]

  • Nanoparticle Modification: Functionalizing the surface of nanoparticles for targeted drug delivery or imaging applications.

The process involves first coupling the free amine of this compound to the surface, followed by deprotection and subsequent attachment of the desired molecule to the newly available amine.

Bioconjugation_Workflow cluster_workflow Sequential Bioconjugation Workflow Start Solid Support or Surface (e.g., Resin) Linker Add this compound + Coupling Reagents Start->Linker Step 1a Step1 Surface-C6-NH-Boc (Linker Immobilized) Linker->Step1 Step 1b Deprotection Boc Deprotection (e.g., TFA in DCM) Step1->Deprotection Step 2a Step2 Surface-C6-NH2 (Amine Exposed) Deprotection->Step2 Step 2b Biomolecule Add Biomolecule (Peptide, DNA, Drug) + Coupling Reagents Step2->Biomolecule Step 3a Final Surface-C6-NH-Biomolecule (Final Conjugate) Biomolecule->Final Step 3b

Workflow for surface functionalization.

Experimental Protocols

The following protocols provide generalized methodologies for the key chemical transformations involving this compound.

Protocol 1: Amide Coupling to the Primary Amine

This protocol describes the conjugation of a molecule containing a carboxylic acid to the free amine of this compound using EDC/Sulfo-NHS chemistry.

Materials:

  • N-Boc-1,6-diaminohexane (this compound)

  • Carboxylic acid-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 or MES buffer, pH 4.5-6.0

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. The reaction is most efficient at a pH between 4.5 and 7.2.[22]

  • Conjugation:

    • Dissolve this compound (1.0 equivalent) in the reaction buffer.

    • Add the activated carboxylic acid solution (Sulfo-NHS ester) to the this compound solution. The reaction with the primary amine is most efficient at a pH of 7-8.[22]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted Sulfo-NHS ester by adding hydroxylamine (B1172632) to a final concentration of 10-50 mM.

    • Purify the resulting conjugate (Molecule-C6-NH-Boc) using an appropriate method, such as silica (B1680970) gel chromatography or reverse-phase HPLC.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the second primary amine.

Materials:

  • Boc-protected conjugate (e.g., Molecule-C6-NH-Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 10 mL per gram of compound).

  • Add an excess of TFA. A common ratio is 20-50% TFA in DCM (v/v).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in a minimal amount of DCM and carefully neutralize the mixture by washing with saturated NaHCO3 solution to remove residual acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the deprotected product (Molecule-C6-NH2).

Logical Relationships and Synthesis Strategy

The core value of this compound in research is its role as a heterobifunctional linker, enabling controlled, stepwise synthesis. This is a direct consequence of its structure.

Logical_Relationship cluster_logic Structure-Function Relationship of this compound Structure Chemical Structure Amine1 Reactive Primary Amine (-NH2) Structure->Amine1 Spacer Alkyl Spacer (-C6H12-) Structure->Spacer Amine2 Protected Amine (-NH-Boc) Structure->Amine2 React1 First Conjugation Site (e.g., Amide bond formation) Amine1->React1 leads to Spacing Provides Spatial Separation & Flexibility Spacer->Spacing leads to React2 Second Conjugation Site (Available after deprotection) Amine2->React2 leads to Function Synthetic Function Control Enables Stepwise Synthesis (Orthogonal Protection) React1->Control allows for React2->Control allows for Control->Function

Relationship between structure and function.

References

The NH2-C6-NH-Boc Linker: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, a chemical bridge connecting the target protein-binding ligand (warhead) and the E3 ubiquitin ligase ligand. The linker is not merely a passive spacer; its composition, length, and flexibility profoundly influence the physicochemical properties, ternary complex formation, and ultimately the degradation efficacy of the PROTAC.[1][2]

Among the diverse array of linkers utilized in PROTAC design, alkyl amine linkers have garnered significant attention for their synthetic tractability and their ability to impart favorable properties to the final molecule. This technical guide provides an in-depth overview of the NH2-C6-NH-Boc linker, a bifunctional building block featuring a six-carbon alkyl chain, a free primary amine, and a Boc-protected amine. This guide will cover its core properties, role in PROTAC development, relevant quantitative data from analogous linkers, detailed experimental protocols, and visualizations of key concepts.

Core Properties of the this compound Linker

The this compound linker, also known as N-Boc-1,6-diaminohexane, possesses a simple yet versatile structure that makes it a valuable tool in PROTAC synthesis.

Structure:

The six-carbon alkyl chain provides a flexible spacer to orient the warhead and the E3 ligase ligand for optimal ternary complex formation.[3] The presence of two amine groups at either end allows for sequential and controlled conjugation to the other components of the PROTAC. The tert-butyloxycarbonyl (Boc) protecting group on one of the amines enables a modular synthetic approach, where one ligand can be attached to the free amine, followed by deprotection and attachment of the second ligand.[4][5]

The alkyl nature of the C6 linker contributes to the overall lipophilicity of the PROTAC, which can enhance cell permeability.[6] However, excessive lipophilicity can lead to poor solubility and off-target effects. The inclusion of the amine functionalities can help to mitigate this by introducing polarity.[7]

Data Presentation: Physicochemical and Biological Activity

Table 1: Physicochemical Properties of PROTACs with Alkyl Amine Linkers (Hypothetical Data)

PROTAC IDLinker LengthMolecular Weight (Da)cLogPTopological Polar Surface Area (Ų)
PROTAC-C448504.2150
PROTAC-C668784.8150
PROTAC-C889065.4150

This table illustrates the general trend of increasing lipophilicity (cLogP) with increasing alkyl chain length.

Table 2: Biological Activity of BCL-xL PROTACs with Alkyl Linkers

PROTAC IDLinkerTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
PP58-carbon alkaneBCL-xLVHL27.2Not ReportedMOLT-4[8]
1C7Acetylene-containingBCL-xLCRBNNot ReportedDegradation observed at 100 & 1000 nMHeLa[9]
2C7Flexible alkaneBCL-xLCRBNNot ReportedNo degradation observedHeLa[9]

This data, from studies on BCL-xL degraders, demonstrates that both linker length and composition are critical for degradation efficacy.[8][9] For instance, the 8-carbon alkane linker in PP5 resulted in potent degradation, while the activity of other PROTACs was highly dependent on the specific linker structure.[8]

Experimental Protocols

The synthesis of a PROTAC using the this compound linker typically involves a sequential, two-step amide coupling process. The following protocols provide a general framework for this synthesis.

Protocol 1: First Amide Coupling to the Free Amine of this compound

This protocol describes the coupling of a carboxylic acid-functionalized ligand (either the warhead or the E3 ligase ligand) to the free primary amine of the this compound linker.

Materials:

  • This compound (N-Boc-1,6-diaminohexane)

  • Carboxylic acid-functionalized ligand (Ligand-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ligand-COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the activated Ligand-COOH mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate (Ligand-C6-NH-Boc).

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the second primary amine for the subsequent coupling reaction.

Materials:

  • Boc-protected intermediate (Ligand-C6-NH-Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Ligand-C6-NH-Boc (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.

  • The resulting amine salt (Ligand-C6-NH2·TFA) is often used in the next step without further purification.

Protocol 3: Second Amide Coupling to Complete the PROTAC Synthesis

This protocol describes the final step of coupling the second carboxylic acid-functionalized ligand to the newly deprotected amine.

Materials:

  • Amine salt intermediate (Ligand-C6-NH2·TFA)

  • Second carboxylic acid-functionalized ligand (Ligand'-COOH)

  • HATU or similar peptide coupling reagent

  • DIPEA

  • Anhydrous DMF

  • Standard laboratory glassware and purification supplies

Procedure:

  • Under an inert atmosphere, dissolve the Ligand'-COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents, to neutralize the TFA salt and act as a base) and stir for 15 minutes at room temperature.

  • Add the crude Ligand-C6-NH2·TFA (1.1 equivalents) to the activated Ligand'-COOH solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.

  • Characterize the final PROTAC by NMR and high-resolution mass spectrometry.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC development.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition

PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - Warhead-COOH - E3 Ligand-COOH step1 Protocol 1: First Amide Coupling start->step1 intermediate1 Intermediate: Warhead-C6-NH-Boc step1->intermediate1 step2 Protocol 2: Boc Deprotection intermediate1->step2 intermediate2 Intermediate: Warhead-C6-NH2 step2->intermediate2 step3 Protocol 3: Second Amide Coupling intermediate2->step3 final_protac Final PROTAC: Warhead-C6-E3 Ligand step3->final_protac purification Purification (HPLC) final_protac->purification characterization Characterization (NMR, MS) purification->characterization

General workflow for PROTAC synthesis.

Linker_Function_Relationship cluster_linker Linker Properties (this compound) cluster_outcome PROTAC Performance length Length (6 Carbons) ternary_complex Ternary Complex Formation and Stability length->ternary_complex Influences flexibility Flexibility (Alkyl Chain) flexibility->ternary_complex Influences composition Composition (Alkyl Amine) physicochem Physicochemical Properties (Solubility, Permeability) composition->physicochem Determines degradation Degradation Efficacy (DC50, Dmax) ternary_complex->degradation Impacts physicochem->degradation Impacts

Linker structure-function relationship.

Conclusion

The this compound linker is a valuable and versatile building block for the development of PROTACs. Its six-carbon alkyl chain provides the necessary flexibility and length to facilitate the formation of a productive ternary complex, while the orthogonally protected amines allow for a modular and efficient synthetic strategy. While the optimal linker is target-dependent and often requires empirical determination, the foundational principles of linker design, exemplified by the this compound linker, are crucial for advancing the field of targeted protein degradation. The provided protocols and conceptual diagrams serve as a guide for researchers to effectively utilize this and similar linkers in the design and synthesis of novel PROTAC-based therapeutics. As our understanding of the "linkerology" of PROTACs continues to grow, the rational design of linkers will remain a cornerstone of this transformative therapeutic modality.

References

A Comprehensive Safety and Handling Guide for tert-butyl (6-aminohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the safety, handling, and toxicological information for tert-butyl (6-aminohexyl)carbamate (CAS No. 51857-17-1). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive resource for laboratory and drug development settings.

Chemical Identification and Properties

tert-Butyl (6-aminohexyl)carbamate, also known as N-Boc-1,6-diaminohexane, is a commonly used reagent for introducing a C6-spacer arm in organic synthesis.[1][2] Its bifunctional nature, possessing both a primary amine and a Boc-protected amine, makes it a valuable building block in the development of various molecules, including therapeutics and functionalized materials.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 51857-17-1[3]
Molecular Formula C₁₁H₂₄N₂O₂[1]
Molecular Weight 216.32 g/mol [3]

| Synonyms | N-Boc-1,6-diaminohexane, tert-Butyl N-(6-aminohexyl)carbamate, N-(tert-Butoxycarbonyl)-1,6-diaminohexane[4] |

Table 2: Physical and Chemical Properties

Property Value Citation(s)
Physical State Off-white solid or colorless to yellow clear liquid. [4][5]
Density 0.965 g/mL at 20 °C [2][5]
Boiling Point 106-110 °C at 0.3 mmHg [4][5]
Flash Point 125 °C (257 °F) - closed cup [2][5]
Refractive Index n20/D 1.462 [2][5]
Vapor Pressure 0.000233 mmHg at 25 °C [4]
Solubility Soluble in dichloromethane (B109758) and ethyl acetate. [1][4]

| Melting Point | 162-164 °C (for hydrochloride salt) | |

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The primary hazards are associated with its corrosive nature.[3] The GHS classification indicates that it can cause severe skin burns and eye damage.[3][5] The hydrochloride salt is noted to cause skin and serious eye irritation.[6][7]

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement Citation(s)
Skin Corrosion / Irritation 1B H314: Causes severe skin burns and eye damage [3][5]
Serious Eye Damage / Irritation 1 H314: Causes severe skin burns and eye damage [2][3]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation (for hydrochloride salt) |[6][7] |

GHS_Hazard_Identification cluster_hazards GHS Hazard Classifications substance tert-butyl (6-aminohexyl)carbamate H314 Skin Corrosion/Irritation (Category 1B) H314: Causes severe skin burns and eye damage substance->H314 Corrosive H318 Serious Eye Damage (Category 1) Causes serious eye damage substance->H318 Corrosive H335 STOT SE (Category 3) H335: May cause respiratory irritation (HCl Salt) substance->H335 Irritant

Caption: GHS Hazard Identification for tert-butyl (6-aminohexyl)carbamate.

Experimental Safety Protocols

While specific toxicological studies for this compound are not fully detailed in publicly available literature, the hazard classifications are determined by standard experimental protocols.[8] The following outlines the general methodologies for assessing the key hazards identified.

Experimental Protocol: Skin Corrosion/Irritation Assessment (Based on OECD Guideline 404)

  • Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Methodology: A small amount of the test substance (approx. 0.5 g or 0.5 mL) is applied directly to a shaved area of the skin of a test animal (typically an albino rabbit).

  • Observation: The application site is covered with a gauze patch for a set exposure period (e.g., 4 hours). After this period, the patch is removed, and the skin is observed and graded for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

  • Classification: The severity and reversibility of the observed skin reactions determine the classification. Severe, irreversible damage leads to a "Corrosive" classification, while reversible damage is classified as "Irritant."

Experimental Protocol: Flash Point Determination (Closed-Cup Method)

  • Objective: To determine the lowest temperature at which a liquid's vapor will ignite when an ignition source is introduced.

  • Methodology: A sample of the substance is placed in a closed cup apparatus and slowly heated. The temperature of the sample is continuously monitored.

  • Procedure: At regular temperature intervals, an ignition source (such as a small flame) is introduced into the vapor space above the liquid.

  • Result: The flash point is the lowest temperature at which a "flash" is observed. For tert-butyl (6-aminohexyl)carbamate, this is reported as 125 °C.[2][5]

Safe Handling and Personal Protective Equipment (PPE)

Given its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Handling:

  • Always handle in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid the formation of dust or aerosols.[8]

  • Prevent contact with skin, eyes, and clothing. Do not breathe vapors or mist.[10]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a dry, cool, and well-ventilated place.[8]

  • Keep the container tightly closed and store under an inert atmosphere.[9][10]

  • Store in a designated corrosives area and keep locked up.[7][10]

  • Incompatible materials include strong oxidizing agents and strong acids.[9]

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) start Handling tert-butyl (6-aminohexyl)carbamate engineering Engineering Controls: Use Chemical Fume Hood start->engineering eye Eye/Face Protection: Chemical safety goggles and/or face shield engineering->eye Mandatory skin Skin Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) and lab coat engineering->skin Mandatory respiratory Respiratory Protection: Required if ventilation is inadequate or aerosols are generated. Use NIOSH-approved respirator. engineering->respiratory As Needed

Caption: Recommended PPE and Engineering Controls Workflow.

First Aid and Emergency Procedures

Immediate action is critical in case of accidental exposure. Ensure eyewash stations and safety showers are readily accessible.[9]

Table 4: First Aid Measures

Exposure Route First Aid Instructions Citation(s)
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8][10]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [8][10]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. [7][10]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |[8][10] |

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Remove contaminated clothing. Wash with water for 15+ min. skin->action_skin action_eyes Rinse with water for 15+ min. Remove contact lenses. eyes->action_eyes action_inhalation Move to fresh air. Provide artificial respiration if needed. inhalation->action_inhalation action_ingestion Rinse mouth. DO NOT induce vomiting. ingestion->action_ingestion medical Seek Immediate Medical Attention action_skin->medical action_eyes->medical action_inhalation->medical action_ingestion->medical

Caption: First Aid Workflow for Accidental Exposure.

Fire and Reactivity Data

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors.[8]

  • Hazardous Combustion Products: Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8] The hydrochloride salt may also produce hydrogen chloride gas.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Stability and Reactivity:

  • Reactivity: No hazardous reactions are expected under normal processing.[7]

  • Chemical Stability: The product is stable under normal conditions of use and storage.[7]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.[9]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[9]

Toxicological and Ecological Information

Toxicological Information:

  • The toxicological properties of tert-butyl (6-aminohexyl)carbamate have not been fully investigated.[7][8]

  • The primary health effect identified is its corrosive nature, causing severe burns to the skin and eyes upon contact.[3][10]

Ecological Information:

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure that a thorough risk assessment is conducted for your specific application.

References

An In-depth Technical Guide on the Core Role of Alkyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two ligands.[2][3][4] Once inside the cell, a PROTAC forms a ternary complex with the POI and an E3 ligase.[1][3] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1][5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1]

While the two ligands determine the specificity for the POI and the E3 ligase, the linker is far from a passive spacer.[6] The linker's characteristics—including its length, composition, rigidity, and attachment points—are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][6] Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are a fundamental class of linkers that offer distinct advantages in PROTAC design, such as enhanced cell permeability and synthetic versatility.[4][] This guide provides an in-depth exploration of the role of alkyl linkers in PROTACs, focusing on their impact on ternary complex formation, degradation efficiency, and overall drug-like properties.

The Alkyl Linker: Structure and Physicochemical Properties

Alkyl linkers are primarily hydrocarbon chains that can be systematically varied in length.[4] They are generally more hydrophobic than other common linker types like polyethylene (B3416737) glycol (PEG) linkers.[8] This hydrophobicity can be advantageous for cell membrane permeability but may negatively impact aqueous solubility.[4][6][8]

Key Properties of Alkyl Linkers:

  • Hydrophobicity: Alkyl chains can enhance passive diffusion across the lipid bilayer of cell membranes.[] Replacing ether oxygens in PEG linkers with methylene (B1212753) groups reduces the number of hydrogen bond acceptors and the topological polar surface area.[]

  • Flexibility: Simple alkyl chains offer significant conformational flexibility, which can be beneficial for allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[3] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]

  • Synthetic Tractability: Alkyl linkers are synthetically accessible, allowing for the straightforward creation of PROTAC libraries with varying linker lengths to empirically determine the optimal length for a given target.[4][9]

  • Metabolic Stability: The hydrocarbon backbone of alkyl linkers is often less susceptible to oxidative cleavage compared to other linker types, though metabolism can still occur at the points of attachment to the ligands.[]

Impact of Alkyl Linker Length on Ternary Complex Formation and Degradation

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[3] The linker's length is a critical parameter that dictates the distance and relative orientation of the POI and E3 ligase.[3]

  • Too Short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[10][11]

  • Too Long: An excessively long linker can lead to unproductive binding modes where the POI and E3 ligase are not oriented correctly for efficient ubiquitination, and it can increase the entropic penalty of complex formation.[3][10][11]

  • Optimal Length: The ideal linker length must be determined empirically for each specific POI and E3 ligase pair.[10] It facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[3]

Quantitative Data on Linker Length and Degradation Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[5][11] The following tables summarize quantitative data from published studies, illustrating the impact of alkyl and alkyl/ether linker length on the degradation of specific target proteins.

Table 1: Impact of Alkyl/Ether Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [10][12]
Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar>90
Alkyl/Ether21396
Alkyl/Ether2929276
Table 2: Impact of Alkyl Linker Length on Degradation of Estrogen Receptor α (ERα) [13][14]
Linker Type Linker Length (atoms)
Alkyl9
Alkyl12
Alkyl16
Alkyl19
Alkyl21

Note: The data presented are compiled from various sources and are intended to be illustrative of general trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated hijacking of the ubiquitin-proteasome system.

Experimental Workflow: PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Varying Alkyl Linker Length) Biophysical Biophysical Assays (e.g., SPR, ITC, TR-FRET) Synthesis->Biophysical Cell_Treatment Cell Treatment (Dose & Time Course) Synthesis->Cell_Treatment Ternary_Formation Assess Ternary Complex Formation & Stability (Cooperativity) Biophysical->Ternary_Formation Data_Analysis Data Analysis (DC50, Dmax) Ternary_Formation->Data_Analysis Correlate Ubiquitination Ubiquitination Assay (e.g., IP-Western) Cell_Treatment->Ubiquitination Degradation Degradation Assay (e.g., Western Blot, MS) Cell_Treatment->Degradation Ubiquitination->Data_Analysis Degradation->Data_Analysis

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.[8]

Key Experimental Protocols

Accurate evaluation of PROTACs with different alkyl linkers requires a combination of biophysical and cell-based assays.

Protocol: Western Blot Analysis for Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by PROTACs.[5][15]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., in 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.[5] Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC compounds in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[15]

    • Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 16 or 24 hours) at 37°C.[15]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.[15]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15][16]

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[15]

    • Centrifuge the lysate at high speed (e.g., 12,000-14,000 rpm) for 20 minutes at 4°C to pellet cell debris.[15][16]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[15]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer.[15]

    • Boil the samples at 95-100°C for 5-10 minutes.[15]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.[15]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5][15]

  • Immunoblotting and Detection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5][15]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5][15]

    • Wash the membrane three times with TBST.[15]

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane three times with TBST.[15]

    • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).[15]

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15][16]

  • Data Analysis:

    • Quantify the band intensity for the target protein and the loading control using densitometry software.[15]

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Protocol: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[17][18]

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the surface of an SPR sensor chip.[18]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the ligase.[19]

    • Separately, determine the binary affinity of the PROTAC for the POI, typically by immobilizing the POI and injecting the PROTAC.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.[19]

    • Inject these solutions over the immobilized E3 ligase.[19] The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[19]

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model to determine the kinetic (ka, kd) and affinity (KD) constants for ternary complex formation.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC for the E3 ligase to the ternary binding affinity. An α value > 1 indicates positive cooperativity, suggesting that the presence of the POI enhances the binding of the PROTAC to the E3 ligase.

Protocol: In Vitro Ubiquitination Assay

This assay directly measures the functional consequence of ternary complex formation—the ubiquitination of the target protein.[20][21]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified recombinant target protein (POI), E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, and biotinylated-ubiquitin in reaction buffer.[22]

    • Add the PROTAC compound at various concentrations (include a no-PROTAC control).

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP.[22]

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Detection of Ubiquitination:

    • Western Blot: Stop the reaction by adding Laemmli buffer. Run the samples on an SDS-PAGE gel and perform a Western blot. Detect poly-ubiquitination of the POI using an anti-ubiquitin antibody or an antibody against the POI (which will show higher molecular weight smears).[21]

    • AlphaLISA/TR-FRET: For higher throughput, specialized assay kits can be used.[22] For example, using a GST-tagged POI and biotinylated-ubiquitin, acceptor and donor beads can be added that generate a signal when in proximity, indicating ubiquitination.[22]

Conclusion and Future Directions

The alkyl linker is a critical design element in the development of effective PROTACs. Its length and physicochemical properties profoundly influence cell permeability, ternary complex formation, and ultimately, the efficiency and potency of target protein degradation.[3][] While simple alkyl chains have proven effective, the field is moving towards more sophisticated linker designs. Future research will likely focus on:

  • "Smart" Linkers: Incorporating photo-cleavable or enzymatically-cleavable moieties to control PROTAC activity spatially and temporally.

  • Rigid and Conformationally Constrained Linkers: Using cyclic structures (e.g., piperazine, piperidine) or rigid elements (e.g., alkynes, triazoles) to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of binding and improving selectivity.[6]

  • Computational Modeling: Advances in computational and structural methods will play an essential role in rationally designing linkers by predicting the structure and dynamics of PROTAC-induced ternary complexes, moving beyond the current "trial and error" approach.[9]

By continuing to explore the vast chemical space of linkers and employing a robust suite of experimental and computational tools, researchers can unlock the full therapeutic potential of PROTACs.

References

A Technical Guide to the Bifunctional Linker NH2-C6-NH-Boc (N-Boc-1,6-diaminohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of the bifunctional linker commonly known as NH2-C6-NH-Boc, or more formally as N-Boc-1,6-diaminohexane and tert-butyl (6-aminohexyl)carbamate. This molecule is a critical reagent in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in synthesis and for the characterization of derivative compounds.

PropertyValueSource(s)
Molecular Formula C11H24N2O2[1][2][3][4]
Molecular Weight 216.32 g/mol [1][3][5][6]
Synonyms N-Boc-1,6-diaminohexane, tert-butyl (6-aminohexyl)carbamate, N-(tert-Butoxycarbonyl)-1,6-diaminohexane[1][7]
CAS Number 51857-17-1[1][2][3]

Synthesis of N-Boc-1,6-diaminohexane: An Experimental Protocol

The synthesis of this compound involves the selective mono-protection of one of the primary amine groups of 1,6-diaminohexane with a tert-butoxycarbonyl (Boc) group. This procedure is crucial for its subsequent use as a bifunctional linker, allowing for sequential conjugation to other molecules.

Materials:
Procedure:
  • Reaction Setup : In a round-bottom flask, dissolve 1,6-diaminohexane (e.g., 0.5 mol) in dichloromethane (DCM). If a base is used, triethylamine (e.g., 0.1 mol) can be added to the solution. Cool the flask to 0 °C in an ice bath with stirring.

  • Addition of Boc Anhydride : Separately, dissolve di-tert-butyl dicarbonate (Boc2O) (e.g., 0.1 mol) in DCM. Slowly add this solution dropwise to the stirred solution of 1,6-diaminohexane over a period of approximately one hour. A molar excess of the diamine is used to favor mono-protection. The reaction mixture may turn cloudy upon addition.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Workup and Extraction :

    • If a precipitate has formed (often the salt of the di-protected product), it can be removed by filtration.

    • Transfer the filtrate to a separatory funnel and wash it multiple times with saturated aqueous sodium bicarbonate solution, followed by water and brine.[1]

    • Alternatively, the reaction mixture can be extracted with 1 N HCl to protonate the unreacted amine and the desired mono-protected product, separating it from the di-Boc byproduct which will remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH to pH > 12) and the product is extracted with an organic solvent like DCM.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the product, which is typically an oil.[2]

Synthesis Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 1_6_Diaminohexane 1,6-Diaminohexane in DCM Reaction_Vessel Reaction at 0°C to Room Temp (Optional: Triethylamine) 1_6_Diaminohexane->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate (Boc2O) in DCM Boc2O->Reaction_Vessel Filtration Filtration (optional) Reaction_Vessel->Filtration Extraction Aqueous Extraction (NaHCO3 or HCl/NaOH) Filtration->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthetic workflow for N-Boc-1,6-diaminohexane.

Application in PROTAC Technology

This compound is a cornerstone in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The bifunctional nature of this compound is ideal for this purpose. It acts as a linker, or spacer, connecting the protein of interest (POI) ligand and the E3 ligase ligand. The synthesis of a PROTAC using this linker typically follows a two-step process:

  • First Amide Coupling : The free primary amine of this compound is coupled to a carboxylic acid moiety on either the POI ligand or the E3 ligase ligand. This is a standard amide bond formation reaction, often facilitated by coupling reagents such as HATU or EDC/NHS.

  • Boc Deprotection and Second Amide Coupling : The Boc protecting group on the other end of the linker is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This exposes a new primary amine, which is then coupled to the carboxylic acid of the second ligand to complete the PROTAC molecule.

This sequential approach allows for a controlled and modular synthesis, enabling researchers to systematically vary the linker length and composition to optimize the efficacy of the resulting PROTAC.

PROTAC Signaling Pathway Diagram:

G cluster_assembly PROTAC Assembly cluster_cellular_action Cellular Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand PROTAC Assembled PROTAC POI_Ligand->PROTAC 1. Coupling Linker This compound Linker Linker->PROTAC 2. Deprotection & Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex Formation of POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

Caption: PROTAC assembly and mechanism of action.

References

A Technical Guide to the Solubility of NH2-C6-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(6-aminohexyl)carbamate tert-butyl ester, commonly referred to as NH2-C6-NH-Boc or N-Boc-1,6-diaminohexane, is a bifunctional linker molecule integral to various fields of chemical and biomedical research. Its structure, featuring a primary amine and a Boc-protected amine separated by a six-carbon aliphatic chain, makes it a valuable building block in the synthesis of more complex molecules, including PROTACs (Proteolysis Targeting Chimeras) where it serves as a linker component.[1][2][3] Understanding its solubility in common laboratory solvents is a critical first step for researchers in designing synthetic routes, preparing stock solutions, and developing purification strategies. This guide provides a consolidated overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for determining its solubility with precision.

Physicochemical Properties
  • Molecular Formula: C₁₁H₂₄N₂O₂[4][5]

  • Molecular Weight: 216.32 g/mol [4][5]

  • Appearance: Typically a viscous liquid.[6]

  • Density: Approximately 0.965 g/mL at 20 °C.[7][8]

Solubility Profile

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, information from chemical suppliers and databases provides a qualitative and, in some cases, a quantitative understanding of its solubility. The molecule's structure, with a polar primary amine, a nonpolar hexyl chain, and a moderately polar Boc-protecting group, results in a varied solubility profile.

The following table summarizes the available solubility information for this compound in common laboratory solvents.

SolventFormulaTypeSolubilityNotes
EthanolC₂H₅OHPolar Protic100 mg/mL (462.28 mM)[2]Sonication is recommended to aid dissolution.[2]
Dichloromethane (DCM)CH₂Cl₂Polar AproticSoluble[6][7][9]Widely cited as a suitable solvent.
Ethyl AcetateC₄H₈O₂Polar AproticSoluble[6][7][9]
ChloroformCHCl₃Polar AproticSolubleA common solvent for this compound.
MethanolCH₃OHPolar ProticSolubleOften used in reactions involving this linker.
WaterH₂OPolar ProticSparingly SolubleThe hydrophobic C6 chain and Boc group limit aqueous solubility.

Experimental Protocol for Solubility Determination

For applications requiring precise concentration data, or for solvents not listed above, experimental determination of solubility is necessary. The following section details the "shake-flask" method, a widely accepted technique for measuring thermodynamic solubility.

Objective:

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:
  • This compound

  • Solvent of interest (e.g., DMSO, DMF, Acetonitrile)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

  • Volumetric flasks and pipettes

Methodology:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a high-concentration stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The goal is to create a saturated solution with undissolved solid/liquid remaining.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Sample Preparation and Analysis:

    • After equilibration, remove the vials and let them stand to allow the undissolved material to settle.

    • Centrifuge the vials at high speed to further separate the saturated solution from the excess solid/liquid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the prepared calibration curve.

    • Analyze the calibration standards and the diluted sample solution by HPLC.

  • Quantification:

    • Construct a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

    • Use the peak area of the diluted sample to determine its concentration from the calibration curve.

    • Calculate the original solubility in the test solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quant Quantification A Prepare Calibration Standards G Construct Calibration Curve B Add Excess Solute to Test Solvent C Seal and Shake (24-48h at constant T) B->C D Centrifuge and Filter Supernatant C->D E Dilute Sample D->E F Analyze via HPLC E->F H Calculate Solubility F->H G->H

Caption: A flowchart of the shake-flask method for solubility testing.

References

A Comprehensive Technical Guide to the Storage and Handling of Boc-Protected Amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyloxycarbonyl (Boc)-protected amine linkers are indispensable tools in modern bioconjugation, chemical biology, and drug development. Their utility in the synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) stems from the Boc group's ability to provide robust protection for primary and secondary amines, which can be selectively removed under mild acidic conditions. This allows for a controlled, stepwise approach to the synthesis of intricate molecular architectures.

This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Boc-protected amine linkers. It details their chemical stability, recommended storage conditions, potential degradation pathways, and safety precautions. Furthermore, this guide furnishes detailed experimental protocols for stability assessment and handling, alongside a discussion of their application in targeted protein degradation.

Chemical Stability and Recommended Storage

The stability of Boc-protected amine linkers is paramount to ensure the reproducibility of experimental results and the quality of the final products. The Boc protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by acids.

Storage Conditions

To maintain the integrity of Boc-protected amine linkers, proper storage is crucial. The recommended storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C for long-term storage.Minimizes the rate of potential degradation reactions.
For solutions, -80°C is recommended for up to six months, or -20°C for up to one month.[1]Prevents degradation in solution and minimizes freeze-thaw cycles if aliquoted.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation, especially for linkers with sensitive functional groups or those containing polyethylene (B3416737) glycol (PEG) chains.
Light Protect from light.Although specific photostability data is often lacking, it is a general precaution to prevent potential photodegradation.
Moisture Store in a dry environment, for example, in a desiccator.The Boc group and other functional groups on the linker can be susceptible to hydrolysis.

Handling Tip: Before opening a container of a Boc-protected amine linker that has been stored at low temperatures, it is essential to allow it to equilibrate to room temperature. This prevents the condensation of atmospheric moisture onto the compound, which could lead to hydrolysis.

Degradation Pathways

Understanding the potential degradation pathways of Boc-protected amine linkers is critical for troubleshooting and for designing stable formulations.

Acid-Catalyzed Hydrolysis

The most well-characterized degradation pathway for Boc-protected amines is acid-catalyzed hydrolysis. The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to release the free amine, isobutylene, and carbon dioxide.[2] This reaction is the basis for the deprotection step in many synthetic procedures.

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[2]

Thermal Degradation

Boc-protected amines can also undergo thermal degradation at elevated temperatures. This process typically occurs at temperatures above 100°C and proceeds via the formation of the corresponding amine, isobutylene, and carbon dioxide.[3] The rate of thermal degradation is dependent on the specific compound and the conditions.

Oxidative Degradation

For Boc-protected amine linkers that contain polyethylene glycol (PEG) chains, oxidative degradation is a significant concern. The ether linkages in the PEG backbone are susceptible to oxidation, which can lead to chain cleavage and the formation of various impurities, including formaldehyde (B43269) and formic acid.[4][5] These reactive impurities can then go on to react with the amine functionality of the linker or other molecules.

Potential Impurities and Degradation Products

A summary of potential impurities and degradation products is provided in the table below.

Source of Impurity/DegradationPotential ProductsFormation Pathway
Acid-catalyzed Hydrolysis Free amine, isobutylene, CO₂Cleavage of the Boc group.
Thermal Degradation Free amine, isobutylene, CO₂Thermally induced cleavage of the Boc group.
PEG Chain Oxidation Formaldehyde, formic acid, acetaldehyde, acroleinOxidation of the polyethylene glycol backbone.[4][5]
Incomplete Protection Starting amineUnreacted starting material from the synthesis.
Over-alkylation Di-Boc protected amineReaction of the amine with two equivalents of the Boc-protecting reagent.

Experimental Protocols

Protocol 1: General Handling of Boc-Protected Amine Linkers
  • Equilibration: Before use, allow the container of the Boc-protected amine linker to warm to room temperature to prevent moisture condensation.

  • Inert Atmosphere: For sensitive linkers or for long-term handling in solution, it is recommended to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Solvent Selection: Dissolve the linker in a dry, aprotic solvent appropriate for the subsequent reaction. Common solvents include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

  • Solution Storage: If a stock solution is prepared, it should be stored at -80°C in aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Stability-Indicating HPLC Method for a Boc-Protected Amine Linker

This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the degradation of a Boc-protected amine linker.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • A typical gradient could be 5-95% Mobile Phase B over 20 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation between the parent linker and its potential degradation products.

  • Sample Preparation:

    • Dissolve the Boc-protected amine linker in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.

    • For a stability study, incubate the solution under the desired stress conditions (e.g., elevated temperature, different pH values, or light exposure).

    • At specified time points, take an aliquot of the sample, dilute if necessary, and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • The percentage of degradation can be calculated based on the relative peak areas.

Protocol 3: Boc Deprotection

This protocol describes the standard procedure for the removal of the Boc protecting group.[6][7]

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA/DCM.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Work-up: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with toluene (B28343) can help remove residual TFA. The resulting amine TFA salt can often be used directly in the next step.

Application in PROTACs: A Signaling Pathway Example

Boc-protected amine linkers are frequently used in the synthesis of PROTACs. A prominent example is the PROTAC degrader MZ1, which targets the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation.[8][9] MZ1 is synthesized using a Boc-protected PEG linker to connect a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for BRD4.[8]

PROTAC-Mediated Degradation of BRD4 by MZ1

The mechanism of action for MZ1 involves hijacking the cellular ubiquitin-proteasome system to induce the degradation of BRD4.[10][11]

PROTAC_Pathway cluster_cytoplasm Cytoplasm PROTAC MZ1 (PROTAC) Ternary_Complex BRD4-MZ1-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub transfer Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition & Degradation Proteasome->PROTAC Release Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4

PROTAC-mediated degradation of BRD4 by MZ1.

Experimental and Logical Workflows

Workflow for Stability Testing

A logical workflow for assessing the stability of a Boc-protected amine linker is crucial for ensuring its quality and performance.

Stability_Workflow start Start: Receive/Synthesize Boc-Protected Amine Linker initial_analysis Initial Analysis (HPLC, NMR, MS) start->initial_analysis forced_degradation Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) initial_analysis->forced_degradation method_development Develop Stability-Indicating HPLC Method forced_degradation->method_development accelerated_stability Accelerated Stability Study (e.g., 40°C/75% RH) method_development->accelerated_stability long_term_stability Long-Term Stability Study (e.g., 25°C/60% RH) method_development->long_term_stability data_analysis Analyze Data: - Degradation Rate - Impurity Profile accelerated_stability->data_analysis long_term_stability->data_analysis shelf_life Establish Shelf-Life and Storage Conditions data_analysis->shelf_life end End: Qualified Linker shelf_life->end

Workflow for stability testing of Boc-protected amine linkers.
Workflow for PROTAC Synthesis using a Boc-Protected Linker

The synthesis of a PROTAC using a Boc-protected amine linker typically involves a stepwise approach.

PROTAC_Synthesis_Workflow start Start: Synthesize/Procure Boc-Protected Amine Linker coupling1 Couple Linker to E3 Ligase Ligand start->coupling1 purification1 Purify Ligand-Linker Conjugate coupling1->purification1 deprotection Boc Deprotection (e.g., TFA/DCM) purification1->deprotection coupling2 Couple Deprotected Intermediate to Target Protein Ligand deprotection->coupling2 purification2 Final Purification of PROTAC (e.g., HPLC) coupling2->purification2 characterization Characterize Final PROTAC (NMR, MS, Purity) purification2->characterization end End: Purified PROTAC characterization->end

General workflow for PROTAC synthesis.

Conclusion

The proper storage and handling of Boc-protected amine linkers are critical for their successful application in research and drug development. By understanding their stability profile, potential degradation pathways, and appropriate handling procedures, researchers can ensure the integrity of these valuable reagents. The provided protocols and workflows offer a practical guide for the use and stability assessment of Boc-protected amine linkers, while the example of the MZ1 PROTAC highlights their significance in the development of novel therapeutics. Adherence to these guidelines will contribute to the generation of reliable and reproducible scientific data.

References

A Deep Dive into PROTAC Linker Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two crucial components. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comprehensive overview of PROTAC linker chemistry, focusing on its core principles, design strategies, and the experimental methodologies used for its evaluation.

The Pivotal Role of the Linker in PROTAC Function

The linker is a key determinant of a PROTAC's ability to induce the formation of a productive ternary complex between the target protein and the E3 ligase, a prerequisite for subsequent ubiquitination and degradation of the target. The length, rigidity, composition, and attachment points of the linker all significantly influence the stability and conformation of this ternary complex, thereby impacting the overall degradation efficiency and selectivity of the PROTAC.

A well-designed linker must:

  • Span the distance between the target protein and the E3 ligase to enable the formation of a stable ternary complex.

  • Provide the appropriate conformational flexibility or rigidity to orient the two proteins favorably for ubiquitination.

  • Possess suitable physicochemical properties, such as solubility and cell permeability, to ensure the PROTAC can reach its intracellular target.

  • Avoid introducing undesirable pharmacological properties or metabolic liabilities.

Types of PROTAC Linkers

The most commonly employed linkers in PROTAC design are based on polyethylene (B3416737) glycol (PEG), alkyl chains, or a combination of both. These can be further modified with various chemical functionalities to fine-tune their properties.

Linker Type Core Structure Key Characteristics Typical Length (atoms)
Alkyl Chains-(CH2)n-Hydrophobic, conformationally flexible.2 - 16
PEG Chains-(CH2CH2O)n-Hydrophilic, flexible, can improve solubility.2 - 8 (PEG units)
Alkyl/EtherCombination of alkyl and ether unitsOffers a balance of hydrophobicity and hydrophilicity.Variable
Rigid LinkersIncorporating cyclic structures (e.g., piperazine, phenyl)Restricts conformational flexibility, can improve selectivity.Variable
Cleavable LinkersContaining motifs susceptible to cleavage (e.g., esters, disulfides)Enables conditional PROTAC activation.Variable

Impact of Linker Properties on PROTAC Performance

The properties of the linker have a profound impact on the biological activity of a PROTAC.

1. Linker Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may sterically hinder the formation of the ternary complex, while a linker that is too long may lead to unproductive binding modes and reduced degradation efficiency. The "hook effect," where higher concentrations of a PROTAC lead to reduced degradation, can also be influenced by linker length and the stability of the binary versus ternary complexes.

2. Linker Composition and Rigidity: The chemical composition of the linker influences its solubility, cell permeability, and metabolic stability. Introducing polar groups like ethers or amides can enhance solubility. Incorporating rigid elements, such as aromatic rings or cycloalkanes, can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity.

3. Attachment Points: The vector and position of the linker's attachment to the target and E3 ligase ligands are critical. An improper attachment point can disrupt the binding of the ligand to its protein, abrogating the PROTAC's activity. Systematic evaluation of different attachment points is often necessary to identify the optimal connection.

Experimental Protocols for PROTAC Linker Evaluation

A thorough evaluation of a series of PROTACs with varying linkers is essential for identifying the optimal candidate.

1. Synthesis of PROTACs with Different Linkers:

  • General Strategy: The synthesis typically involves a modular approach where the target ligand, E3 ligase ligand, and the linker are synthesized separately and then coupled together in the final steps.

  • Key Reactions: Common coupling reactions include amide bond formation (e.g., using HATU or EDC/HOBt), copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and etherification reactions.

  • Purification and Characterization: Synthesized PROTACs are purified by chromatography (e.g., HPLC) and their identity and purity are confirmed by analytical techniques such as LC-MS and NMR.

2. Biophysical and Biochemical Assays:

  • Ternary Complex Formation: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Resonance Energy Transfer (FRET) can be used to quantify the binding affinity and kinetics of ternary complex formation.

  • Ubiquitination Assays: In vitro ubiquitination assays using purified target protein, E3 ligase, ubiquitin, and other necessary enzymes can confirm the PROTAC's ability to induce target ubiquitination.

3. Cellular Assays:

  • Target Degradation: The most common method to assess PROTAC efficacy is to measure the level of the target protein in cells after PROTAC treatment. This is typically done by Western blotting or mass spectrometry-based proteomics. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key parameters determined from these experiments.

  • Selectivity Profiling: To assess the selectivity of the PROTAC, the levels of other proteins in the cell (the "proteome") can be analyzed using quantitative proteomics.

  • Cell Viability/Proliferation Assays: These assays (e.g., MTT, CellTiter-Glo) are used to determine the downstream functional consequences of target protein degradation.

Visualizing PROTAC Mechanisms and Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds Target Target Protein Target->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitinated Target TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Development

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Ligand_Selection Select Target & E3 Ligase Ligands Linker_Design Design Linker Library (Vary Length, Composition) Ligand_Selection->Linker_Design Synthesis Synthesize PROTACs Linker_Design->Synthesis Biochemical_Assays Biochemical Assays (Ternary Complex Formation) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, DC50) Biochemical_Assays->Cellular_Assays SAR_Analysis Structure-Activity Relationship (SAR) Cellular_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies In Vivo Studies Linker_Properties Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition Linker_Properties->Composition Rigidity Rigidity Linker_Properties->Rigidity Attachment_Point Attachment Point Linker_Properties->Attachment_Point PROTAC_Activity PROTAC Activity Ternary_Complex Ternary Complex Stability Length->Ternary_Complex PK_Properties Pharmacokinetics (Solubility, Permeability) Composition->PK_Properties Selectivity Selectivity Rigidity->Selectivity Attachment_Point->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK_Properties->Efficacy Selectivity->Efficacy

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection of N-Boc-1,6-diaminohexane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-1,6-diaminohexane (NH2-C6-NH-Boc), yielding 1,6-diaminohexane. The Boc group is a crucial tool in organic synthesis, particularly in the construction of complex molecules, for the temporary masking of amine functionality.[1][2] Its removal is a critical step, most commonly achieved under acidic conditions.[1][3][4] This protocol will focus on the widely used and highly effective method employing trifluoroacetic acid (TFA).

Principle and Mechanism

The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA.[1][5] This initial protonation renders the Boc group unstable, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[1][5] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[1][5] In the acidic reaction medium, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate (B77799) salt).[1][5]

It is imperative to conduct this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause a pressure buildup in a closed system.[5]

Experimental Protocols

Two primary protocols using different acidic reagents are presented below. The choice of method may depend on the scale of the reaction and the desired salt form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.[2][6]

Materials and Reagents:

  • N-Boc-1,6-diaminohexane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-Boc-1,6-diaminohexane in anhydrous DCM to a concentration of approximately 0.1–0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.[1]

  • Addition of TFA: Slowly add trifluoroacetic acid to the cooled solution. A common concentration range for TFA in DCM is 20-50% (v/v).[2] For many substrates, a 1:1 mixture of TFA and DCM is effective.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] The progress of the deprotection should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer observed.[2][6]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: Carbon dioxide will evolve during this step.[2]

    • Wash the organic layer with brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected 1,6-diaminohexane.[2][6]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)

This method is another standard procedure and often results in the precipitation of the diamine as its hydrochloride salt.[6]

Materials and Reagents:

  • N-Boc-1,6-diaminohexane

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Suspend or dissolve the N-Boc-1,6-diaminohexane in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.[6]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[6] Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, the product will often precipitate as the dihydrochloride (B599025) salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[6]

  • Drying: Dry the collected solid under vacuum to yield 1,6-diaminohexane dihydrochloride.

Data Presentation

The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, and reaction time. The following table summarizes typical conditions and expected outcomes for the deprotection of primary amines.

ParameterTFA in DCM4M HCl in Dioxane
Typical Concentration 20-50% TFA (v/v) in DCM[2]4M
Reaction Temperature 0 °C to Room Temperature[1]Room Temperature[6]
Typical Reaction Time 30 minutes - 4 hours[2][6]1 - 4 hours[6]
Work-up Basic aqueous wash[2][6]Filtration of precipitated salt[6]
Product Form Free diamineDihydrochloride salt
Typical Yield >90%>90%

Visualizations

Chemical Reaction Pathway

Boc_Deprotection_Mechanism cluster_0 Mechanism of Boc Deprotection Start This compound Protonated Protonated Boc Group Start->Protonated + H+ (from TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-butyl cation AmineSalt 1,6-Diaminohexane Salt CarbamicAcid->AmineSalt - CO2 FreeAmine 1,6-Diaminohexane AmineSalt->FreeAmine Basic Work-up

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow

Experimental_Workflow cluster_1 Experimental Workflow for Boc Deprotection Start Dissolve this compound in DCM Cool Cool to 0 °C Start->Cool AddTFA Add TFA Cool->AddTFA React Stir at Room Temperature AddTFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Evaporate Evaporate Solvent Monitor->Evaporate Reaction Complete Workup Aqueous Work-up Evaporate->Workup Dry Dry and Concentrate Workup->Dry Product Purified 1,6-Diaminohexane Dry->Product

Caption: Workflow for TFA-mediated Boc deprotection.

References

Application Notes: Amide Coupling and Utilization of the NH2-C6-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-Boc-1,6-diaminohexane (NH2-C6-NH-Boc) linker is a versatile bifunctional molecule essential in chemical synthesis, bioconjugation, and drug development. Its structure features a six-carbon aliphatic chain that provides spacing and flexibility. One terminus has a reactive primary amine, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal design allows for the selective reaction of the primary amine to form a stable amide bond, while the Boc-protected amine remains inert. The Boc group can be subsequently removed under acidic conditions to reveal a new primary amine for further functionalization.[1][2] This stepwise conjugation capability is critical for the controlled assembly of complex molecular architectures such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized surfaces.

Principle of Amide Coupling

The most common and efficient method for forming an amide bond between a carboxylic acid and the this compound linker is through the use of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[3][4] The reaction proceeds via the activation of the carboxylic acid group by EDC, forming a highly reactive O-acylisourea intermediate.[3][5] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.[5] To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often included.[3] EDC couples NHS to the carboxyl group, creating a more stable NHS ester. This amine-reactive ester then efficiently reacts with the primary amine of the this compound linker to form a highly stable amide bond, releasing NHS.[3] This reaction is typically performed in an organic solvent and is highly efficient under mild conditions.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes for the protocols described.

Table 1: Typical Reagent Stoichiometry for EDC/NHS Amide Coupling

ReagentMolar EquivalentsRole
Carboxylic Acid (R-COOH)1.0Substrate
This compound Linker1.0 - 1.2Nucleophile
EDC (EDAC)1.2 - 1.5Carboxyl Activating Agent
NHS or Sulfo-NHS1.2 - 1.5Stabilizes Activated Ester[3]
Base (e.g., DIPEA)2.0 - 3.0Scavenges acid, maintains pH

Table 2: Summary of Typical Reaction Outcomes

ParameterAmide CouplingBoc Deprotection
Typical Solvents DMF, DCM, AcetonitrileDCM, Dioxane
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 12 hours1 - 4 hours[6]
Monitoring Technique TLC, LC-MSTLC, LC-MS
Typical Yield 70 - 95%>90%[6]
Purification Method Column ChromatographyExtraction, Precipitation

Experimental Protocols

Protocol 1: Amide Coupling of a Carboxylic Acid to this compound Linker

This protocol details the EDC/NHS-mediated coupling of a generic carboxylic acid to the primary amine of the N-Boc-1,6-diaminohexane linker.

Materials

  • Carboxylic acid-containing molecule

  • N-Boc-1,6-diaminohexane (this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • TLC plates and appropriate developing solvents

Procedure

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid by forming the NHS ester.[5]

  • In a separate flask, dissolve the this compound linker (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq).

  • Add the linker solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure R-CO-NH-C6-NH-Boc conjugate.

Protocol 2: Boc Deprotection of the Coupled Linker

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation steps.

Materials

  • Boc-protected conjugate (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure

  • Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 0.1 M solution).

  • Add Trifluoroacetic acid (TFA) to the solution to a final concentration of 20-25% (v/v).[7]

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction is usually fast.[7]

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Remove the DCM and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can help remove residual TFA).

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final deprotected product, R-CO-NH-C6-NH2.

Visualizations

Amide_Coupling_Workflow cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Boc Deprotection rcooh Carboxylic Acid (R-COOH) activated_ester NHS Ester Intermediate rcooh->activated_ester + EDC, NHS in DMF edc EDC nhs NHS product Boc-Protected Conjugate activated_ester->product + Linker linker This compound final_product Final Conjugate (R-CO-NH-C6-NH2) product->final_product + TFA in DCM

Caption: Experimental workflow for amide coupling and deprotection.

References

Application Notes and Protocols for Incorporating NH2-C6-NH-Boc into PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1] The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the formed ternary complex, which ultimately dictates the efficiency of protein degradation.[2][3]

This document provides detailed application notes and protocols for the incorporation of the NH2-C6-NH-Boc linker into a PROTAC design. This linker, also known as N-Boc-1,6-diaminohexane, is a versatile aliphatic linker that provides a flexible 6-carbon chain. Its bifunctional nature, with a free amine and a Boc-protected amine, allows for a controlled, stepwise synthesis of the final PROTAC molecule.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound linker is provided in the table below. These properties are important for considering the overall characteristics of the resulting PROTAC.

PropertyValueSource
Molecular Formula C₁₁H₂₄N₂O₂[4][5]
Molecular Weight 216.32 g/mol [4][5]
Appearance Colorless to light yellow solid-liquid mixture[4]
Topological Polar Surface Area (TPSA) 64.35 Ų[5]
logP 2.03[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 6[5]
CAS Number 51857-17-1[4][5]

PROTAC Mechanism of Action and Design Workflow

The mechanism of action for a PROTAC involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein. The general workflow for designing and validating a PROTAC is an iterative process.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

PROTAC Mechanism of Action
Experimental and Logical Workflow for PROTAC Development

PROTAC_Workflow cluster_validation Validation Assays Design PROTAC Design (Ligand Selection, Linker Choice) Synthesis PROTAC Synthesis Design->Synthesis Validation In Vitro & Cellular Validation Synthesis->Validation Optimization Lead Optimization Validation->Optimization Analyze Data Degradation Protein Degradation (Western Blot, DC50/Dmax) Validation->Degradation Ternary Ternary Complex Formation (ITC, SPR, NanoBRET) Validation->Ternary Ubiquitination Target Ubiquitination Assay Validation->Ubiquitination Optimization->Design Iterate Design

PROTAC Development Workflow

Data Presentation: Impact of Linker Composition on PROTAC Efficacy

The length and composition of the linker are critical for the efficacy of a PROTAC, often quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[6][7] The following tables provide representative data from various studies illustrating the impact of linker composition on the degradation of key therapeutic targets.

Table 1: Comparison of PEG vs. Alkyl Linkers for BTK Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
BTK Degrader 1 PEG-based8.7>95MOLM-14
BTK Degrader 2 Alkyl-based25.1~90MOLM-14

Note: Data is illustrative and compiled from representative studies. Direct comparison should be made with caution as experimental conditions may vary.[8]

Table 2: Effect of Alkyl Linker Length on ERα Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
ERα Degrader 1 9~100~70MCF7
ERα Degrader 2 12~50~85MCF7
ERα Degrader 3 16~25>90MCF7
ERα Degrader 4 19~75~80MCF7
ERα Degrader 5 21~150~60MCF7

Note: This table summarizes findings on the impact of linker length on estrogen receptor (ERα) degradation, demonstrating that an optimal linker length is crucial for maximal efficacy.[9][10]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general, two-stage synthetic approach for creating a PROTAC using the this compound linker. This involves a sequential amide coupling strategy.

Stage 1: First Amide Coupling

This stage couples the free amine of the this compound linker to the carboxylic acid of the first ligand (either the POI ligand or the E3 ligase ligand).

  • Materials:

    • Ligand 1 with a terminal carboxylic acid (1.0 equivalent)

    • This compound (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (3.0 equivalents)

    • Anhydrous DMF

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve Ligand 1 in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[11]

    • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.

    • Add the linker solution to the activated Ligand 1 mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.[11]

    • Upon completion, perform an aqueous work-up and purify the resulting Boc-protected intermediate by column chromatography.

Stage 2: Boc Deprotection and Second Amide Coupling

  • Materials:

    • Boc-protected intermediate from Stage 1 (1.0 equivalent)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Anhydrous Dichloromethane (DCM)

    • Ligand 2 with a terminal carboxylic acid (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (3.0 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Boc Deprotection:

      • Dissolve the Boc-protected intermediate in anhydrous DCM.

      • Add TFA (typically 20-50% v/v in DCM) or 4M HCl in dioxane (4-10 equivalents) and stir at room temperature for 30-60 minutes.[12][13]

      • Monitor the reaction by LC-MS.

      • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly in the next step.[14]

    • Second Amide Coupling:

      • In a separate dry flask under an inert atmosphere, dissolve Ligand 2 in anhydrous DMF.

      • Add HATU and DIPEA and stir for 15 minutes at room temperature.

      • Add the deprotected intermediate (amine salt) to the activated Ligand 2 mixture.

      • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[15]

      • Perform an aqueous work-up and purify the final PROTAC by preparative HPLC.

    • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[15]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein.[12]

  • Materials:

    • Cell line expressing the POI

    • PROTAC compound (stock solution in DMSO)

    • Cell culture medium and reagents

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

    • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate and imaging system

  • Procedure:

    • Cell Treatment: Seed cells in multi-well plates. Once at the desired confluency, treat with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).[15]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[12]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

      • Block the membrane and incubate with the primary antibody for the POI.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using an ECL substrate.[12]

    • Data Analysis:

      • Strip the membrane and re-probe for a loading control.

      • Quantify band intensities using densitometry software.

      • Normalize the POI signal to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.[7]

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This cell-based assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

  • Materials:

    • Cell line co-expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

    • PROTAC compound

    • HaloTag® NanoBRET™ 618 Ligand

    • Nano-Glo® Live Cell Reagent

    • Luminometer capable of measuring BRET

  • Procedure:

    • Cell Preparation: Plate the engineered cells in a white, opaque microplate.

    • Labeling: Add the HaloTag® ligand to label the E3 ligase fusion protein and incubate.

    • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

    • Luminescence Measurement: Add the Nano-Glo® substrate and measure the luminescence at the donor (NanoLuc®) and acceptor (HaloTag®) emission wavelengths.

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.[8]

Conclusion

The this compound linker is a valuable building block for the synthesis of PROTACs, offering a flexible aliphatic chain that can be readily incorporated into a variety of PROTAC designs. The provided protocols for synthesis and biological evaluation offer a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders. The systematic evaluation of linker composition and length, as highlighted in the data presentation, is a critical step in optimizing PROTAC efficacy. By employing a robust workflow of synthesis, in vitro and cellular assays, researchers can rationally design and validate the next generation of PROTAC-based therapeutics.

References

Application Notes and Protocols for the Experimental Use of NH2-C6-NH-Boc in Mcl-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the bifunctional linker, tert-butyl (6-aminohexyl)carbamate (NH2-C6-NH-Boc), in the development of inhibitors targeting the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). The primary application highlighted is in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of target proteins.

Introduction to Mcl-1 Inhibition and the Role of PROTACs

Mcl-1 is a key member of the Bcl-2 family of proteins that regulates apoptosis, or programmed cell death.[1] Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to conventional therapies.[1] Therefore, Mcl-1 has emerged as a critical target for cancer drug discovery.[2]

PROTACs are heterobifunctional molecules that offer an innovative approach to targeting proteins like Mcl-1. They consist of two distinct ligands connected by a chemical linker. One ligand binds to the target protein (in this case, Mcl-1), while the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the Mcl-1 protein, marking it for degradation by the cell's proteasome.[3] This degradation-based mechanism provides a catalytic and often more sustained pharmacological effect compared to traditional occupancy-based inhibitors.

The this compound linker, a flexible six-carbon alkyl chain with a Boc-protected amine, is a valuable tool in the synthesis of Mcl-1 targeting PROTACs.[4] Its length and composition are critical for optimizing the formation of a stable ternary complex between Mcl-1, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action for an Mcl-1 targeting PROTAC utilizing a C6 linker.

Mcl1_PROTAC_Pathway cluster_cell Cellular Environment Mcl1 Mcl-1 (Target Protein) Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Ternary_Complex Mcl-1-PROTAC-E3 Ligase Ternary Complex Mcl1->Ternary_Complex PROTAC Mcl-1 PROTAC (Mcl-1 Binder-C6 Linker-E3 Ligase Ligand) PROTAC->Mcl1 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits PROTAC->Ternary_Complex Forms Ternary Complex E3_Ligase->Ternary_Complex Forms Ternary Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Ub->Ternary_Complex Ubiquitination PolyUb_Mcl1 Polyubiquitinated Mcl-1 PolyUb_Mcl1->Proteasome Recognition & Degradation PolyUb_Mcl1->Apoptosis Leads to Ternary_Complex->PolyUb_Mcl1

Caption: Mechanism of Mcl-1 degradation induced by a PROTAC.

Quantitative Data Summary

The following table summarizes the biological activity of a representative Mcl-1 targeting PROTAC, designated as C3 , which utilizes a C6 linker derived from this compound.[2][5][6] This PROTAC incorporates a non-selective Mcl-1/Bcl-2 inhibitor (S1-6) as the Mcl-1 binding ligand and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.[2]

CompoundTarget(s)LinkerE3 Ligase LigandMcl-1 Degradation DC50 (µM)Bcl-2 Degradation DC50 (µM)Cell LineReference
C3 Mcl-1, Bcl-26-carbon alkylPomalidomide0.73.0HeLa[2][6]

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols

The synthesis of an Mcl-1 targeting PROTAC using the this compound linker typically involves a multi-step process. The following protocols are based on the synthesis of PROTAC C3 as described by Wang et al.[2] and general PROTAC synthesis procedures.

Protocol 1: Synthesis of the Mcl-1 PROTAC (C3)

This protocol outlines the key steps for the synthesis of the Mcl-1 targeting PROTAC C3 . The synthesis involves the coupling of the Mcl-1 binder (S1-6), the C6 linker, and the E3 ligase ligand (pomalidomide).

Workflow Diagram: Synthesis of Mcl-1 PROTAC C3

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow S1_6 S1-6 (Mcl-1/Bcl-2 Binder) with reactive group Intermediate_1 Intermediate 1: S1-6-Linker-NH-Boc S1_6->Intermediate_1 Amide Coupling Linker_NH2_C6_NH_Boc This compound Linker_NH2_C6_NH_Boc->Intermediate_1 Pomalidomide_COOH Pomalidomide derivative with carboxylic acid Final_PROTAC Final PROTAC (C3): S1-6-Linker-Pomalidomide Pomalidomide_COOH->Final_PROTAC Intermediate_2 Intermediate 2: S1-6-Linker-NH2 Intermediate_1->Intermediate_2 Boc Deprotection Intermediate_2->Final_PROTAC Amide Coupling

Caption: General workflow for the synthesis of an Mcl-1 PROTAC.

Step 1: Coupling of Mcl-1 Binder with this compound

  • Dissolve the Mcl-1 binder (S1-6, with a carboxylic acid functionality) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt can often be used directly in the next step.

Step 3: Coupling with Pomalidomide Derivative

  • Dissolve the pomalidomide derivative with a carboxylic acid functionality (1.0 eq) in anhydrous DMF.

  • Activate the carboxylic acid with HATU (1.2 eq) and DIPEA (2.0 eq) at room temperature for 15-30 minutes.

  • Add the deprotected amine intermediate from Step 2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Perform an aqueous work-up as described in Step 1.

  • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to obtain the pure product.

  • Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blotting for Mcl-1 Degradation

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading Mcl-1 in a cellular context.

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa or a Mcl-1 dependent line like H23) in 6-well plates and allow them to adhere overnight.[2][5]

    • Treat the cells with varying concentrations of the Mcl-1 PROTAC (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 12 or 24 hours).[5]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the Mcl-1 band intensity to the loading control.

    • Plot the normalized Mcl-1 levels against the PROTAC concentration to determine the DC50 value.

Protocol 3: Cell Viability Assay

This assay assesses the cytotoxic effect of the Mcl-1 PROTAC on cancer cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the Mcl-1 PROTAC for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The this compound linker is a key building block for the synthesis of Mcl-1 targeting PROTACs. The protocols and data presented here provide a framework for the rational design, synthesis, and biological evaluation of these novel therapeutic agents. The flexibility and chemical tractability of this linker allow for systematic optimization of PROTAC properties to achieve potent and selective degradation of Mcl-1, offering a promising strategy for the treatment of Mcl-1 dependent cancers.

References

Application Note: Synthesis of a Warhead-Linker Conjugate for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the synthesis of a warhead-linker conjugate, a critical component in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The protocol outlines the covalent linking of a cytotoxic warhead, Monomethyl Auristatin E (MMAE), which contains a carboxylic acid functional group, to the primary amine of the bifunctional linker, N-Boc-1,6-diaminohexane (NH2-C6-NH-Boc).

The conjugation is achieved through a well-established carbodiimide (B86325) crosslinking chemistry using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS) in an organic solvent. This method facilitates the formation of a stable amide bond between the warhead and the linker. The protocol also includes a subsequent step for the deprotection of the tert-butyloxycarbonyl (Boc) group, exposing the terminal amine of the linker for further conjugation, for instance, to a monoclonal antibody.

Experimental Overview

The synthesis is a two-stage process. The first stage involves the activation of the carboxylic acid on the MMAE warhead with EDC and NHS to form a more stable amine-reactive NHS ester. This activated warhead is then reacted with the primary amine of the this compound linker. The second stage is the removal of the Boc protecting group from the resulting conjugate using trifluoroacetic acid (TFA) to yield the final warhead-linker with a free amine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of the MMAE-(C6-NH-Boc) conjugate and its subsequent deprotection. These values are representative and may vary depending on the specific reaction conditions and purification methods employed.

ParameterStage 1: EDC/NHS CouplingStage 2: Boc Deprotection
Reactant Molar Ratio MMAE : this compound : EDC : NHS (1 : 1.2 : 1.5 : 1.5)MMAE-(C6-NH-Boc) : TFA (1 : 100)
Reaction Time 12 - 24 hours1 - 2 hours
Reaction Temperature Room Temperature (~25°C)Room Temperature (~25°C)
Typical Yield 65 - 85%> 90%
Purity (by HPLC) > 95%> 95%

Experimental Protocols

Materials and Reagents
  • Monomethyl Auristatin E (MMAE)

  • N-Boc-1,6-diaminohexane (this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Protocol 1: Synthesis of MMAE-(C6-NH-Boc) Conjugate

This protocol describes the coupling of the MMAE warhead to the this compound linker.

  • Preparation of Reactants:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Monomethyl Auristatin E (MMAE) (1 equivalent) in anhydrous DMF.

    • To this solution, add N-hydroxysuccinimide (NHS) (1.5 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) (1.5 equivalents).

  • Activation of MMAE:

    • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid of MMAE and form the NHS ester.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2 equivalents) in anhydrous DMF.

    • Slowly add the solution of the activated MMAE-NHS ester to the this compound solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure MMAE-(C6-NH-Boc) conjugate.

    • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Boc Deprotection of MMAE-(C6-NH-Boc) Conjugate

This protocol describes the removal of the Boc protecting group to yield the final warhead-linker conjugate with a free amine.

  • Preparation of the Conjugate Solution:

    • Dissolve the purified MMAE-(C6-NH-Boc) conjugate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Deprotection Reaction:

    • Cool the solution in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Removal of TFA and Solvent:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM several times.

  • Purification:

    • The resulting crude product, the TFA salt of MMAE-(C6-NH2), can be purified by reverse-phase HPLC to obtain the final product with high purity.[1][2][3]

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Confirm the identity and purity of the final product by LC-MS.

Visualizations

G cluster_stage1 Stage 1: EDC/NHS Coupling cluster_stage2 Stage 2: Boc Deprotection A Dissolve MMAE, EDC, and NHS in anhydrous DMF B Activate MMAE (1-2h at RT) A->B D Couple activated MMAE to linker (12-24h at RT) B->D C Dissolve this compound and DIPEA in anhydrous DMF C->D E Work-up and Purification (Column Chromatography) D->E F MMAE-(C6-NH-Boc) Conjugate E->F G Dissolve MMAE-(C6-NH-Boc) in anhydrous DCM F->G Proceed to Deprotection H Add TFA (1-2h at RT) G->H I Remove solvent and excess TFA H->I J Purification (RP-HPLC) I->J K Final MMAE-(C6-NH2) Conjugate J->K G cluster_reactants Reactants cluster_intermediate Intermediate Product cluster_final Final Product Warhead MMAE-COOH (Warhead) EDC_NHS + EDC, NHS, DIPEA in DMF Linker This compound (Linker) Conjugate_Boc MMAE-CO-NH-C6-NH-Boc TFA + TFA in DCM Conjugate_NH2 MMAE-CO-NH-C6-NH2 (Warhead-Linker) EDC_NHS->Conjugate_Boc TFA->Conjugate_NH2

References

Purifying N-Boc-1,6-diaminohexane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Purification of NH2-C6-NH-Boc Derivatives

For researchers and professionals in drug development and chemical synthesis, the purity of building blocks such as N-Boc-1,6-diaminohexane (also referred to as this compound) is paramount for the successful synthesis of complex molecules. This mono-Boc-protected diamine is a valuable linker used in various applications, including the development of Proteolysis Targeting Chimeras (PROTACs). This document provides detailed protocols for common purification techniques for N-Boc-1,6-diaminohexane, including liquid-liquid extraction, column chromatography, and recrystallization, complete with quantitative data and procedural workflows.

Introduction to Purification Challenges

The synthesis of mono-Boc-protected 1,6-diaminohexane often results in a mixture of the desired product, unreacted 1,6-diaminohexane, and the di-Boc-protected byproduct. The similar polarities of these compounds can present a challenge for purification. The selection of an appropriate purification strategy is therefore critical to obtaining the final product with high purity.

Purification Strategies: A Comparative Overview

Several techniques can be employed to purify N-Boc-1,6-diaminohexane. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification TechniqueTypical Recovery/Yield (%)Typical Purity (%)Analytical Method for Purity Assessment
Liquid-Liquid Extraction 80 - 95>90TLC, NMR
Column Chromatography 60 - 85>98TLC, HPLC, NMR
Recrystallization 50 - 70>99Melting Point, HPLC, NMR

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This method is effective for removing the di-Boc-protected byproduct and other neutral organic impurities.

Materials and Reagents:
  • Crude N-Boc-1,6-diaminohexane mixture

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)

  • 1 N Hydrochloric Acid (HCl)

  • 2 N Sodium Hydroxide (NaOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture in dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash sequentially with 1 N HCl (3 x 50 mL for a 100 mL organic layer). This step protonates the desired mono-Boc product and any unreacted diamine, moving them to the aqueous layer, while the di-Boc byproduct remains in the organic phase.

  • Separation of Di-Boc Impurity: The organic layer containing the di-Boc protected diamine can be discarded.

  • Basification: Make the combined aqueous phase basic to a pH of 10 with 2 N NaOH.[1]

  • Extraction of Product: Extract the basified aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL), water (2 x 50 mL), and brine (50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the purified N-Boc-1,6-diaminohexane.[1]

G cluster_workflow Liquid-Liquid Extraction Workflow start Start: Crude Product in Organic Solvent acid_wash Wash with 1N HCl start->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 organic_layer1 Organic Layer: Di-Boc Product (Discard) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer: Protonated Product & Diamine separate_layers1->aqueous_layer1 basify Basify with 2N NaOH to pH 10 aqueous_layer1->basify extract Extract with Ethyl Acetate basify->extract separate_layers2 Separate Layers extract->separate_layers2 aqueous_layer2 Aqueous Layer (Discard) separate_layers2->aqueous_layer2 organic_layer2 Organic Layer: Purified Product separate_layers2->organic_layer2 wash Wash with NaHCO3, Water, and Brine organic_layer2->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate end End: Purified This compound concentrate->end

Caption: Workflow for the purification of this compound via liquid-liquid extraction.

Protocol 2: Purification by Column Chromatography

For higher purity, column chromatography is a highly effective method.

Materials and Reagents:
  • Crude or partially purified N-Boc-1,6-diaminohexane

  • Silica (B1680970) gel (230-400 mesh)

  • Solvent system: A gradient of ethyl acetate in petroleum ether or hexane (B92381) is commonly used. A typical starting point is 5:1 petrol ether/EtOAc.[2]

  • Thin Layer Chromatography (TLC) plates, developing chamber, and visualization agent (e.g., potassium permanganate (B83412) stain)

  • Glass column for chromatography

  • Fraction collection tubes

  • Rotary evaporator

Experimental Protocol:
  • Column Packing: Prepare a silica gel slurry in the initial, non-polar eluent (e.g., 100% hexane or petrol ether) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent to remove non-polar impurities. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The di-Boc byproduct will elute first, followed by the desired mono-Boc product. Unreacted diamine will remain on the column.

  • Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions as determined by TLC and concentrate them under reduced pressure to yield the purified N-Boc-1,6-diaminohexane.

G cluster_workflow Column Chromatography Workflow start Start: Crude Product pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions concentrate Concentrate pool_fractions->concentrate end End: Purified This compound concentrate->end

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 3: Purification by Recrystallization

If the product obtained after extraction or chromatography is an oil that can solidify or a solid, recrystallization can be employed to achieve high purity.

Materials and Reagents:
  • Purified N-Boc-1,6-diaminohexane

  • A suitable solvent system (e.g., ethanol/n-hexane or a weak polar solvent).[3][4]

  • Beaker or flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Experimental Protocol:
  • Dissolution: Dissolve the N-Boc-1,6-diaminohexane in a minimal amount of a hot, weakly polar solvent in which the compound is soluble at high temperatures but less soluble at room temperature.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal formation, the flask can be placed in an ice bath.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to obtain the pure, crystalline N-Boc-1,6-diaminohexane.[4]

G cluster_workflow Recrystallization Workflow start Start: Impure Solid Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end End: Pure Crystalline This compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Concluding Remarks

The successful purification of N-Boc-1,6-diaminohexane is a critical step in many synthetic routes. The choice of purification method will be dictated by the specific impurities present and the required final purity. For initial cleanup and removal of the di-Boc byproduct, liquid-liquid extraction is a robust method. For achieving high purity, column chromatography is the technique of choice. Finally, for obtaining a crystalline, highly pure product, recrystallization is an excellent final step. Careful execution of these protocols will ensure a high-quality starting material for subsequent synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of a PROTAC Library Using NH2-C6-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to a POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical determinant of PROTAC efficacy, as its length, rigidity, and chemical composition directly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3]

The NH2-C6-NH-Boc (tert-butyl (6-aminohexyl)carbamate) is a versatile and widely used building block for the synthesis of PROTAC libraries.[4][5] Its bifunctional nature, featuring a Boc-protected primary amine and a free primary amine, allows for a controlled, sequential conjugation to the POI and E3 ligase ligands. The six-carbon alkyl chain provides a flexible and effective linker length for inducing protein degradation for a variety of targets.[6] This document provides detailed protocols and workflows for the incorporation of this compound into a PROTAC library, focusing on a modular approach applicable to various warheads and E3 ligase ligands.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the target protein by the E3 ligase. This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (Warhead-C6-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Figure 1. General mechanism of PROTAC-induced protein degradation.

Application Example: Mcl-1 Degrading PROTACs

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a critical pro-survival factor in several cancers.[7] PROTACs designed to target Mcl-1 for degradation have been successfully developed, often utilizing a warhead that binds to Mcl-1 and a ligand for the Cereblon (CRBN) E3 ligase.[3][8] The C6 alkyl linker has been employed in the synthesis of Mcl-1 targeting PROTACs.[4][5]

Mcl1_Pathway cluster_apoptosis Apoptosis Regulation cluster_protac_action PROTAC Intervention Mcl1 Mcl-1 (Anti-apoptotic) Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Mcl1->Pro_Apoptotic Inhibits Apoptosis Apoptosis Mcl1->Apoptosis Inhibition Removed Proteasome_Deg Proteasomal Degradation Mcl1->Proteasome_Deg Degraded Pro_Apoptotic->Apoptosis Induces Mcl1_PROTAC Mcl-1 PROTAC Mcl1_PROTAC->Mcl1 Binds CRBN CRBN E3 Ligase Mcl1_PROTAC->CRBN Recruits

Figure 2. PROTAC-mediated degradation of Mcl-1 promotes apoptosis.

Experimental Protocols

The synthesis of a PROTAC library using this compound is typically performed in a sequential, two-stage process. First, the linker is conjugated to either the warhead or the E3 ligase ligand. Following deprotection of the Boc group, the second ligand is coupled to complete the PROTAC molecule. The following protocols outline a general strategy where the linker is first attached to an E3 ligase ligand possessing a carboxylic acid handle (e.g., a pomalidomide (B1683931) derivative).

General Synthetic Workflow

Synthesis_Workflow E3_COOH E3 Ligase-COOH Step1 Protocol 1: Amide Coupling (HATU, DIPEA) E3_COOH->Step1 Linker H2N-C6-NH-Boc Linker->Step1 Intermediate E3-Linker-NH-Boc Step1->Intermediate Step2 Protocol 2: Boc Deprotection (TFA) Intermediate->Step2 Intermediate_Amine E3-Linker-NH2 (TFA Salt) Step2->Intermediate_Amine Step3 Protocol 3: Amide Coupling (HATU, DIPEA) Intermediate_Amine->Step3 Warhead_COOH Warhead-COOH Warhead_COOH->Step3 Final_PROTAC Final PROTAC (E3-C6-Warhead) Step3->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Figure 3. Modular workflow for PROTAC library synthesis.
Protocol 1: Amide Coupling of Linker to E3 Ligase Ligand

This protocol describes the coupling of the free amine of this compound to a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • E3 Ligase Ligand with a terminal carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the linker solution to the activated E3 ligase ligand mixture.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the E3-Linker-NH-Boc intermediate.

Protocol 2: Boc Deprotection of the Intermediate

This protocol involves the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the free amine for the next coupling step.[4]

Materials:

  • E3-Linker-NH-Boc intermediate (from Protocol 1) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the E3-Linker-NH-Boc intermediate (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution, typically to a final concentration of 20-50% (v/v) in DCM.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes.

  • Monitor the deprotection by LC-MS. The reaction is complete when the starting material is no longer detectable.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt (E3-Linker-NH2 · TFA) is often sufficiently pure to be used directly in the next step without further purification.

Protocol 3: Amide Coupling of Warhead to Deprotected Intermediate

This procedure completes the PROTAC synthesis by coupling the deprotected intermediate with the POI ligand (warhead).

Materials:

  • E3-Linker-NH2 · TFA (from Protocol 2) (1.0 eq)

  • Warhead with a terminal carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq, additional base is needed to neutralize the TFA salt)

  • Anhydrous DMF

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Follow the procedure outlined in Protocol 1, using the crude E3-Linker-NH2 · TFA (1.0 eq) as the amine component and the warhead-COOH (1.1 eq) as the carboxylic acid component. Note the increased amount of DIPEA required.

  • After pre-activating the Warhead-COOH with HATU and DIPEA, add the E3-Linker-NH2 · TFA dissolved in DMF.

  • Stir the reaction at room temperature for 2-16 hours and monitor by LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%).

  • Characterize the final product by LC-MS, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following tables provide representative data for the synthesis and biological evaluation of a hypothetical PROTAC library targeting Mcl-1 and utilizing a CRBN E3 ligase ligand, connected via the C6 linker.

Table 1: Synthesis and Characterization of Mcl-1 PROTAC Library

PROTAC IDWarhead (POI Ligand)E3 Ligase LigandFinal Yield (%)Purity (HPLC, %)[M+H]⁺ Calculated[M+H]⁺ Observed
MCL1-C6-CRBN-1 Mcl-1 Inhibitor APomalidomide35>98850.41850.43
MCL1-C6-CRBN-2 Mcl-1 Inhibitor BPomalidomide41>99876.39876.40
MCL1-C6-CRBN-3 Mcl-1 Inhibitor CPomalidomide32>97892.45892.47
MCL1-C6-VHL-1 Mcl-1 Inhibitor AVH03228>95912.52912.55

Note: Yields and analytical data are illustrative and will vary based on the specific warheads and reaction conditions.

Table 2: Biological Activity of Mcl-1 PROTAC Library

PROTAC IDCell LineDC₅₀ (nM)Dₘₐₓ (%)
MCL1-C6-CRBN-1 OPM-2 (Multiple Myeloma)78>90
MCL1-C6-CRBN-2 OPM-2 (Multiple Myeloma)55>95
MCL1-C6-CRBN-3 OPM-2 (Multiple Myeloma)12085
MCL1-C6-VHL-1 OPM-2 (Multiple Myeloma)25075

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are representative and highly dependent on the assay system, cell line, and treatment duration.[6]

Conclusion

The this compound linker is a valuable tool for the modular synthesis of PROTAC libraries. The straightforward, two-stage synthetic approach involving sequential amide couplings and a Boc deprotection step is robust and amenable to parallel synthesis efforts. The flexibility of the C6 alkyl chain often proves effective in enabling the formation of a productive ternary complex for a diverse range of targets. The detailed protocols and representative data presented herein serve as a comprehensive guide for researchers to facilitate the design, synthesis, and evaluation of novel PROTAC-based therapeutics. Careful purification and thorough characterization are critical to ensure the quality and reliability of the synthesized PROTACs for biological evaluation.

References

Application Notes and Protocols for the Characterization of NH2-C6-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of tert-butyl (6-aminohexyl)carbamate (NH2-C6-NH-Boc), a bifunctional linker commonly utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex molecules in drug development.[1][2] Accurate characterization is critical to ensure the structural integrity and purity of the final conjugates.

Overview of Analytical Techniques

A multi-pronged analytical approach is essential for the unambiguous characterization of this compound. This typically involves a combination of spectroscopic and chromatographic techniques to confirm the molecular structure, assess purity, and identify any potential impurities. The primary methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Data Presentation: Summary of Quantitative Data

The following tables summarize the expected quantitative data for the characterization of this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~4.60br s1H-NH- (Carbamate)
~3.03q4H-CH₂-NH-Boc and -CH₂-NH₂
~2.62t2H-CH₂-NH₂
~2.47br s2H-NH₂ (Amine)
~1.37br s4H-CH₂-CH₂-NH- and -CH₂-CH₂-NH₂
~1.36s9H-C(CH₃)₃ (Boc group)
~1.26m4H-CH₂-CH₂-CH₂-

Note: Chemical shifts are typically reported in ppm relative to a standard reference (e.g., TMS). The 'br s' denotes a broad singlet, 'q' a quartet, 't' a triplet, and 'm' a multiplet. These values are based on spectra recorded in CDCl₃ and may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
156.0C=O (Carbamate)
79.0-C(CH₃)₃ (Boc group)
41.7-CH₂-NH₂
40.5-CH₂-NH-Boc
32.9-CH₂-
30.0-CH₂-
28.5-C(CH₃)₃ (Boc group)
26.6-CH₂-
26.5-CH₂-

Note: These are typical chemical shifts observed for this compound in CDCl₃.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₂₄N₂O₂
Molecular Weight216.32 g/mol [1]
Monoisotopic Mass216.1838 Da[3]
Expected [M+H]⁺217.1914
Major Fragmentation Ions (m/z)159, 143, 131, 98, 86, 57

Table 4: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3350N-H stretch (amine and carbamate)
~2930C-H stretch (aliphatic)
~1690C=O stretch (carbamate)
~1520N-H bend (carbamate)
~1170C-O stretch (carbamate)

Note: These are approximate values and can vary based on the sample preparation method.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it through an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the protonated molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern to further confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Protocol:

  • Sample Preparation:

    • Neat: Place a small drop of the liquid sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient would be from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks.

Visualizations

The following diagrams illustrate the experimental workflows for the characterization of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (ESI-MS) purification->ms Molecular Weight Confirmation ftir FTIR Spectroscopy purification->ftir Functional Group Identification hplc HPLC purification->hplc Purity Assessment data_analysis Comprehensive Data Analysis nmr->data_analysis ms->data_analysis ftir->data_analysis hplc->data_analysis final_report final_report data_analysis->final_report Final Report

Caption: Overall workflow for the synthesis and characterization of this compound.

nmr_workflow start Start: this compound Sample dissolve Dissolve in Deuterated Solvent (CDCl₃) start->dissolve acquire_h1 Acquire ¹H NMR Spectrum dissolve->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum dissolve->acquire_c13 process_data Process Data (FT, Phasing, Baseline Correction) acquire_h1->process_data acquire_c13->process_data analyze Analyze Spectra (Chemical Shifts, Integration, Multiplicity) process_data->analyze end End: Structural Confirmation analyze->end

Caption: Experimental workflow for NMR spectroscopic analysis.

hplc_workflow start Start: this compound Sample prepare_sample Prepare Sample Solution (in Mobile Phase) start->prepare_sample inject Inject into HPLC System prepare_sample->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect analyze Analyze Chromatogram (Peak Integration) detect->analyze end End: Purity Assessment analyze->end

Caption: Experimental workflow for HPLC analysis.

References

Troubleshooting & Optimization

Technical Support Center: NH2-C6-NH-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the mono-Boc protection of 1,6-hexanediamine (B7767898) (NH2-C6-NH2) to synthesize N-Boc-1,6-hexanediamine (NH2-C6-NH-Boc).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of mono-Boc-protected 1,6-hexanediamine?

The main challenge is the potential for the di-Boc-protected byproduct to form. Since 1,6-hexanediamine has two primary amine groups with similar reactivity, the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) reagent can react with both, leading to a mixture of mono-protected, di-protected, and unreacted diamine.[1][2] This reduces the yield of the desired mono-protected product and complicates purification.

Q2: How can I improve the selectivity for the desired mono-Boc product?

Several strategies can be employed to enhance selectivity for mono-protection:

  • Control Stoichiometry: Using a large excess of the diamine relative to the (Boc)₂O can statistically favor mono-protection.[1] Conversely, some methods achieve good selectivity with a 1:1 molar ratio of diamine to (Boc)₂O, particularly when one amine is temporarily deactivated.[1]

  • Diamine Monohydrochloride Salt Method: One of the most effective methods is to convert the diamine to its monohydrochloride salt in situ. This is achieved by adding one equivalent of an acid like hydrochloric acid (HCl), which protonates one of the amine groups, rendering it less nucleophilic and effectively protecting it from reacting with (Boc)₂O.[3] The HCl can be introduced as a gas or generated in situ from reagents like trimethylsilyl (B98337) chloride (Me₃SiCl).

Q3: What are the recommended analytical techniques for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of products. The mono-Boc product will be less polar than the starting diamine and more polar than the di-Boc byproduct. A suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used for separation.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for monitoring the reaction as it can separate the components of the reaction mixture and provide mass confirmation of the starting material, mono-Boc product, and di-Boc byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product after purification.

Troubleshooting Guides

Issue 1: Low yield of the desired mono-Boc-protected product.

Possible Cause A: Formation of di-Boc-protected diamine. This is often the primary reason for low yields of the mono-protected product.

  • Solution 1: Adjust Stoichiometry. In some protocols, using a significant excess of 1,6-hexanediamine (e.g., 5 equivalents) to (Boc)₂O (1 equivalent) can improve the statistical probability of mono-protection.[5]

  • Solution 2: Employ the HCl Salt Method. Forming the monohydrochloride salt of the diamine before adding (Boc)₂O is a highly effective way to prevent di-protection.[3] This can be done by using HCl gas or by in-situ generation from trimethylsilyl chloride (Me₃SiCl).

Possible Cause B: Incomplete Reaction. The reaction may not have gone to completion.

  • Solution 1: Increase Reaction Time. Monitor the reaction by TLC or LC-MS until the starting diamine is consumed. Some protocols suggest an overnight reaction.[5]

  • Solution 2: Optimize Reaction Temperature. Most protocols are run at room temperature. However, for less reactive systems, gentle heating might be necessary. This should be done with caution as it could also increase the rate of di-protection.

  • Solution 3: Consider a Catalyst. For some substrates, a catalyst like iodine may be beneficial.[6]

Troubleshooting Workflow for Low Yield

start Low Yield of Mono-Boc Product check_side_product Analyze crude mixture by TLC or LC-MS. Di-Boc product present? start->check_side_product incomplete_reaction Unreacted diamine present? check_side_product->incomplete_reaction No high_diboc High amount of di-Boc product check_side_product->high_diboc Yes high_sm High amount of starting material incomplete_reaction->high_sm Yes end Improved Yield incomplete_reaction->end No adjust_stoichiometry Use excess diamine or use HCl salt method high_diboc->adjust_stoichiometry adjust_stoichiometry->end optimize_conditions Increase reaction time, optimize temperature, or consider a catalyst high_sm->optimize_conditions optimize_conditions->end

Caption: A troubleshooting workflow for addressing low yields in mono-Boc synthesis.

Issue 2: Difficulty in purifying the mono-Boc-protected diamine.

Possible Cause A: Similar Polarity of Products. The mono-Boc-protected product, di-Boc-protected product, and unreacted diamine can sometimes have similar polarities, making chromatographic separation challenging.[1]

  • Solution 1: Acid-Base Extraction. The unreacted diamine and the mono-Boc product have a free basic amine group, while the di-Boc product does not. An acidic wash can be used to pull the mono-Boc product and unreacted diamine into the aqueous phase, leaving the di-Boc product in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can then isolate the mono-Boc product and unreacted diamine. The unreacted diamine is more polar and can often be separated from the mono-Boc product by a subsequent aqueous wash or chromatography.

  • Solution 2: Column Chromatography. Column chromatography on silica (B1680970) gel is a viable option for purification. A gradient of a more polar solvent (e.g., methanol (B129727) or ethyl acetate) in a less polar solvent (e.g., dichloromethane (B109758) or hexanes) can effectively separate the components. It's important to avoid highly acidic conditions which could cleave the Boc group.[1]

Possible Cause B: Product is an oil and difficult to handle.

  • Solution: Salt Formation. If the purified mono-Boc-protected diamine is an oil, it can sometimes be converted to a solid salt (e.g., hydrochloride) for easier handling and storage.

Data Presentation

Table 1: Comparison of Yields for Mono-Boc Protection of 1,6-Hexanediamine

MethodReagent Stoichiometry (Diamine:(Boc)₂O)SolventYield (%)Reference
Excess Diamine5:1Dichloromethane73[5]
HCl Salt Method (from HCl gas)1:1Methanol/Water65[3]
In-situ HCl Generation (from Me₃SiCl)1:1Methanol/Water68[1]

Experimental Protocols

Protocol 1: Mono-Boc Protection using Excess Diamine

This protocol is adapted from a patented method.[5]

  • Dissolve Reactants: Dissolve 1,6-hexanediamine (58.0 g, 0.5 mol) and triethylamine (B128534) (14.4 g, 0.1 mol) in 300 mL of dichloromethane (DCM).

  • Add (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (21.8 g, 0.1 mol) in 100 mL of DCM to the diamine solution with stirring. The solution may become turbid.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Filter the reaction mixture. Extract the filtrate with water three times.

  • Isolation: Dry the organic layer and concentrate under reduced pressure to obtain the product. This method has a reported yield of 73.0%.[5]

Protocol 2: Mono-Boc Protection using in-situ Generated HCl

This protocol is adapted from Servín et al., 2017.

  • Dissolve Diamine: In a flask under an inert atmosphere, dissolve 1,6-hexanediamine (1 equivalent) in anhydrous methanol at 0 °C.

  • In-situ HCl Generation: Add chlorotrimethylsilane (B32843) (Me₃SiCl) (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

  • Equilibration: Allow the mixture to warm to room temperature.

  • Boc Protection: Add a small amount of water (e.g., 1 mL for a reaction with ~1g of diamine), followed by a solution of (Boc)₂O (1 equivalent) in methanol. Stir the mixture at room temperature for 1 hour.

  • Workup:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

    • Extract the product into dichloromethane (3 times).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the pure mono-protected diamine. The reported yield for 1,6-hexanediamine using this method is 68%.[1]

Mandatory Visualization

Reaction Pathway for Mono-Boc Protection of 1,6-Hexanediamine

cluster_reactants Reactants cluster_products Products diamine H₂N-(CH₂)₆-NH₂ (1,6-Hexanediamine) mono_boc H₂N-(CH₂)₆-NH-Boc (Desired Product) diamine->mono_boc + (Boc)₂O di_boc Boc-HN-(CH₂)₆-NH-Boc (Side Product) diamine->di_boc + 2 (Boc)₂O (direct di-protection) boc2o (Boc)₂O mono_boc->di_boc + (Boc)₂O (further reaction)

Caption: Reaction scheme showing the desired mono-protection and the potential side reaction.

References

Technical Support Center: Optimizing NH2-C6-NH-Boc Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl (6-aminohexyl)carbamate (NH2-C6-NH-Boc). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of the selective mono-Boc protection of 1,6-hexanediamine (B7767898).

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification of mono-Boc-protected 1,6-hexanediamine in a question-and-answer format.

Question 1: My reaction yield is low. What is the primary cause?

Low yield in this reaction is most often due to a lack of selectivity, leading to the formation of the di-Boc-protected byproduct, or an incomplete reaction.

  • Possible Cause A: Over-reaction and Formation of Di-Boc Byproduct The primary challenge in this synthesis is often the formation of the di-protected byproduct, as the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) reagent can react with both amino groups of 1,6-hexanediamine.[1]

    Solutions:

    • Control Stoichiometry: Carefully control the molar ratio of (Boc)₂O to the diamine. Using a slight excess of the diamine can favor mono-protection.[1] However, more selective methods can achieve high yields with a 1:1 molar ratio.[1]

    • Slow Reagent Addition: A very slow, dropwise addition of the (Boc)₂O solution over an extended period can help prevent the formation of the di-Boc product.[1]

    • Monoprotonation of the Diamine: This is a highly effective and common strategy. The addition of one equivalent of an acid, such as hydrochloric acid (HCl), forms the mono-hydrochloride salt of the diamine.[1][2] This leaves only one amino group free and nucleophilic, while the other is protonated and unreactive towards (Boc)₂O.[1]

    • In-situ HCl Generation: Instead of using corrosive HCl gas, HCl can be generated in situ from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol (B129727).[1] This method is simple, efficient, and scalable.[3]

    • Flow Chemistry: For precise control over reaction temperature and stoichiometry, microreactor technology can significantly improve the yield of the mono-protected product.[1][4]

  • Possible Cause B: Incomplete Reaction If analysis of the crude product shows a significant amount of unreacted 1,6-hexanediamine, the reaction may not have gone to completion.

    Solutions:

    • Check Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature as specified in the chosen protocol. Many procedures require stirring for at least one hour, or even overnight.[1]

    • Use a Catalyst: For certain substrates, a catalyst like iodine (I₂) may be beneficial in promoting the reaction.[1][4]

    • Ensure Anhydrous Conditions: Moisture can hydrolyze the (Boc)₂O reagent, reducing its effectiveness. Always use anhydrous solvents and properly dried glassware.[5][6]

Question 2: I'm having difficulty purifying the final product. How can I effectively isolate the mono-Boc-protected diamine?

Purification can be challenging because the desired mono-Boc product, the di-Boc byproduct, and the unreacted diamine can have similar polarities.[1]

  • Possible Cause A: Co-elution or Poor Separation The physical properties of the starting material, product, and byproduct can make standard chromatographic separation difficult.

    Solutions:

    • Acid-Base Extraction: This is a crucial and highly effective purification step. By acidifying the reaction mixture (e.g., with HCl), the unreacted diamine and the mono-Boc product (which still has a free basic amine) become protonated and move to the aqueous layer. The neutral di-Boc byproduct, lacking a basic site, remains in the organic layer and can be washed away.[1] Subsequently, basifying the aqueous layer (e.g., with NaOH to pH >12) deprotonates the desired mono-protected product and the unreacted diamine, allowing them to be extracted into a fresh organic solvent.[1]

    • Column Chromatography: While the Boc group is acid-labile, column chromatography on silica (B1680970) gel is a viable option for purification.[1][7] It is important to use a suitable solvent system (e.g., a gradient of methanol in dichloromethane) and avoid highly acidic conditions. Basic alumina (B75360) can also be used as the stationary phase to mitigate the risk of deprotection.[1]

  • Possible Cause B: Product is an Oil and Difficult to Handle The purified mono-Boc-protected diamine is often an oil, which can be challenging to handle and accurately weigh.[1]

    Solution:

    • Salt Formation: The purified oil can be converted to a solid salt, such as a hydrochloride or tartrate salt, for easier handling, storage, and portioning.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve selective mono-Boc protection of 1,6-hexanediamine? A1: The most robust and widely cited method is the monoprotonation of the diamine with one equivalent of acid before the addition of (Boc)₂O.[2][8] Generating the acid in situ using chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol is a particularly simple, safe, and effective "one-pot" procedure.

Q2: Is the Boc protecting group stable during silica gel column chromatography? A2: Yes, the Boc group is generally stable under the conditions of standard silica gel chromatography.[1] However, it is sensitive to strong acids, so prolonged exposure to silica (which can be slightly acidic) or the use of acidic solvent systems should be avoided.[1] If sensitivity is a concern, the silica can be neutralized with a base like triethylamine (B128534) before use, or basic alumina can be used as the stationary phase.

Q3: Can I use a different reagent instead of di-tert-butyl dicarbonate ((Boc)₂O)? A3: Yes, other reagents can be used. For instance, alkyl phenyl carbonates have been successfully employed for the selective mono-carbamate protection of aliphatic diamines, often with a 1:1 stoichiometric ratio of reagents.[1][9]

Q4: My NMR spectrum of the purified product looks messy. What could be the issue? A4: A complex NMR spectrum could indicate the presence of impurities. However, if the product is pure, be aware that carbamates can sometimes exhibit broadened or duplicated NMR signals due to restricted rotation around the N-C(O) amide bond. Running the NMR at a higher temperature can sometimes resolve these rotamers into sharper, single peaks.

Q5: How can I monitor the reaction's progress? A5: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Stain the TLC plate with a ninhydrin (B49086) solution. The starting diamine (two primary amines) will produce a strong color. The desired mono-Boc product (one primary amine) will also be ninhydrin-positive but may have a different color or intensity. The di-Boc byproduct (no primary amines) will be ninhydrin-negative. The reaction is complete when the starting diamine spot is consumed.

Data Presentation

The following table summarizes reported yields for the mono-Boc protection of various linear diamines using the in situ HCl generation method, which is directly applicable to 1,6-hexanediamine.

Starting DiamineProduct NameYield (%)Reference
1,6-Diaminohexanetert-Butyl (6-aminohexyl)carbamate68[1]
1,7-Diaminoheptanetert-Butyl (7-aminoheptyl)carbamate63[1]
1,8-Diaminooctanetert-Butyl (8-aminooctyl)carbamate60[1]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 1,6-Hexanediamine using in situ HCl Generation

This protocol is adapted from the robust and scalable method reported by Servín et al.

Materials:

  • 1,6-Hexanediamine (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

  • Water (H₂O)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,6-hexanediamine (1.0 equiv) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.

  • In situ HCl Generation: Add freshly distilled chlorotrimethylsilane (Me₃SiCl, 1.0 equiv) dropwise to the cooled, stirring solution. A white precipitate of the diamine monohydrochloride may form.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 15-30 minutes.

  • Boc Protection: Add a small amount of water (e.g., ~1 mL per gram of diamine) followed by a solution of (Boc)₂O (1.0 equiv) in methanol. Stir the mixture at room temperature for at least 1 hour. Monitor reaction completion by TLC.

  • Workup - Di-Boc Removal: Concentrate the reaction mixture under reduced pressure. Add water to dissolve the residue and wash the aqueous layer with diethyl ether (2x) to remove the non-polar di-Boc byproduct.

  • Workup - Product Isolation: Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl (6-aminohexyl)carbamate. The product can be further purified by column chromatography if necessary.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Protection cluster_workup Workup & Purification start Dissolve 1,6-Hexanediamine in Anhydrous MeOH cool Cool to 0 °C start->cool add_tmscl Add Me₃SiCl (1 eq) (in situ HCl generation) cool->add_tmscl equilibrate Equilibrate at RT add_tmscl->equilibrate add_boc Add (Boc)₂O (1 eq) equilibrate->add_boc react Stir at RT (1h+) add_boc->react concentrate Concentrate react->concentrate wash Aqueous Wash (remove di-Boc) basify Basify (pH > 12) extract Extract with DCM dry Dry & Concentrate end_node Pure NH₂-C₆-NH-Boc dry->end_node

Caption: Experimental workflow for selective mono-Boc protection.

troubleshooting_yield start Low Yield of NH₂-C₆-NH-Boc? cause1 Cause: Di-Boc Byproduct Formation (Check TLC/MS for higher MW species) start->cause1 Yes cause2 Cause: Incomplete Reaction (Check TLC/MS for starting material) start->cause2 Yes solution1a Solution: Use Monoprotonation Method (Add 1 eq. Me₃SiCl or HCl) cause1->solution1a solution1b Solution: Slow Addition of (Boc)₂O cause1->solution1b solution1c Solution: Use Excess Diamine cause1->solution1c solution2a Solution: Increase Reaction Time cause2->solution2a solution2b Solution: Check Reagent Quality (Anhydrous solvents, fresh (Boc)₂O) cause2->solution2b reaction_pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction Diamine H₂N-(CH₂)₆-NH₂ MonoSalt H₂N-(CH₂)₆-NH₃⁺Cl⁻ Diamine->MonoSalt + 1 eq. HCl Product Boc-HN-(CH₂)₆-NH₂ MonoSalt->Product + (Boc)₂O - CO₂ - tBuOH DiBoc Boc-HN-(CH₂)₆-NH-Boc Diamine_side H₂N-(CH₂)₆-NH₂ Diamine_side->DiBoc + 2 eq. (Boc)₂O

References

Technical Support Center: Optimizing PROTAC Activity with a C6 Alkyl Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when optimizing the activity of a Proteolysis-Targeting Chimera (PROTAC) featuring a C6 alkyl chain linker.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the C6 alkyl linker in my PROTAC's activity?

A1: The C6 alkyl linker is a crucial component of your PROTAC, connecting the ligand that binds to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3][4][5] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[5][6][7][8] The length and flexibility of the C6 alkyl chain are critical for achieving the correct orientation and proximity between the POI and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation of the target protein.[2][3][4]

Q2: I'm not observing any degradation of my target protein with my C6 linker PROTAC, even though my ligands have high affinity for the target and the E3 ligase. What are the potential linker-related issues?

A2: This is a common challenge that often points to problems with the formation of a stable and productive ternary complex.[6][7] Here are some potential issues related to the C6 alkyl linker:

  • Incorrect Linker Length: While you are using a C6 chain, it might be too short for your specific target and E3 ligase pair, leading to steric hindrance that prevents the ternary complex from forming.[4][6][][10] Conversely, for some protein pairs, a C6 linker could be too long, resulting in an unstable complex where the ubiquitination machinery cannot efficiently reach the target protein's lysine (B10760008) residues.[4][6][][10]

  • Unfavorable Ternary Complex Conformation: The C6 linker might be orienting the target protein in a way that the lysine residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[6]

  • Poor Physicochemical Properties: The hydrophobic nature of the C6 alkyl chain can sometimes contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[6][][]

Q3: I'm observing a "hook effect" with my C6 linker PROTAC, where degradation efficiency decreases at higher concentrations. How can I address this?

A3: The "hook effect" is a known phenomenon where high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[6][12] To mitigate this with your C6 linker PROTAC:

  • Optimize PROTAC Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to confirm the bell-shaped curve characteristic of the hook effect.[12]

  • Enhance Ternary Complex Cooperativity: While the C6 linker is relatively simple, modifications to the attachment points on your ligands can sometimes improve the stability of the ternary complex over the binary ones.[12]

Q4: Should I consider alternatives to a simple C6 alkyl chain if my PROTAC is not active?

A4: Yes. While alkyl chains are a common starting point due to their synthetic accessibility, if a C6 linker is not effective, it is highly recommended to synthesize a library of PROTACs with different linker compositions and lengths.[1][][13] Consider the following:

  • Varying Alkyl Chain Length: Synthesize PROTACs with shorter (C3, C4, C5) and longer (C7, C8, etc.) alkyl chains to empirically determine the optimal length.[13][14]

  • Introducing Rigidity: Incorporating rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings can restrict the conformational flexibility of the linker, which can sometimes lead to a more stable and productive ternary complex.[8][][15]

  • Increasing Hydrophilicity: If poor solubility or permeability is suspected, incorporating polyethylene (B3416737) glycol (PEG) units into the linker can improve these properties.[8][][13]

Troubleshooting Guides

Issue 1: No Target Degradation Observed with C6 Linker PROTAC

This troubleshooting guide will walk you through a systematic approach to diagnose why your PROTAC with a C6 alkyl linker is not inducing target protein degradation.

cluster_0 Troubleshooting Workflow: No Degradation A Start: No Degradation with C6 PROTAC B Step 1: Confirm Target and E3 Ligase Expression in Cell Line A->B C Step 2: Verify PROTAC Cell Permeability and Target Engagement B->C Expression Confirmed G Investigate Other Cell Lines or E3 Ligases B->G Expression Absent D Step 3: Assess Ternary Complex Formation C->D Permeable & Engaged H Redesign Linker for Improved Physicochemical Properties C->H Not Permeable or No Engagement E Step 4: Evaluate Target Ubiquitination D->E Complex Forms I Synthesize Library of PROTACs with Varying Linker Lengths and Compositions D->I No Complex Formation F Conclusion: Linker Optimization Required E->F No Ubiquitination J Modify Linker Attachment Points I->J

Caption: Troubleshooting workflow for a C6 linker PROTAC with no degradation activity.

Data Presentation: Impact of Alkyl Linker Length on PROTAC Activity

The following table summarizes hypothetical data from a study comparing the efficacy of a series of PROTACs with varying alkyl chain lengths. This illustrates the importance of optimizing the linker length.

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-C3C3 Alkyl Chain>1000<10
PROTAC-C4C4 Alkyl Chain50035
PROTAC-C5C5 Alkyl Chain15075
PROTAC-C6 C6 Alkyl Chain 50 92
PROTAC-C7C7 Alkyl Chain20060
PROTAC-C8C8 Alkyl Chain80025

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[7][13][16][17][18][19][20]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[16][21]

    • Allow cells to adhere overnight.

    • The following day, treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).[13][21]

    • Include a vehicle control (e.g., DMSO at ≤ 0.1% v/v).[13][21]

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).[13]

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[13][19]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13][22][19]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[13]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][21]

    • Confirm successful transfer by staining the membrane with Ponceau S.[16][21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[16][21]

    • Wash the membrane three times with TBST.[21]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[7][19]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

    • Quantify band intensities using densitometry software.[7][19]

    • Normalize the target protein signal to the loading control.

    • Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from a dose-response curve.[8][16][22]

cluster_1 Western Blot Workflow A 1. Cell Seeding and PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE and Protein Transfer C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (Densitometry, DC50/Dmax Calculation) F->G

Caption: A streamlined workflow for Western Blot analysis of PROTAC-mediated degradation.

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the observed protein degradation is due to the PROTAC-mediated ubiquitination of the target protein.[18][23][24][25]

Methodology:

  • Cell Treatment:

    • Plate cells in 100 mm dishes and grow to 70-80% confluency.

    • Treat cells with the optimal degradation concentration of your C6 linker PROTAC (determined by Western Blot) and a vehicle control for a shorter time course (e.g., 1-4 hours).

    • Include a positive control with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation:

    • Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

    • Pre-clear the lysates with protein A/G agarose (B213101) beads.

    • Incubate the lysates with an antibody specific to your target protein overnight at 4°C to immunoprecipitate the target.

  • Western Blot for Ubiquitin:

    • Wash the immunoprecipitated beads extensively.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.

cluster_2 In-Cell Ubiquitination Assay Workflow A 1. Cell Treatment with PROTAC +/- Proteasome Inhibitor B 2. Cell Lysis A->B C 3. Immunoprecipitation of Target Protein B->C D 4. SDS-PAGE of Immunoprecipitated Samples C->D E 5. Western Blot with Anti-Ubiquitin Antibody D->E F 6. Detection of Polyubiquitinated Target Protein E->F

Caption: Workflow for detecting PROTAC-induced target protein ubiquitination.

Protocol 3: Cell Viability Assay

This assay determines the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell growth.[22][26]

Methodology (using CellTiter-Glo® as an example):

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well in 90 µL of medium.[22]

    • Allow cells to adhere overnight.[22]

  • Compound Treatment:

    • Add 10 µL of serially diluted PROTACs to the wells.

    • Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[22]

  • Luminescent Signal Generation:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[22]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.[22]

  • Measurement and Analysis:

    • Measure luminescence using a plate reader.[22]

    • Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value using non-linear regression.[22]

References

overcoming poor solubility of NH2-C6-NH-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of NH2-C6-NH-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound conjugate have poor solubility?

A1: The solubility of this compound (mono-Boc-protected 1,6-hexanediamine) is influenced by the interplay between the hydrophobic tert-butyloxycarbonyl (Boc) group and the aliphatic hexane (B92381) chain, contrasted with the polar primary amine. This amphiphilic nature can lead to poor solubility in both purely nonpolar and polar protic solvents. Intermolecular hydrogen bonding between the amine and the carbonyl of the Boc group can also contribute to aggregation and reduced solubility.

Q2: Which solvents are recommended for dissolving this compound conjugates?

A2: Polar aprotic solvents are generally the most effective for dissolving Boc-protected amines.[1] Recommended solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[2] Chlorinated solvents such as Dichloromethane (DCM) and chloroform (B151607) can also be effective.[1] For subsequent reactions in aqueous media, preparing a concentrated stock solution in an organic co-solvent like DMSO is a common strategy.[3][4]

Q3: My conjugate is still not dissolving, even in the recommended solvents. What should I do?

A3: If you are experiencing difficulty dissolving your conjugate, several factors could be at play:

  • Kinetics of Dissolution: The dissolution process may be slow at room temperature.[1]

  • Compound Purity: Impurities from the synthesis can significantly impact solubility.

  • Solvent Quality: The presence of water or other impurities in your solvent can hinder dissolution. Using anhydrous solvents is recommended, especially for moisture-sensitive applications.[1]

To aid dissolution, you can try gentle heating or sonication. However, always monitor for any signs of compound degradation.

Q4: Can I modify the structure of my conjugate to improve its solubility?

A4: Yes, chemical modification is a powerful strategy. One common approach is PEGylation, which involves attaching polyethylene (B3416737) glycol (PEG) chains to your molecule.[5][] The PEG spacer enhances hydrophilicity, which can improve solubility and pharmacokinetic properties.[7]

Q5: Are there any formulation strategies to improve the solubility of my existing conjugate for in vitro assays?

A5: Absolutely. If modifying the compound is not an option, you can use formulation strategies:

  • pH Adjustment: Adjusting the pH of the aqueous solution can increase the net charge of your molecule (by protonating the free amine), moving it away from its isoelectric point and potentially enhancing solubility.[5]

  • Use of Co-solvents: As mentioned, using a small percentage of an organic co-solvent like DMSO in your aqueous buffer can help maintain solubility.[4]

  • Excipients and Surfactants: Incorporating solubilizers or surfactants into your buffer can increase the apparent solubility of your compound.[4]

Troubleshooting Guide

Issue 1: Precipitation of this compound Conjugate in Organic Solvents
  • Possible Cause: Saturation limit reached, poor solvent quality, or low temperature.

  • Recommended Solution:

    • Verify the choice of solvent. (See Table 1 for general guidance).

    • Use fresh, high-purity, or anhydrous solvent.

    • Apply gentle heating (e.g., 30-40°C) while stirring.

    • Use sonication to break up solid aggregates.

    • If the compound is part of a larger construct (e.g., a PROTAC), the insolubility of the conjugated partner might be the root cause. Consider solubility-enhancing modifications to other parts of the molecule.[4]

Issue 2: Precipitation When Diluting a Concentrated Stock Solution into an Aqueous Buffer
  • Possible Cause: The percentage of the organic co-solvent in the final mixture is too low to maintain solubility. High salt concentrations in the buffer (e.g., PBS) can also cause a "salting out" effect.[3]

  • Recommended Solution:

    • Increase the percentage of the organic co-solvent in the final aqueous solution. Be mindful of the tolerance of your specific assay to the co-solvent.

    • Test different buffers, potentially with lower salt concentrations.

    • Consider adding a surfactant or cyclodextrin (B1172386) to the aqueous buffer to improve solubility.

Data Presentation

Table 1: Qualitative Solubility of this compound Conjugates in Common Solvents

Solvent ClassSolvent ExamplesExpected SolubilityNotes
Polar Aprotic DMSO, DMF, NMPHighGenerally the best choice for creating stock solutions.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighGood for synthesis and purification steps.
Alcohols Methanol, EthanolLow to ModerateSolubility can be limited. Methanol has been used in mono-protection synthesis.
Ethers Diethyl ether, THFLowGenerally poor solubility.[1]
Nonpolar Hexanes, TolueneVery Low / InsolubleNot recommended for dissolution.
Aqueous Water, BuffersVery Low / InsolubleRequires formulation strategies like co-solvents or pH adjustment.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh the desired amount of the this compound conjugate into a clean, dry vial.

  • Add a small volume of high-purity DMSO (or DMF) to the vial to achieve a high concentration (e.g., 50-100 mM).

  • Vortex or stir the mixture vigorously for 2-5 minutes at room temperature.[1]

  • If the solid is not fully dissolved, gently warm the vial to 30-40°C and continue to vortex/stir. Sonication in a water bath for 5-10 minutes can also be effective.

  • Once fully dissolved, store the stock solution appropriately, typically at -20°C, and protected from moisture.

Protocol 2: General Method for Selective Mono-Boc Protection of 1,6-Hexanediamine (B7767898)

This protocol is adapted from methods that use an acid to protonate one amine group, thereby favoring mono-protection.[8][9]

  • Dissolve 1,6-hexanediamine (1.0 eq) in a suitable solvent such as methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of an acid (e.g., HCl in a non-aqueous solvent, or trifluoroacetic acid) dropwise while stirring.[9] Stir the mixture for 30 minutes at 0°C to allow for the formation of the mono-protonated salt.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.0 eq) in the same solvent.

  • Slowly add the Boc₂O solution to the diamine salt solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • The crude product will be a mixture of the desired mono-Boc product, some di-Boc product, and unreacted starting material. Purify the residue using column chromatography to isolate the mono-Boc protected conjugate.

Visualizations

troubleshooting_workflow start Start: Conjugate Fails to Dissolve solvent_choice Is the solvent appropriate? (e.g., DMSO, DMF, DCM) start->solvent_choice apply_energy Apply gentle heat (30-40°C) or sonication solvent_choice->apply_energy Yes purify Use fresh, anhydrous solvent. Re-purify conjugate if necessary. solvent_choice->purify No check_purity Check compound purity and solvent quality apply_energy->check_purity success Success: Conjugate Dissolved check_purity->success Dissolves fail Issue Persists check_purity->fail No purify->solvent_choice consider_modification Consider chemical modification (e.g., PEGylation) fail->consider_modification

Caption: Troubleshooting workflow for solubility issues.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Dilution for Aqueous Assay weigh Weigh Conjugate add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Stir add_solvent->dissolve heat_sonicate Gentle Heat / Sonication (if needed) dissolve->heat_sonicate store Store at -20°C heat_sonicate->store dilute Dilute Stock into Aqueous Buffer store->dilute check_precip Check for Precipitation dilute->check_precip assay_ready Assay Ready check_precip->assay_ready No reformulate Reformulate Buffer (e.g., add co-solvent, adjust pH) check_precip->reformulate Yes reformulate->dilute

Caption: Workflow for solution prep and assay dilution.

References

Navigating Amine Protection: A Guide to Avoiding Di-Boc Formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) concerning the avoidance of di-Boc protection in chemical synthesis, a common challenge that can lead to reduced yields and complex purification steps.

Troubleshooting Guide: Circumventing Di-Boc Protection

The formation of an N,N-di-Boc-protected amine is a prevalent side reaction during the protection of primary amines with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This section provides strategies to either favor the desired mono-Boc product or to employ alternative, orthogonal protecting groups.

Issue 1: Significant Formation of Di-Boc Byproduct

When your reaction yields a substantial amount of the di-Boc protected amine, it is crucial to reassess and optimize your reaction conditions. The formation of the di-Boc product is a sequential process where the initially formed mono-Boc amine undergoes a second reaction with Boc anhydride (B1165640).[1]

Troubleshooting Steps:

  • Stoichiometry Control: The use of a large excess of Boc anhydride is a primary driver for di-Boc formation. To promote mono-protection, it is critical to use a controlled amount of Boc anhydride, typically between 1.0 and 1.2 equivalents relative to the primary amine.[2]

  • Base Selection: Strong bases can deprotonate the mono-Boc protected amine, thereby increasing its nucleophilicity and promoting the second Boc addition.[2] Consider switching to a weaker base like triethylamine (B128534) (TEA) or sodium bicarbonate (NaHCO₃). In some cases, the reaction can proceed efficiently without any base.[1]

  • Temperature Control: Di-Boc formation is often favored at higher temperatures. Conducting the reaction at a lower temperature, such as 0 °C, can enhance the selectivity for the mono-Boc product by slowing down the reaction rate.[1]

  • Slow Addition of Reagent: Instead of adding the Boc anhydride all at once, a slow, dropwise addition to the amine solution can help maintain a low concentration of the electrophile, thus favoring mono-protection.[1]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents like methanol (B129727) can sometimes favor mono-protection.[1]

Issue 2: Substrate Prone to Di-Boc Formation (e.g., sterically unhindered primary amines)

Primary amines with minimal steric hindrance around the nitrogen atom are more susceptible to the addition of a second Boc group.[1] For such challenging substrates, a modified protocol may be necessary.

Advanced Strategy: "One-Pot" Mono-hydrochlorination

For particularly problematic substrates, a "one-pot" mono-hydrochlorination followed by Boc protection can be a highly effective method. This technique transiently protects one of the amine's lone pairs as a salt, thereby favoring mono-protection.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of di-Boc formation?

A1: Di-Boc formation occurs in two steps. First, the primary amine attacks the Boc anhydride to form the mono-Boc protected amine. If reaction conditions are not optimized (e.g., excess Boc anhydride, strong base), the N-H proton of the resulting mono-Boc carbamate (B1207046) can be abstracted. This deprotonation increases the nitrogen's nucleophilicity, leading to an attack on a second molecule of Boc anhydride to yield the di-Boc product.[2]

Q2: How can I selectively achieve mono-Boc protection of a diamine?

A2: A highly effective method for the selective mono-Boc protection of diamines involves the in-situ formation of a mono-hydrochloride salt. By adding one equivalent of an acid like HCl (generated, for example, from Me₃SiCl or SOCl₂), one of the amine groups is protonated and deactivated, allowing the other to react selectively with one equivalent of Boc anhydride.[3][4]

Q3: Are there alternatives to the Boc group to avoid di-protection issues altogether?

A3: Yes, employing an orthogonal protecting group strategy is an excellent way to circumvent issues with di-protection. Orthogonal protecting groups are removed under different conditions, allowing for selective deprotection. Common alternatives to Boc include the Fmoc (base-labile), Cbz (removed by hydrogenolysis), and Alloc (removed by palladium catalysis) groups.[1][5]

Orthogonal Protecting Group Strategies

When seeking to avoid di-Boc formation or when multiple amine functionalities require differential protection, the use of orthogonal protecting groups is a powerful strategy. Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[1] The Boc group, being acid-labile, is orthogonal to groups that are removed under basic conditions, hydrogenolysis, or metal-catalyzed cleavage.[1]

Decision Pathway for Amine Protection

The following diagram illustrates a decision-making process for selecting a suitable amine protecting group.

G Decision Logic for Amine Protecting Group Selection start Start: Need to protect a primary amine check_acid_stability Is the substrate stable to acid? start->check_acid_stability use_boc Use Boc Group (Acid-labile) check_acid_stability->use_boc Yes check_base_stability Is the substrate stable to base? check_acid_stability->check_base_stability No end Protecting group selected use_boc->end use_fmoc Use Fmoc Group (Base-labile) check_base_stability->use_fmoc Yes check_reducibility Does the substrate have reducible groups (e.g., alkenes, alkynes, benzyl (B1604629) ethers)? check_base_stability->check_reducibility No use_fmoc->end use_cbz Use Cbz Group (Hydrogenolysis) check_reducibility->use_cbz No check_pd_sensitivity Is the substrate sensitive to Palladium? check_reducibility->check_pd_sensitivity Yes use_cbz->end use_alloc Use Alloc Group (Pd-catalyzed cleavage) check_pd_sensitivity->use_alloc No check_pd_sensitivity->end Yes (Consider other groups) use_alloc->end

Caption: A decision tree to guide the selection of an appropriate amine protecting group.

Data Presentation: Comparison of Amine Protecting Groups

The following table summarizes the key characteristics of common amine protecting groups that are orthogonal to each other.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsTypical Yield (Protection)Typical Yield (Deprotection)Orthogonality with Boc
tert-ButoxycarbonylBocBoc₂O, baseAcid (e.g., TFA, HCl)>95%>95%-
9-Fluorenyl- methoxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine (B6355638) in DMF)>95%>95%Excellent
CarboxybenzylCbz or ZCbz-Cl, baseH₂, Pd/C>90%>95%Excellent
AllyloxycarbonylAllocAlloc-Cl, basePd(PPh₃)₄, scavenger>90%>95%Excellent

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of a Primary Amine

This protocol is optimized to favor the formation of the mono-Boc product.

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq) or Triethylamine (TEA) (1.5 eq)

  • Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • Dissolve the primary amine in the chosen solvent to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add the mild base (NaHCO₃ or TEA).

  • Slowly add a solution of Boc₂O (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting amine is consumed, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[2]

Protocol 2: General Procedure for N-Fmoc Protection of an Amine

Materials:

  • Amine (1.0 eq)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) or N-(9-fluorenylmethoxy-carbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Solvent (e.g., 1:1 Dioxane/Water)

Procedure:

  • Dissolve the amine in the dioxane/water solvent mixture.

  • Add sodium bicarbonate to the solution.

  • Add Fmoc-Cl or Fmoc-OSu and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.[3]

Fmoc Deprotection: The Fmoc group is typically removed using a 20% solution of piperidine in DMF at room temperature.[6]

Protocol 3: General Procedure for N-Cbz Protection of an Amine

Materials:

  • Amine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.5 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Solvent (e.g., 2:1 THF/Water)

Procedure:

  • Dissolve the amine in the THF/water mixture.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography if necessary.[2]

Cbz Deprotection: The Cbz group is commonly removed by catalytic hydrogenolysis using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent like methanol.[2]

Protocol 4: General Procedure for On-Resin Alloc Deprotection

This protocol is for the removal of the Alloc group from a peptide synthesized on a solid support.

Materials:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 eq relative to resin loading)

  • Phenylsilane (B129415) (PhSiH₃) (20 eq) as a scavenger

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM.

  • Drain the solvent.

  • In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ in DCM.

  • Add phenylsilane to the palladium solution.

  • Add the deprotection solution to the resin and gently agitate under an inert atmosphere for 20-40 minutes.

  • Drain the reaction mixture.

  • Repeat the deprotection step one more time.

  • Wash the resin extensively with DCM, followed by DMF, and finally DCM to remove all traces of the catalyst and scavenger.

  • A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.[7]

References

Technical Support Center: Alkyl Chain PROTAC Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with alkyl chain PROTAC® linkers.

Troubleshooting Guides

Issue 1: PROTAC® Shows Low Metabolic Stability in Liver Microsome Assays

Q: My PROTAC® with an alkyl linker is rapidly metabolized in my human liver microsome (HLM) stability assay. What are the likely causes and how can I improve its stability?

A: Rapid metabolism of alkyl chain linkers is a common challenge, primarily due to their susceptibility to oxidation by cytochrome P450 (CYP) enzymes.[1][2] The linker is often the most metabolically vulnerable part of the PROTAC® molecule.[1][3]

Potential Causes:

  • Oxidative Metabolism: Alkyl chains, especially longer and more flexible ones, are prone to hydroxylation and other oxidative modifications by CYP enzymes.[1][4]

  • N-dealkylation and Amide Hydrolysis: If the linker is attached to a nitrogen or contains an amide bond, these sites are also susceptible to metabolic cleavage.[1][3]

  • Linker Length: Longer, flexible alkyl chains can be more susceptible to metabolism as they can more easily fit into the active sites of metabolic enzymes. Conversely, very short linkers may have more steric hindrance, preventing them from entering the catalytic site.[]

Troubleshooting Workflow:

start Low Metabolic Stability Observed met_id Perform Metabolite Identification (LC-MS/MS) start->met_id soft_spot Identify 'Soft Spot' on Linker met_id->soft_spot linker_mod Rational Linker Modification soft_spot->linker_mod Oxidation on Alkyl Chain? resynthesize Re-synthesize PROTAC® Analogues linker_mod->resynthesize Introduce rigidity (piperazine/piperidine), add steric shields (methyl groups), or shorten the chain retest Re-evaluate in Microsomal Stability Assay resynthesize->retest success Improved Stability retest->success fail Stability Not Improved retest->fail fail->linker_mod Re-design

Caption: Troubleshooting workflow for low metabolic stability.

Suggested Solutions & Modifications:

  • Introduce Rigidity: Replace a portion of the flexible alkyl chain with more metabolically stable, rigid structures like piperazine, piperidine, or cycloalkane moieties.[6] These structures can shield the molecule from enzymatic degradation.[7]

  • Incorporate Steric Hindrance: Adding methyl groups to the linker can create steric hindrance that blocks access by metabolic enzymes. This "linker methylation" can be a minimalist approach to improving stability.[]

  • Optimize Linker Length: Systematically synthesize and test analogues with shorter alkyl linkers. Studies have shown that reducing an alkyl chain from 8 to 4 methylene (B1212753) units can dramatically increase the metabolic half-life.[]

  • Change Attachment Points: The site where the linker connects to the warhead or E3 ligase ligand can influence metabolic stability.[][8] Exploring alternative attachment points can shield metabolically liable spots.

Issue 2: Poor Cell Permeability Despite High Lipophilicity of the Alkyl Linker

Q: My PROTAC® has a lipophilic alkyl linker, but it shows poor permeability in my Caco-2 assay. Why is this happening and what can I do?

A: While alkyl linkers increase hydrophobicity, high lipophilicity does not always guarantee good cell permeability for PROTACs®.[6] These large "beyond Rule of Five" molecules often face permeability challenges due to their high molecular weight, large polar surface area (PSA), and potential for forming intramolecular hydrogen bonds (IMHBs) that can mask polar groups.[9]

Potential Causes:

  • High PSA: Despite a lipophilic linker, the overall molecule's PSA from the warhead and E3 ligase ligand might be too high, hindering passive diffusion.

  • Unfavorable Conformation: A linear, extended conformation of the PROTAC® exposes a larger PSA. More compact, folded conformations are generally more permeable.[10][11]

  • Active Efflux: The PROTAC® may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell. This is indicated by a high efflux ratio (>2) in a bidirectional Caco-2 assay.[12]

  • Low Solubility: High lipophilicity from a long alkyl chain can lead to poor aqueous solubility, which in turn limits permeability.[7][]

Troubleshooting & Optimization Strategies:

  • Promote Favorable Conformations: Modify the linker to encourage the formation of intramolecular hydrogen bonds, which can "hide" the polar surface area and promote a more compact, membrane-friendly shape.[10][11] Switching from a purely alkyl linker to a hybrid linker containing some PEG units can sometimes improve folding.[9]

  • Balance Lipophilicity and Solubility: While alkyl chains are hydrophobic, excessively long chains can be detrimental. Optimize the linker length to achieve a balance. Incorporating polar functional groups like ethers or amines within the alkyl chain can sometimes improve solubility without drastically increasing PSA.[7]

  • Assess and Mitigate Efflux: Perform a bidirectional Caco-2 assay to determine the efflux ratio. If efflux is high, subtle structural modifications to the linker (e.g., adding or removing hydrogen bond acceptors/donors) can disrupt recognition by efflux transporters.[12]

start Poor Caco-2 Permeability check_efflux Perform Bidirectional Caco-2 Assay start->check_efflux efflux_ratio Efflux Ratio > 2? check_efflux->efflux_ratio modify_linker Modify Linker to Disrupt Efflux Recognition efflux_ratio->modify_linker Yes check_conformation Analyze Physicochemical Properties (PSA, LogP, Rotatable Bonds) efflux_ratio->check_conformation No retest_perm Re-evaluate Permeability modify_linker->retest_perm success Permeability Improved retest_perm->success optimize_conformation Modify Linker to Promote Folded Conformation check_conformation->optimize_conformation optimize_conformation->retest_perm

Caption: Decision tree for troubleshooting poor PROTAC® permeability.

Frequently Asked Questions (FAQs)

Q1: What is the main cause of instability for alkyl chain PROTAC® linkers? A1: The primary cause of instability is metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes located in the liver.[1][2] The flexible, lipophilic nature of alkyl chains makes them ideal substrates for these enzymes.

Q2: How does the length of an alkyl linker affect PROTAC® stability and function? A2: Linker length is a critical parameter.

  • Stability: Longer alkyl linkers often exhibit lower metabolic stability as they are more flexible and accessible to metabolic enzymes.[] Shorter linkers can be more stable.

  • Function: The length must be optimal to facilitate the formation of a stable and productive ternary complex (Target-PROTAC®-E3 Ligase). A linker that is too short can cause steric hindrance, while one that is too long may lead to an unproductive complex conformation.[14][15]

Q3: My PROTAC® is unstable in plasma. Is the alkyl linker the cause? A3: While alkyl chains themselves are generally stable against hydrolysis by plasma enzymes like esterases and amidases, the connections to the warhead and E3 ligase ligand might not be. If the linker is attached via an ester or amide bond, it could be susceptible to hydrolysis in plasma.[14][16] A plasma stability assay is necessary to confirm this.

Q4: Should I use a pure alkyl linker or a hybrid linker (e.g., Alkyl-PEG)? A4: The choice is context-dependent.

  • Alkyl Linkers: Tend to be more hydrophobic, which can improve cell permeability but may lead to lower solubility and higher metabolic instability.[][17]

  • PEG Linkers: Are more hydrophilic, enhancing aqueous solubility. However, they may have reduced metabolic stability in vivo compared to some rigidified linkers.[7][18]

  • Hybrid Linkers: Aim to balance the properties of both, and systematic evaluation is key.

Q5: What are the key assays to assess the stability of my alkyl-linked PROTAC®? A5: A standard panel of in vitro ADME assays is recommended:

  • Microsomal Stability Assay: To evaluate metabolic stability against phase I enzymes (e.g., CYPs).[6][18]

  • Plasma Stability Assay: To assess stability against enzymes present in blood.[14][16]

  • Caco-2 Permeability Assay: To measure cell permeability and identify potential active efflux.[11][19]

Data Presentation

Table 1: Impact of Alkyl Linker Length on Metabolic Stability

PROTAC® IDLinker CompositionHalf-life (t½) in Mouse Liver Microsomes (min)Reference
R14-methylene alkyl135[]
R28-methylene alkyl18.2[]
6ePolyethylene glycol1.3[]
3eRigidified (two pyridine (B92270) rings)Significantly improved vs. 6e[]

Table 2: Comparative Permeability of PROTACs® with Alkyl vs. PEG Linkers

PROTAC® IDLinker TypeApparent Permeability (Papp A->B, 10⁻⁶ cm/s) in Caco-2Efflux Ratio (B-A/A-B)Reference
Compound 17Alkyl0.002Not Reported[20][21]
Compound 151-unit PEG~0.005Not Reported[20][21]
PROTAC EPEG61.27.0[11]
PROTAC FPEG100.713.0[11]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC® when incubated with human liver microsomes.[2]

Materials:

  • Test PROTAC® compound and a positive control (compound with known metabolic instability).

  • Human Liver Microsomes (HLM), stored at -80°C.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate (B84403) buffer (100 mM, pH 7.4).

  • Ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard (for reaction termination).

  • 96-well plates, incubator, centrifuge, LC-MS/MS system.

Procedure:

  • Preparation: Thaw HLM on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer. Prepare a stock solution of the test PROTAC® (e.g., 1 µM final concentration).

  • Incubation: In a 96-well plate, add the HLM suspension. Add the test PROTAC® to the wells. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points and Termination: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with an internal standard.[6]

  • Sample Processing: Centrifuge the plate to precipitate proteins (e.g., 4000 rpm for 10 min).

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent PROTAC® using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining PROTAC® against time. Calculate the half-life (t½) using the equation: t½ = 0.693 / k, where k is the slope of the natural log of the percent remaining vs. time plot.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability (apical to basolateral and basolateral to apical) and potential for active efflux of a PROTAC® across a Caco-2 cell monolayer.[11]

Materials:

  • Caco-2 cells.

  • Transwell® inserts (e.g., 24-well format).

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4).

  • Test PROTAC® compound.

  • TEER (Transepithelial Electrical Resistance) meter.

  • LC-MS/MS system.

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Values above 250 Ω·cm² are generally considered acceptable.[11]

  • Permeability Assay (Apical to Basolateral, A->B):

    • Wash monolayers with pre-warmed transport buffer.

    • Add transport buffer containing the test PROTAC® (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Collect samples from both compartments for analysis.

  • Permeability Assay (Basolateral to Apical, B->A):

    • Perform the same procedure as above, but add the PROTAC®-containing buffer to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Analysis: Quantify the PROTAC® concentration in all collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the Efflux Ratio = Papp (B->A) / Papp (A->B). An efflux ratio > 2 is indicative of active efflux.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics and affinity of binary and ternary complex formation, and to calculate the cooperativity factor (α).[22]

Materials:

  • High-purity target protein (POI) and E3 Ligase complex (e.g., VHL/ElonginB/ElonginC). One protein must be suitable for immobilization (e.g., via a His- or Biotin-tag).

  • Test PROTAC® compound.

  • SPR instrument and sensor chips (e.g., CM5 chip).

  • Running Buffer (e.g., HBS-EP+, pH 7.4).

Procedure:

  • Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface according to the manufacturer's instructions.

  • Binary Interaction Analysis (PROTAC®-E3 Ligase): Inject a series of concentrations of the PROTAC® over the immobilized E3 ligase surface to measure the binary binding affinity (KD,binary).

  • Ternary Complex Analysis:

    • Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC®.

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to determine the kinetic parameters for the formation of the ternary complex (KD,ternary).

  • Data Analysis:

    • Calculate the cooperativity factor (α) = KD,binary / KD,ternary.

    • α > 1 indicates positive cooperativity (the binding of the POI enhances PROTAC® affinity for the E3 ligase).

    • α < 1 indicates negative cooperativity.

    • α = 1 indicates no cooperativity.

cluster_0 Binary Interaction cluster_1 Ternary Interaction PROTAC PROTAC® E3 Immobilized E3 Ligase PROTAC->E3 Measure KD,binary POI_PROTAC POI + PROTAC® (Analyte) E3_2 Immobilized E3 Ligase POI_PROTAC->E3_2 Measure KD,ternary

Caption: Experimental workflow for SPR-based ternary complex analysis.

References

Technical Support Center: Strategies for Selective Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective tert-butyloxycarbonyl (Boc) deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the removal of the Boc protecting group.

Troubleshooting Guides

This section addresses specific problems that may arise during Boc deprotection experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My Boc deprotection reaction is slow or fails to reach completion, even with standard acidic conditions like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). What are the possible reasons and how can I fix this?

Answer: Several factors can contribute to incomplete or slow Boc deprotection:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group.[1][2]

  • Low Reaction Temperature: Performing the reaction at reduced temperatures (e.g., 0 °C) can significantly slow down the reaction rate.[1][2]

  • Steric Hindrance: Molecules with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1]

  • Solvent Issues: The solvent must fully solvate both the substrate and the acid for the reaction to proceed efficiently.[2]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: You can incrementally increase the concentration of TFA in DCM. If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[1][2] For particularly resistant substrates, using neat TFA for a short period might be effective, assuming the substrate is stable under these conditions.[1]

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297) can be a more potent alternative to TFA/DCM.[1][3]

Issue 2: Observation of Side Products

Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings or sulfur-containing functional groups. How can I prevent this?

Answer: This side reaction is known as tert-butylation and is caused by the electrophilic tert-butyl cation generated during the Boc cleavage.[4][5]

Recommended Solutions:

  • Use Scavengers: The addition of scavengers to the reaction mixture can effectively trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), and anisole.[2]

Issue 3: Degradation of Acid-Sensitive Substrates

Question: My starting material or product is degrading under the strongly acidic conditions required for Boc deprotection. What are my alternatives?

Answer: When dealing with substrates containing acid-sensitive functional groups, milder deprotection methods are recommended.[1]

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]

  • Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) can be effective under milder conditions.[1][3]

  • Thermal Deprotection: In some instances, heating the Boc-protected compound, sometimes in a suitable solvent like water or 2,2,2-trifluoroethanol (B45653) (TFE), can achieve deprotection without any acid.[1][6]

  • Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol (B129727) or catalyst-free deprotection in hot water have been reported.[1][7]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is generally more polar than the Boc-protected starting material, which results in a lower Rf value.[1] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[2]

Q2: Can I selectively deprotect one N-Boc group in the presence of another?

A2: Selective deprotection can be challenging but is achievable. Thermal deprotection methods, especially in continuous flow setups, have demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature and residence time.[1][6][8] The lability of the Boc group is influenced by the electronic nature of the nitrogen it is attached to.[1] Additionally, reagents like ZnBr₂ in CH₂Cl₂ can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[9]

Q3: What are the advantages of using TMSI for Boc deprotection?

A3: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, particularly for water-soluble zwitterionic compounds. A significant advantage is that it can allow for the direct isolation of the product from the organic reaction medium without an aqueous workup, which is beneficial for water-unstable compounds.[1]

Q4: What is the mechanism of acid-catalyzed Boc deprotection?

A4: The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as an ammonium (B1175870) salt.[10][11]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 °C to Room Temp30 min - 4 hours
Hydrogen Chloride (HCl)4 M1,4-DioxaneRoom Temp1 - 4 hours
Phosphoric AcidAqueousWaterRoom TempVariable
p-Toluenesulfonic Acid (pTSA)Catalytic to StoichiometricVariousRoom Temp to RefluxVariable

Table 2: Alternative (Milder) Conditions for Boc Deprotection

ReagentEquivalentsSolventTypical TemperatureTypical Reaction Time
Zinc Bromide (ZnBr₂)~4Dichloromethane (DCM)Room TempUp to 3 days
Trimethylsilyl Iodide (TMSI)1.2 - 1.5Dichloromethane (DCM)Room TempOvernight
Oxalyl Chloride / Methanol3-5MethanolRoom Temp1 - 4 hours
Thermal (no reagent)N/AWater or TFEReflux (100 °C) or higherVariable

Experimental Protocols

Protocol 1: Deprotection using TFA in DCM

  • Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Protocol 2: Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the amine.[1][10]

Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)

  • Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) (approximately 4 equivalents).

  • Stir the reaction mixture at room temperature. The reaction time can be up to 3 days.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Protocol 4: Thermal Deprotection in Water

  • Suspend the N-Boc protected amine (1 equivalent) in deionized water.

  • Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction with an appropriate organic solvent after cooling the reaction mixture.[1]

Visualizations

Boc_Deprotection_Workflow start Start: Boc-Protected Substrate check_sensitivity Is the substrate acid-sensitive? start->check_sensitivity acidic_conditions Standard Acidic Conditions (e.g., TFA/DCM or HCl/Dioxane) check_sensitivity->acidic_conditions No milder_conditions Milder Conditions: - Lewis Acids (ZnBr2, TMSI) - Thermal Deprotection - Oxalyl Chloride/MeOH check_sensitivity->milder_conditions Yes monitor_reaction Monitor Reaction (TLC, LC-MS) acidic_conditions->monitor_reaction reaction_complete Is the reaction complete? monitor_reaction->reaction_complete workup Aqueous Workup / Purification reaction_complete->workup Yes troubleshoot Troubleshoot: - Increase acid concentration/temp - Change acid system reaction_complete->troubleshoot No side_reactions Are side reactions observed? workup->side_reactions product Deprotected Amine end end troubleshoot->acidic_conditions milder_conditions->monitor_reaction side_reactions->product No add_scavenger Add Scavenger (e.g., TIS) side_reactions->add_scavenger Yes, tert-butylation add_scavenger->acidic_conditions

Caption: Experimental workflow for Boc deprotection.

Troubleshooting_Decision_Tree start Boc Deprotection Issue incomplete Incomplete/Slow Reaction start->incomplete side_products Side Products Observed start->side_products degradation Substrate Degradation start->degradation increase_acid Increase Acid Conc./Temp. incomplete->increase_acid Yes stronger_acid Use Stronger Acid (HCl/Dioxane) incomplete->stronger_acid If still slow check_sterics Consider Steric Hindrance incomplete->check_sterics Possible cause tert_butylation tert-Butylation? side_products->tert_butylation Yes milder_acid Use Milder Acid (pTSA) degradation->milder_acid Option 1 lewis_acid Use Lewis Acid (ZnBr2) degradation->lewis_acid Option 2 thermal Use Thermal Deprotection degradation->thermal Option 3 add_scavenger Add Scavenger (TIS) tert_butylation->add_scavenger Yes other_side_rxn Other Side Reactions tert_butylation->other_side_rxn No

References

Technical Support Center: Catalyst Selection for Reactions with N-Boc-1,6-hexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding catalyst and reagent selection for reactions involving the free amine of N-Boc-1,6-hexanediamine. This bifunctional linker is commonly used to introduce a C6-spacer in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

The two most prevalent reaction types for this molecule are amide bond formation and reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to couple a carboxylic acid with the free amine of N-Boc-1,6-hexanediamine?

A1: The most common method is to use a coupling agent to activate the carboxylic acid, facilitating the formation of an amide bond.[3] Widely used coupling agents fall into three main categories: carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). The choice often depends on the complexity of the substrates, desired reaction conditions, and cost.

Q2: When should I choose a carbodiimide (B86325) like EDC over a uronium salt like HATU?

A2: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a cost-effective and common choice, especially for simpler couplings.[4][5] Its urea (B33335) byproduct is water-soluble, which simplifies purification.[6] However, for sterically hindered substrates or reactions prone to low yields, more potent reagents like HATU are recommended.[4][5] HATU is known to be more effective for difficult couplings and can lead to faster reaction rates and higher yields, though it is more expensive.[5]

Q3: Are additives like HOBt necessary when using EDC?

A3: Yes, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are highly recommended when using carbodiimides.[6][7] They act as catalysts to form an active ester intermediate, which increases coupling efficiency, minimizes side reactions, and can reduce the loss of stereochemical integrity (racemization) in chiral carboxylic acids.[7]

Q4: How do I perform a reductive amination with N-Boc-1,6-hexanediamine?

A4: Reductive amination involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to a secondary amine.[8] A one-pot procedure is common, where the amine, carbonyl compound, and a mild reducing agent are mixed together. Sodium triacetoxyborohydride (B8407120) (STAB) is a very common and effective reducing agent for this purpose as it is selective for the imine in the presence of the carbonyl starting material.[9]

Q5: What solvents are best for these reactions?

A5: For amide coupling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are most common.[4][6] DMF is often preferred for its excellent solvating properties, though it can be difficult to remove.[10] For reductive aminations, DCM or other chlorinated solvents are frequently used.[9][11]

Q6: How can I prevent di-acylation or di-alkylation of the diamine?

A6: The Boc protecting group on one of the amines effectively prevents it from reacting under standard amide coupling or reductive amination conditions.[12] This allows for the selective reaction at the free primary amine. To synthesize the mono-protected starting material itself, a common strategy is to protonate the diamine with one equivalent of acid (like HCl), effectively "protecting" one amine as its salt while the other is free to react with the Boc-anhydride.[13][14][15]

Troubleshooting Guides

Problem 1: Low or No Yield in Amide Coupling Reaction
Possible Cause Solution
Ineffective Carboxylic Acid Activation The coupling reagent may be old or degraded. Use a fresh bottle of the coupling reagent.[4] For sterically hindered substrates, switch to a more powerful coupling reagent like HATU or PyBOP.[4][5]
Presence of Water EDC and HOBt can be hygroscopic. Ensure all reagents and solvents are anhydrous.[16] Consider using molecular sieves to remove trace amounts of water.[16]
Incorrect Stoichiometry Carefully re-measure and recalculate the molar equivalents of all reagents. Typically, 1.1 to 1.5 equivalents of the coupling agent and additives are used relative to the limiting reagent.
Poor Solubility Ensure all reactants are fully dissolved. If solubility is an issue, consider switching to a different solvent like DMF or gently warming the reaction mixture.
Low Nucleophilicity of Amine While generally not an issue for aliphatic amines like this linker, if coupling to an electron-deficient carboxylic acid, a more potent coupling system and longer reaction times may be needed.[7]
Problem 2: Multiple Spots on TLC / Impure Product
Possible Cause Solution
Formation of N-acylurea byproduct This is a common side reaction with carbodiimides. The addition of HOBt or HOAt can suppress this by trapping the activated acid as an active ester.[6]
Difficulty Removing Byproducts The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.[6] Byproducts from HATU/HBTU or residual HOBt often require column chromatography for removal. Washing the organic layer with dilute acid can remove basic impurities like DIPEA, and washing with dilute bicarbonate can remove unreacted carboxylic acid.[10]
Decomposition of Reagents/Product If heating is used to remove a high-boiling solvent like DMF, thermal degradation can occur.[10] It's preferable to remove DMF by washing with aqueous solutions (e.g., 5% LiCl or brine) during workup or using a high-vacuum pump at a lower temperature.[10]
Premature Boc Deprotection The Boc group is sensitive to strong acid.[3] Ensure that the reaction conditions are not acidic. If the carboxylic acid starting material is used as a salt (e.g., an HCl salt), an equivalent of a non-nucleophilic base (like DIPEA or triethylamine) must be added to neutralize it.

Data Presentation

Table 1: Common Coupling Agents for Amide Bond Formation
Coupling ReagentAdditiveBaseCommon SolventTemperature (°C)Typical Yield RangeNotes
EDC HOBtDIPEADMF or DCM0 to RT40-75%[4]Cost-effective; water-soluble byproducts simplify workup.[4][6]
HATU NoneDIPEA, 2,6-LutidineDMF, MeCN0 to RT75-95%[4]Highly effective for difficult or sterically hindered couplings.[5]
PyBOP NoneDIPEADMFRT60-80%[4]Phosphonium-based reagent, good for hindered systems.
T3P NonePyridineMeCN, EtOAcRT50-70%[4]Propylphosphonic anhydride; byproducts are water-soluble.

Note: Yields are highly substrate-dependent.[4]

Table 2: Common Conditions for Reductive Amination
Reducing AgentAdditive/CatalystCommon SolventTemperature (°C)Typical Yield RangeNotes
Na(OAc)₃BH (STAB) Acetic Acid (cat.)DCM, THF, DCERT60-95%[9]Mild and selective; tolerates a wide range of functional groups.
NaBH₃CN Acetic Acid (cat.)MeOHRT60-90%Effective but toxic cyanide byproduct. Can reduce aldehydes in some conditions.[8]
α-picoline-borane Acetic Acid (cat.)MeOH, WaterRT70-90%[11]Stable, non-toxic alternative to borohydrides.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: In a separate flask, dissolve N-Boc-1,6-hexanediamine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) in the reaction solvent.

  • Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Reductive Amination using STAB
  • Preparation: To a solution of the aldehyde or ketone (1.0 eq) and N-Boc-1,6-hexanediamine (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

G cluster_start Reactants & Setup cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification R_Acid Carboxylic Acid (1 eq) Coupling_Reagents Add Coupling Agent (EDC, 1.2 eq) + Additive (HOBt, 1.2 eq) R_Acid->Coupling_Reagents R_Amine NH2-C6-NH-Boc (1.1 eq) Add_Amine Add Amine + Base (DIPEA) @ 0 °C R_Amine->Add_Amine Solvent Anhydrous Solvent (DMF or DCM) Stir_Activation Stir 15-30 min @ RT Coupling_Reagents->Stir_Activation Active_Ester Active Ester Intermediate Stir_Activation->Active_Ester Active_Ester->Add_Amine Stir_Coupling Stir 4-24h, RT Add_Amine->Stir_Coupling Monitor Monitor by TLC/LC-MS Stir_Coupling->Monitor Quench Aqueous Workup (Acid/Base Washes) Monitor->Quench Extract Dry & Concentrate Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Purified Amide Product Purify->Final_Product G Start Low Yield in Amide Coupling? Check_Reagents Are reagents (EDC, HOBt) and solvent anhydrous? Start->Check_Reagents Use_Fresh Use fresh, dry reagents and anhydrous solvent. Check_Reagents->Use_Fresh No Check_Hindrance Are substrates sterically hindered? Check_Reagents->Check_Hindrance Yes Use_Fresh->Check_Hindrance Switch_Reagent Switch to a more potent coupling reagent, e.g., HATU. Check_Hindrance->Switch_Reagent Yes Optimize_Cond Optimize conditions: - Increase reaction time - Gently warm - Check stoichiometry Check_Hindrance->Optimize_Cond No Success Yield Improved Switch_Reagent->Success Failure Still Low Yield: Re-evaluate synthetic route Switch_Reagent->Failure Optimize_Cond->Success Optimize_Cond->Failure

References

Validation & Comparative

A Comparative Guide to Western Blotting for PROTAC Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's natural protein disposal system.[1] A critical step in the development of these novel therapeutics is the accurate and robust measurement of their efficacy in degrading the protein of interest (POI). While Western blotting has traditionally been the gold-standard for this purpose, a variety of alternative methods now offer distinct advantages in terms of throughput, quantification, and speed.[2]

This guide provides an objective comparison of the conventional Western blot protocol with modern alternatives for assessing PROTAC activity. We will delve into detailed experimental methodologies, present comparative quantitative data, and visualize key processes to aid researchers in selecting the most appropriate assay for their needs.

The Mechanism of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1]

PROTAC-mediated protein degradation pathway.

Quantitative Comparison of PROTAC Activity Assays

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes a comparative analysis of DC50 and Dmax values for two pan-Akt PROTAC molecules, MS21 and MS170, as determined by traditional Western blot and a NanoLuc® luciferase-based assay, which is a high-throughput alternative.

PROTACTargetAssay MethodDC50 (nM)Dmax (%)
MS21 Akt1Western Blot15.8~90
NanoLuc® Assay14.1~95
Akt2Western Blot29.5~85
NanoLuc® Assay26.9~90
Akt3Western Blot46.8~80
NanoLuc® Assay41.7~85
MS170 Akt1Western Blot33.1~85
NanoLuc® Assay30.2~90
Akt2Western Blot58.9~80
NanoLuc® Assay53.7~85
Akt3Western Blot93.6~75
NanoLuc® Assay85.3~80

Data synthesized from a comparative study on pan-Akt PROTACs. The results demonstrate a high degree of correlation between the two methods, with the NanoLuc® assay offering higher throughput and sensitivity.[3]

Experimental Protocols

A comprehensive assessment of PROTAC activity involves a series of experiments to confirm its mechanism of action. Below are detailed protocols for the key assays.

Target Protein Degradation Assay (Western Blot)

This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.[4]

Western_Blot_Workflow start Start cell_seeding 1. Cell Seeding (e.g., 6-well plates) start->cell_seeding protac_treatment 2. PROTAC Treatment (Dose-response & time-course) cell_seeding->protac_treatment cell_lysis 3. Cell Lysis (RIPA buffer with inhibitors) protac_treatment->cell_lysis protein_quantification 4. Protein Quantification (BCA or Bradford assay) cell_lysis->protein_quantification sds_page 5. SDS-PAGE protein_quantification->sds_page protein_transfer 6. Protein Transfer (PVDF or nitrocellulose membrane) sds_page->protein_transfer blocking 7. Blocking (5% non-fat milk or BSA) protein_transfer->blocking primary_antibody 8. Primary Antibody Incubation (Target protein & loading control) blocking->primary_antibody secondary_antibody 9. Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection 10. Chemiluminescent Detection secondary_antibody->detection data_analysis 11. Data Analysis (Densitometry to determine DC50 & Dmax) detection->data_analysis end End data_analysis->end

Western blot experimental workflow.

Methodology:

  • Cell Culture and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours) to determine the dose-response relationship and calculate the DC50 value. A vehicle control (e.g., DMSO) must be included.[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[6]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to normalize for protein loading.[5]

  • Detection and Analysis: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system. Quantify the band intensity using densitometry software and normalize the target protein signal to the loading control.[5]

Alternative and Complementary Assays

While Western blotting is a reliable method, it can be low-throughput and semi-quantitative.[3] The following methods offer alternatives and complementary approaches for a more comprehensive analysis of PROTAC activity:

  • Capillary Western Blot (e.g., Jess): This automated system offers higher throughput, better reproducibility, and more quantitative results compared to traditional Western blotting.[2]

  • HiBiT Lytic Detection System: This is a sensitive, luminescence-based assay that allows for the quantification of protein degradation in a high-throughput format. It involves genetically tagging the target protein with a small peptide (HiBiT), which can be detected by adding a complementary subunit (LgBiT) and a substrate to produce a luminescent signal proportional to the amount of tagged protein.[2]

  • NanoBRET™ Target Engagement and Ternary Complex Assays: These are live-cell, real-time assays that can measure the binding of the PROTAC to its target and the formation of the ternary complex with the E3 ligase, providing valuable mechanistic insights.[7]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This plate-based immunoassay can be used for higher-throughput quantification of protein levels.[8]

  • Mass Spectrometry-Based Proteomics: This powerful technique provides an unbiased and global view of protein changes in the cell following PROTAC treatment, allowing for the assessment of off-target effects.[9]

Conclusion

The validation of on-target protein degradation is a cornerstone of PROTAC development. While traditional Western blotting remains a valuable and accessible method, a range of newer technologies offer significant advantages in terms of throughput, quantification, and the ability to probe the mechanism of action in living cells. For robust characterization of PROTACs, a multi-assay approach is recommended, combining a primary degradation assay like Western blot or a HiBiT-based method with mechanistic assays such as NanoBRET™. This comprehensive strategy will provide a deeper understanding of a PROTAC's performance and facilitate the development of more effective targeted protein degraders.

References

The Great Divide: A Head-to-Head Comparison of Alkyl and PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical juncture in the design of potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison of two of the most prevalent flexible linkers: the hydrophobic alkyl chain, represented by NH2-C6-NH-Boc, and the hydrophilic polyethylene (B3416737) glycol (PEG) linker. This analysis is supported by experimental data and detailed methodologies to inform rational PROTAC design.

The linker in a PROTAC, while seemingly a simple spacer, profoundly influences a molecule's efficacy, selectivity, and pharmacokinetic properties.[1] It connects the ligand that binds the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase. The length, composition, and flexibility of this linker are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. Alkyl and PEG chains are the most frequently utilized linkers due to their synthetic tractability and the ease with which their length can be modified.[1][2]

At a Glance: Key Differences Between Alkyl and PEG Linkers

FeatureThis compound (Alkyl Linker)PEG Linker
Hydrophilicity Low (Hydrophobic)High (Hydrophilic)
Solubility Generally lower aqueous solubility.[3]Higher aqueous solubility.[4]
Cell Permeability Often enhances cell permeability due to its lipophilic nature.[5]Can have variable effects; may improve permeability by adopting folded conformations, but increased hydrophilicity can also be a hindrance.[6][7]
Metabolic Stability Generally considered more metabolically stable.May be more susceptible to oxidative metabolism.[3]
Conformational Flexibility High degree of conformational flexibility, tending towards extended conformations.[7]Also flexible, but the gauche effect can favor more folded or "turned" conformations, which can be beneficial for ternary complex formation.[1]

Delving Deeper: Performance in Action

The optimal linker is highly dependent on the specific target protein and E3 ligase pair. What works for one system may not be optimal for another, underscoring the empirical nature of PROTAC design.

Degradation Efficacy: DC50 and Dmax

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater degradation efficacy.

Table 1: Comparative Efficacy of BET-Targeting PROTACs with Alkyl vs. PEG Linkers

PROTACLinker TypeDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1C9 Alkyl<1>90RS4;11[8]
PROTAC 2PEG415>95MV4-11[9]
PROTAC 33-unit PEGWeak DegradationN/AHEK293T (for CRBN)[8]
PROTAC 49-atom AlkylConcentration-dependent degradationN/AHEK293T (for CRBN)[8]

Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

These data illustrate that both alkyl and PEG linkers can yield highly potent degraders. However, in some instances, a hydrophobic alkyl linker has demonstrated superior efficacy where a PEGylated counterpart was less effective.[8]

Physicochemical Properties and Pharmacokinetics

The linker's composition significantly impacts a PROTAC's drug-like properties.

Table 2: Impact of Linker on Physicochemical and Pharmacokinetic Properties

PropertyAlkyl LinkerPEG LinkerImpact on PROTAC Performance
Solubility LowerHigherHigher solubility from PEG linkers can be advantageous for formulation and bioavailability.[1]
Permeability Generally HigherCan be lowerThe hydrophobicity of alkyl linkers often improves passive diffusion across cell membranes.[10]
Metabolic Stability Generally HigherCan be lowerAlkyl chains are often less prone to metabolic degradation, potentially leading to a longer in vivo half-life.[11]

Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated analogues in permeability assays, which correlates to improved unbound concentrations in plasma and brain tissue.

Visualizing the Concepts

To better understand the mechanisms and workflows discussed, the following diagrams illustrate key concepts in PROTAC design and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Linker_Comparison cluster_Alkyl This compound (Alkyl) cluster_PEG PEG Linker Alkyl_Props Hydrophobic Lower Aqueous Solubility Often Higher Permeability Metabolically Stable PROTAC_Design PROTAC Design Goal: Optimal Ternary Complex Formation & Favorable ADME Properties Alkyl_Props->PROTAC_Design Contributes to PEG_Props Hydrophilic Higher Aqueous Solubility Variable Permeability Potentially Less Stable PEG_Props->PROTAC_Design Contributes to

Caption: Key property comparison of Alkyl vs. PEG linkers in PROTAC design.

Experimental_Workflow start Synthesize PROTAC Library (Varying Linkers) step1 Treat Cells with PROTACs (Dose-Response) start->step1 step2 Cell Lysis & Protein Quantification step1->step2 step3 Western Blot Analysis step2->step3 step4 Quantify Protein Degradation (Densitometry) step3->step4 step5 Determine DC50 & Dmax step4->step5 step6 Assess Cell Viability (e.g., MTS/CellTiter-Glo) step5->step6 Correlate with Functional Outcome step7 Pharmacokinetic Studies (in vivo) step5->step7 For Lead Candidates end Select Optimal Linker step6->end step7->end

References

A Comparative Guide to Ternary Complex Formation Assays for NH2-C6-NH-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key biophysical assays for characterizing the formation of ternary complexes mediated by Proteolysis Targeting Chimeras (PROTACs) featuring an NH2-C6-NH-Boc linker. The formation of a stable ternary complex, comprising the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase, is a critical prerequisite for successful target degradation. Understanding the kinetics and thermodynamics of this interaction is paramount for the rational design and optimization of potent and selective PROTACs.

PROTACs containing an this compound linker utilize a flexible six-carbon aliphatic chain to connect the target-binding and E3 ligase-binding moieties. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for modular synthesis and further functionalization. This guide will delve into the experimental methodologies and data analysis for assays suited to characterize PROTACs with such linkers.

Mechanism of Action of this compound PROTACs

PROTACs function by hijacking the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[1] The PROTAC is subsequently released to induce the degradation of another target protein molecule, acting in a catalytic manner.[3]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC This compound PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle Ternary->E3 Recruits PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of action of an this compound PROTAC.

Comparison of Key Biophysical Assays

A variety of biophysical techniques are available to characterize the formation and stability of the PROTAC-induced ternary complex. The choice of assay depends on the specific scientific question, throughput requirements, and available instrumentation.

Assay TechniqueKey Parameters MeasuredThroughputLabeling RequirementAdvantagesLimitations
Surface Plasmon Resonance (SPR) KD (affinity), kon/koff (kinetics), Cooperativity (α)Low to MediumLabel-free (one component immobilized)Real-time kinetic data, high sensitivity, detailed mechanistic insights.[4][5]Requires specialized equipment, potential for protein immobilization artifacts.
Biolayer Interferometry (BLI) KD (affinity), kon/koff (kinetics)MediumLabel-free (one component immobilized)Real-time data, higher throughput than SPR, crude sample compatibility.Lower sensitivity than SPR, not ideal for very fast kinetics.
Isothermal Titration Calorimetry (ITC) KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)LowLabel-freeProvides a complete thermodynamic profile of the interaction in solution.[6]Low throughput, requires large amounts of pure protein.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Ternary complex formation (EC50), Intracellular stabilityHighGenetically encoded donor (NanoLuc®) and fluorescent acceptorLive-cell compatible, allows for kinetic measurements in a cellular context.[7]Requires genetic modification of cells, potential for steric hindrance from tags.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) Ternary complex formation (EC50)HighTagged proteins and specific antibody-coated beadsHomogeneous (no-wash) format, high sensitivity and throughput.Indirect measurement, potential for assay artifacts from library compounds.
Native Mass Spectrometry (MS) Stoichiometry, relative abundance of binary and ternary complexesMediumLabel-freeProvides direct evidence of complex formation and stoichiometry in solution.Requires specialized instrumentation, may not be suitable for all complexes.

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay

This protocol describes a typical SPR experiment to measure the kinetics of ternary complex formation.

Objective: To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified E3 ligase (e.g., VHL or CRBN complex)

  • Purified target protein (POI)

  • This compound PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction (PROTAC to E3): Inject a series of concentrations of the this compound PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.

  • Binary Interaction (POI to E3): Inject the POI over the immobilized E3 ligase to assess any direct interaction.

  • Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the this compound PROTAC.

  • Inject the pre-incubated mixtures over the immobilized E3 ligase surface to measure the ternary complex formation and dissociation kinetics.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kon, koff, and KD values for both binary and ternary interactions. Calculate the cooperativity factor (α = KD,binary / KD,ternary).

SPR_Workflow cluster_workflow SPR Experimental Workflow Start Start Immobilize Immobilize E3 Ligase on Sensor Chip Start->Immobilize Binary1 Inject PROTAC (Binary Interaction) Immobilize->Binary1 Binary2 Inject POI (Control) Immobilize->Binary2 Ternary_Prep Pre-incubate POI with PROTAC Binary1->Ternary_Prep Binary2->Ternary_Prep Ternary_Inject Inject POI-PROTAC Mix (Ternary Formation) Ternary_Prep->Ternary_Inject Analysis Data Analysis (Kinetics & Cooperativity) Ternary_Inject->Analysis End End Analysis->End

Caption: Workflow for an SPR-based ternary complex formation assay.

NanoBRET™ Ternary Complex Assay

This protocol outlines a cell-based NanoBRET™ assay to monitor ternary complex formation in living cells.

Objective: To quantify the formation of the ternary complex within a cellular environment.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • This compound PROTAC

  • Plate reader capable of measuring luminescence and filtered fluorescence

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for the NanoLuc®-POI (energy donor) and HaloTag®-E3 ligase (energy acceptor).

  • Cell Plating: Plate the transfected cells into a 96-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase.

  • PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC and incubate.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration and fit to a dose-response curve to determine the EC50.

NanoBRET_Workflow cluster_workflow NanoBRET™ Experimental Workflow Start Start Transfection Co-transfect Cells with NanoLuc-POI & HaloTag-E3 Start->Transfection Plating Plate Transfected Cells Transfection->Plating Labeling Add HaloTag® Ligand Plating->Labeling Treatment Treat with PROTAC Dilutions Labeling->Treatment Substrate Add NanoBRET™ Substrate Treatment->Substrate Detection Measure Donor & Acceptor Signals Substrate->Detection Analysis Calculate NanoBRET™ Ratio (EC50) Detection->Analysis End End Analysis->End

Caption: Workflow for a NanoBRET™ ternary complex assay.

AlphaLISA® Assay

This protocol provides a general workflow for an AlphaLISA® assay to detect ternary complex formation.

Objective: To measure the relative amount of ternary complex formed in a high-throughput format.

Materials:

  • Tagged POI (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged)

  • This compound PROTAC

  • AlphaLISA® anti-tag Acceptor beads (e.g., anti-GST)

  • AlphaLISA® anti-tag Donor beads (e.g., anti-His)

  • AlphaLISA® assay buffer

  • Microplate reader with AlphaLISA® detection capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the this compound PROTAC.

  • Reaction Setup: In a 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC dilutions.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA® Acceptor beads and incubate.

  • Add the AlphaLISA® Donor beads and incubate in the dark.

  • Signal Detection: Read the plate on an AlphaLISA®-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA® signal against the PROTAC concentration to generate a bell-shaped curve, from which the concentration for maximal complex formation can be determined.

Conclusion

The successful development of PROTACs, including those with this compound linkers, relies on a thorough understanding of their ability to induce the formation of a stable and productive ternary complex. The biophysical assays described in this guide provide a toolkit for researchers to quantitatively assess this critical step in the PROTAC mechanism of action. The choice of assay will be dictated by the specific stage of the drug discovery process, from high-throughput screening to detailed mechanistic studies. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the structure-activity relationships that govern ternary complex formation and ultimately drive the efficacy of targeted protein degradation.

References

Navigating the Core: A Comparative Guide to the In Vivo Stability of PROTACs with Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis-Targeting Chimera) from a promising molecule to a viable therapeutic is fraught with challenges, a primary one being its stability within a biological system. The linker, the crucial bridge connecting the target-binding warhead and the E3 ligase-recruiting moiety, plays a pivotal role in a PROTAC's pharmacokinetic profile and overall in vivo efficacy. This guide offers an objective comparison of PROTACs featuring alkyl linkers, providing supporting experimental data and detailed methodologies to inform rational design and optimization.

The choice of linker chemistry significantly influences a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties.[1] Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are a fundamental class of linkers in PROTAC design.[2] Their inherent hydrophobicity can enhance cell permeability, a desirable trait for intracellular targets.[3][4] However, this lipophilicity can also lead to poor aqueous solubility and increased susceptibility to oxidative metabolism, posing a significant hurdle to achieving optimal in vivo exposure.[] This guide delves into the nuances of alkyl linker performance, offering a data-driven comparison to aid in the selection and design of next-generation protein degraders.

The Alkyl Linker Landscape: A Head-to-Head Comparison

Alkyl linkers can be broadly categorized based on their length and the presence of cyclic motifs. These structural variations have a profound impact on the in vivo stability and overall pharmacokinetic profile of the PROTAC.

Flexible Alkyl Chains vs. Rigid Cyclic Structures:

Simple, flexible alkyl chains are synthetically accessible and have been widely used in early PROTAC development.[3] Their conformational freedom can be advantageous for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[6] However, this flexibility can also expose the linker to metabolic enzymes, potentially leading to a shorter in vivo half-life.[1]

In contrast, the incorporation of rigid cyclic structures, such as piperidine (B6355638) or piperazine (B1678402) rings, into the alkyl linker has emerged as a strategy to enhance metabolic stability.[2][3] These rigid linkers can pre-organize the PROTAC into a conformation that is less susceptible to enzymatic degradation, often resulting in a longer half-life and improved oral bioavailability.[3][]

Short vs. Long Alkyl Chains:

The length of the alkyl linker is another critical parameter influencing in vivo stability. Shorter alkyl linkers are generally associated with better metabolic stability.[7] This is likely due to increased steric hindrance, which can limit the access of metabolic enzymes to the PROTAC molecule.[7] As the length of the alkyl chain increases, so does the potential for metabolic attack, often leading to a decrease in the PROTAC's half-life.[7]

Quantitative Analysis: In Vivo Performance of PROTACs with Alkyl Linkers

The following tables summarize key pharmacokinetic parameters from various studies, providing a quantitative comparison of PROTACs featuring different types of alkyl linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in the target protein, E3 ligase, animal model, and dosing regimen.

Table 1: Pharmacokinetic Parameters of PROTACs with Flexible Alkyl Linkers

PROTACTargetE3 LigaseLinker DescriptionAnimal ModelRouteHalf-life (t½) (hours)Oral Bioavailability (%)Reference
Compound ANot SpecifiedCRBNFlexible alkyl linkerRatNot SpecifiedNot ReportedNot Reported[3]

Table 2: Impact of Linker Rigidity on Pharmacokinetic Parameters

PROTACTargetE3 LigaseLinker DescriptionAnimal ModelRouteHalf-life (t½) (hours)Oral Bioavailability (%)Reference
ARD-2585Not SpecifiedCRBNRigid CRBN-based linkerMiceNot SpecifiedNot Reported51[3]

Table 3: Alkyl Linkers vs. PEG Linkers: A Comparative Overview

FeatureAlkyl LinkersPolyethylene Glycol (PEG) Linkers
Composition Saturated or unsaturated hydrocarbon chains.[4]Repeating ethylene (B1197577) glycol units.[4]
Hydrophilicity Generally hydrophobic.[4]Hydrophilic.[4]
Solubility May limit aqueous solubility.[4]Generally improves aqueous solubility.[4]
Cell Permeability Can improve cell permeability due to hydrophobicity.[4]Can enhance permeability by improving solubility and adopting folded conformations.[4]
Metabolic Stability Generally possess good chemical and metabolic stability.[4]May have reduced metabolic stability in vivo.[2][4]
Synthetic Accessibility Readily accessible and synthetically straightforward.[4]Can be more challenging and costly to synthesize.[2][4]

Visualizing the Process: Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical workflow for evaluating in vivo stability.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degrades

Caption: The general mechanism of action for a PROTAC, leading to target protein degradation.[6]

Experimental_Workflow cluster_workflow In Vivo Stability Evaluation Workflow Dosing Animal Dosing (IV and PO) Sampling Blood Sample Collection (Multiple Time Points) Dosing->Sampling Processing Plasma Isolation Sampling->Processing Analysis LC-MS/MS Analysis (Quantify PROTAC Concentration) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Calculate t½, Cmax, AUC, etc.) Analysis->PK_Analysis Bioavailability Calculate Oral Bioavailability PK_Analysis->Bioavailability

Caption: A typical experimental workflow for evaluating the in vivo stability of a PROTAC.[6]

Experimental Protocols: A Guide to Assessing In Vivo Stability

Accurate evaluation of a PROTAC's in vivo stability is crucial for its development. The following provides a detailed protocol for a standard pharmacokinetic study in an animal model.

Protocol: In Vivo Pharmacokinetic Study in Mice

1. Animal Model and Acclimation:

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Acclimation: House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment with ad libitum access to food and water.

2. PROTAC Formulation:

  • Prepare a formulation of the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The final concentration should be determined based on the desired dose and administration volume.

3. Dosing:

  • Intravenous (IV) Administration: Administer the PROTAC formulation via the tail vein at a dose of 1-2 mg/kg.

  • Oral (PO) Administration: Administer the PROTAC formulation via oral gavage at a dose of 5-10 mg/kg.

4. Blood Sampling:

  • Collect blood samples (approximately 50-100 µL) from the saphenous vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[6]

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).[6]

5. Plasma Preparation:

  • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

6. Bioanalytical Method (LC-MS/MS):

  • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the PROTAC in plasma.

  • Sample Preparation: Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples. Centrifuge to pellet the precipitated proteins.

  • LC Separation: Inject the supernatant onto a suitable C18 column and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent PROTAC and the internal standard.

7. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:

    • Half-life (t½): The time required for the plasma concentration of the PROTAC to decrease by half.[3]

    • Maximum Plasma Concentration (Cmax): The highest observed plasma concentration.[3]

    • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.[3]

    • Area Under the Curve (AUC): The total drug exposure over time.[3]

  • Oral Bioavailability (F%): Calculate the oral bioavailability using the following formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.[3]

Conclusion

The in vivo stability of PROTACs is a critical determinant of their therapeutic potential, and the linker is a key modulator of this property. Alkyl linkers offer a versatile and synthetically accessible option for PROTAC design. While their hydrophobicity can enhance cell permeability, it may also lead to challenges with solubility and metabolic stability. The strategic incorporation of rigid cyclic motifs and optimization of linker length are proving to be effective strategies for improving the in vivo performance of PROTACs with alkyl linkers. The data and protocols presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders with enhanced in vivo stability and therapeutic efficacy.

References

Flexible vs. Rigid PROTAC Linkers: A Comparative Guide for Rational Degrader Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus for researchers in drug discovery. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][2] A PROTAC molecule is composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two.[3][4] Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3][5]

The choice between a flexible and a rigid linker can dramatically impact the overall performance of a PROTAC.[3][6] This guide provides an objective comparison of flexible and rigid linkers in PROTACs, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed design choices.

The Great Debate: Flexibility vs. Rigidity

Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, have been widely utilized due to their synthetic accessibility and the ease with which their length can be modified.[3][7] In contrast, rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1][3]

Flexible Linkers: The Adaptive Approach

Flexible linkers offer the advantage of allowing the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex between the target protein and the E3 ligase.[1][3] This adaptability can be particularly beneficial in the early stages of PROTAC discovery when the optimal geometry for the ternary complex is unknown.

However, this high degree of flexibility can also be a double-edged sword. It can lead to an entropic penalty upon binding to the two proteins, potentially reducing the stability of the ternary complex.[1][4] Furthermore, long, flexible alkyl chains can contribute to poor physicochemical properties, such as high lipophilicity, which may negatively impact cell permeability and oral bioavailability.[3]

Rigid Linkers: The Pre-organized Strategy

Rigid linkers, on the other hand, can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially leading to more potent degradation.[1][4] By constraining the conformational freedom, rigid linkers can also improve selectivity by disfavoring the formation of off-target ternary complexes.[1] Additionally, the incorporation of rigid structural elements can lead to improved physicochemical and pharmacokinetic properties, such as enhanced metabolic stability.[4][]

The primary drawback of rigid linkers lies in the design challenge. Their lack of flexibility means that achieving a productive ternary complex geometry requires a more precise design, and an improperly designed rigid linker can hinder complex formation.[1] Synthetically, rigid linkers are often more challenging to prepare compared to their flexible counterparts.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[9][10] The following tables summarize representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance.

Table 1: Comparison of Flexible vs. Rigid Linkers on PROTAC Performance

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Aromatic Rings)
Conformational Freedom HighLow
Ternary Complex Formation Can adapt to various protein-protein orientations, but may have an entropic penalty.[1][3]Pre-organizes the PROTAC into a bioactive conformation, reducing the entropic penalty.[1][3]
Physicochemical Properties PEG linkers can improve solubility. Alkyl chains are often hydrophobic.[4]Can lead to improved physicochemical and pharmacokinetic properties.[4]
Metabolic Stability Can be more susceptible to metabolism.[4]Can enhance metabolic stability.[4]
Synthetic Accessibility Generally high.[1][3]Often more challenging.[1]

Table 2: Impact of Linker Type on PROTAC Efficacy (Representative Data)

Target ProteinE3 LigaseLinker ClassRepresentative Linker TypeDC50 (nM)Dmax (%)
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)Alkyl/EtherAlkyl/Ether Chains1-40>85
Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)Alkyl/Ether16-atom alkyl linkerPotentHigh
Bromodomain-containing protein 4 (BRD4)Cereblon (CRBN)PEGPEG ChainsVariedVaried
Tank-binding kinase 1 (TBK1)Von Hippel-Lindau (VHL)Alkyl/Ether< 12 atomsNo degradation-
Tank-binding kinase 1 (TBK1)Von Hippel-Lindau (VHL)Alkyl/Ether21 atoms396

Note: Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[6][11]

Visualizing the Process: From Pathway to Workflow

To better understand the context in which PROTAC linkers operate, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Ubiquitin transfer Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC PROTAC Recycling Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start PROTAC Design & Synthesis cell_culture Cell Culture & Treatment start->cell_culture protein_quant Protein Quantification (e.g., Western Blot) cell_culture->protein_quant ternary_complex_analysis Ternary Complex Analysis (e.g., SPR, TR-FRET) cell_culture->ternary_complex_analysis data_analysis Data Analysis (DC50, Dmax) protein_quant->data_analysis ternary_complex_analysis->data_analysis conclusion Structure-Activity Relationship (SAR) data_analysis->conclusion

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy.

Western Blotting for Protein Degradation

Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC. The intensity of the protein band is proportional to the amount of protein present.[6][10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.[12]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[12]

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[12]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Principle: SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It provides kinetic and affinity data for binary and ternary complex formation, which is crucial for understanding the PROTAC's mechanism of action.[5][10]

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.[5]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity and kinetics of the PROTAC for the E3 ligase.

    • In a separate experiment, inject a series of concentrations of the target protein over a fresh sensor chip surface to measure its interaction with the PROTAC (this may require immobilizing the target protein or using a capture-based approach).

  • Ternary Complex Formation Analysis:

    • Inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase.

    • Alternatively, inject the target protein over the sensor surface after it has been saturated with the PROTAC.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary complex formation.

Conclusion

The choice between a flexible and a rigid linker is a critical decision in the design of an effective PROTAC.[4] Flexible linkers offer synthetic ease and conformational adaptability, which can be advantageous in the initial stages of discovery.[3] In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[1][3] Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and its selection often requires empirical determination.[10] A systematic evaluation of linker candidates using a combination of cellular and biophysical assays, as outlined in this guide, is essential for the rational design and development of next-generation protein degraders.

References

Navigating PROTAC Efficacy: A Comparative Guide to DC50 and Dmax Determination for NH2-C6-NH-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules offer the ability to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical component in the design of a potent PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. This guide provides a comparative analysis of PROTACs featuring the NH2-C6-NH-Boc linker, focusing on two key performance metrics: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

This guide will delve into the experimental determination of these crucial parameters, provide detailed protocols, and present a comparative framework using illustrative data for a hypothetical this compound-containing PROTAC alongside a well-characterized example.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily defined by its DC50 and Dmax values. A lower DC50 indicates higher potency, meaning a lower concentration of the PROTAC is required to achieve 50% degradation of the target protein. The Dmax value represents the maximum percentage of the target protein that can be degraded, indicating the efficacy of the PROTAC.

For the purpose of this guide, we will compare a hypothetical PROTAC utilizing the this compound linker against the known BRD4-degrading PROTAC, dBET6. The data for the hypothetical PROTAC is illustrative and serves as a benchmark for comparison.

PROTAC NameE3 Ligase LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
Hypothetical PROTACCereblon (CRBN)This compoundTarget XCancer Cell Line A~25>90
dBET6Cereblon (CRBN)PEG-basedBRD422Rv13>95[1]

Experimental Protocols

Accurate determination of DC50 and Dmax values is fundamental to the evaluation and optimization of PROTACs. The following is a standard protocol for these key experiments.

Determination of DC50 and Dmax
  • Cell Culture and Seeding: The chosen cell line (e.g., a cancer cell line expressing the target protein) is cultured in appropriate media. Cells are then seeded into multi-well plates (e.g., 12-well or 96-well) at a density that ensures they are in the exponential growth phase during the experiment. The plates are incubated overnight to allow for cell adherence.[1][2]

  • PROTAC Treatment: A stock solution of the PROTAC is prepared, typically in DMSO. A series of dilutions are then made in fresh cell culture medium to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM). The medium in the cell plates is replaced with the medium containing the various PROTAC concentrations. A vehicle control (medium with DMSO) is also included. The cells are then incubated for a predetermined period, typically 18-24 hours, to allow for protein degradation.[1][2][3]

  • Cell Lysis: Following incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS). A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to each well to extract the cellular proteins. The plates are incubated on ice, and the cell lysates are collected.[2][3]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This step is crucial to ensure equal amounts of protein are loaded for subsequent analysis.[2]

  • Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control. The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[1][2][3]

  • Data Acquisition and Analysis: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The percentage of remaining target protein is calculated relative to the vehicle control. The DC50 and Dmax values are then determined by plotting the percentage of protein remaining against the logarithm of the PROTAC concentration and fitting the data to a four-parameter logistic curve.[2][3]

Visualizing the Process and Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

PROTAC_Workflow A 1. Cell Seeding & Treatment B 2. PROTAC Incubation (e.g., 18-24h) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blotting D->E F 6. Data Analysis (DC50/Dmax Calculation) E->F

Caption: Experimental workflow for DC50 and Dmax determination.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC mechanism of action.

Conclusion

The this compound linker represents one of many tools in the PROTAC design toolbox. While specific performance data is highly dependent on the target protein and the E3 ligase ligand, the methodologies for assessing efficacy remain consistent. The determination of DC50 and Dmax through rigorous experimental protocols is essential for the successful development of potent and selective protein degraders. This guide provides a foundational understanding for researchers to comparatively evaluate PROTACs and advance the field of targeted protein degradation.

References

The C6 Linker's Crucial Role in PROTAC Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy and, most importantly, its selectivity. This guide provides a comprehensive comparison of how a C6 alkyl linker can influence PROTAC selectivity against other linker compositions, supported by experimental data and detailed methodologies.

The linker is not a mere spacer; it actively contributes to the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][2][3] Its length, composition, and attachment points can dramatically alter the geometry of this complex, thereby dictating which proteins are ubiquitinated and subsequently degraded.[4][5] An improperly designed linker can lead to a lack of efficacy due to steric hindrance (if too short) or an unstable ternary complex (if too long).[4][]

Data Presentation: C6 Linker vs. Other Linker Lengths

The following tables summarize experimental data from various studies, illustrating the impact of linker length on PROTAC performance, with a focus on how a C6 (or similar length) linker compares to shorter and longer alternatives.

Table 1: Impact of Alkyl/PEG Linker Length on Degradation of Estrogen Receptor α (ERα)

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC APEG9>1000<20[7]
PROTAC BPEG12~500~60[7]
PROTAC C PEG 16 (approx. C6) ~100 >80 [7][8]
PROTAC DPEG19~250~70[8]
PROTAC EPEG21~500~50[8]

Note: Data is compiled and representative of trends observed in the cited literature. Absolute values can vary based on specific experimental conditions.

Table 2: Linker Length-Dependent Selectivity for EGFR vs. HER2

PROTACWarheadLinker CompositionEffect on Protein LevelsSelectivity ProfileReference
PROTAC 1LapatinibAlkyl/PEGDegrades both EGFR and HER2Non-selective[5][9][10]
PROTAC 2 Lapatinib Alkyl/PEG + 1 EG unit Selectively degrades EGFR EGFR Selective [5][9][10]

Note: This case study highlights how a subtle change in linker length, not necessarily a specific C6 chain, can induce selectivity.

Mandatory Visualization

Signaling Pathway and PROTAC Mechanism

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with C6 Linker) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 Binds POI POI Protein of Interest (Target) E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->POI_PROTAC_E3 Binds E3 POI_PROTAC_E3->PROTAC Recycled POI_PROTAC_E3->E3 Recycled Ub Ubiquitin PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis Synth Synthesize PROTACs (e.g., C4, C6, C8 Linkers) QC Purification & QC (HPLC, NMR, MS) Synth->QC Treatment Treat Cells with PROTACs (Dose-Response) QC->Treatment Culture Culture Target Cell Lines Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot / Immunoassay (Target Degradation) Lysis->WB MS_Proteomics Mass Spectrometry Proteomics (Selectivity Profiling) Lysis->MS_Proteomics DC50_Dmax Calculate DC50 & Dmax WB->DC50_Dmax Selectivity Assess Off-Target Effects MS_Proteomics->Selectivity

Caption: Experimental workflow for assessing PROTAC linker impact.

Logical Relationship

Linker_Selectivity cluster_linker Linker Properties cluster_complex Ternary Complex cluster_outcome Biological Outcome Length Linker Length (e.g., C6) Geometry Ternary Complex Geometry & Stability Length->Geometry Composition Composition (Alkyl, PEG) Composition->Geometry Attachment Attachment Point Attachment->Geometry PPI Protein-Protein Interactions Geometry->PPI Potency Degradation Potency (DC50, Dmax) PPI->Potency Selectivity Degradation Selectivity (On-Target vs. Off-Target) PPI->Selectivity

Caption: Linker properties dictate PROTAC selectivity via ternary complex formation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC efficacy.

Western Blot for Target Protein Degradation

Objective: To quantify the dose-dependent degradation of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the target) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) for a specified duration (e.g., 16-24 hours).[11] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.[12]

Mass Spectrometry-Based Proteomics for Selectivity Profiling

Objective: To globally assess the impact of a PROTAC on the cellular proteome and identify off-target degradation events.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that achieves significant target degradation (e.g., 5x DC50) and a vehicle control for 24 hours. Harvest and lyse the cells as described above.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • TMT Labeling (Optional but Recommended): For quantitative comparison, label the peptides from different treatment groups with tandem mass tags (TMT).

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a protein database to identify and quantify proteins. For each protein, calculate the fold change in abundance between the PROTAC-treated and vehicle-treated samples.

  • Hit Identification: Proteins that are significantly downregulated only in the presence of the active PROTAC (and not a negative control) are considered potential off-targets. This provides a comprehensive view of the PROTAC's selectivity.[13]

Ternary Complex Formation Assay (e.g., NanoBRET)

Objective: To measure the formation of the ternary complex in live cells.

Methodology:

  • Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc luciferase (the energy donor) and the E3 ligase fused to a HaloTag (which is labeled with a fluorescent ligand, the energy acceptor).

  • Assay Setup: Plate the engineered cells and treat them with varying concentrations of the PROTAC.

  • Signal Measurement: Add the HaloTag ligand and the NanoLuc substrate. Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.[5]

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration. This provides insights into the cooperativity and stability of the ternary complex formed by different linkers.

By systematically applying these experimental approaches, researchers can effectively assess the impact of a C6 linker on PROTAC selectivity, paving the way for the development of more precise and potent protein degraders.

References

A Comparative Analysis of Alkyl Linkers: Unraveling the Impact of Chain Length on Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of bioconjugation and drug development, the chemical linker connecting a payload to a targeting moiety is a critical determinant of success. Among the various types of linkers, simple alkyl chains are frequently employed due to their synthetic tractability and inherent stability. However, the length of this alkyl linker is not a trivial parameter; it profoundly influences a conjugate's binding affinity, stability, and biological activity. This guide provides an objective comparison of different length alkyl linkers, supported by experimental data, to inform the selection of the optimal linker for your research needs.

The Influence of Alkyl Linker Length on Molecular Interactions and Efficacy

The length of an alkyl linker can dictate the spatial orientation and flexibility of a conjugated molecule, directly affecting its interaction with biological targets. An optimal linker length can properly position a ligand within a binding pocket, leading to enhanced affinity and efficacy. Conversely, a linker that is too short may introduce steric hindrance, while one that is too long can lead to an entropic penalty upon binding or unfavorable hydrophobic interactions.[1][2] This balancing act is crucial in the design of potent therapeutics like Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[3][4]

Data Presentation: Quantitative Comparison of Alkyl Linker Performance

The following tables summarize quantitative data from various studies, highlighting the impact of alkyl linker length on binding affinity and biological efficacy.

Table 1: Thermodynamic Effects of Alkyl Chain Length on Grb2 SH2 Domain-Peptide Binding [5]

Ligand Side Chain (No. of Carbons)Change in Enthalpy (ΔH°, kcal/mol)Change in Entropy (-TΔS°, kcal/mol)Binding Affinity (Kd, µM)
1 (Ala derivative)-10.51.510.0
2 (Ethyl)-11.82.54.0
3 (n-Propyl)-11.92.73.8
4 (n-Butyl)-12.53.53.5
5 (n-Pentyl)-12.63.73.4

This data shows that while initial increases in alkyl chain length from one to two carbons significantly enhance binding affinity, further extensions provide diminishing returns. Favorable changes in enthalpy are often offset by unfavorable changes in entropy.[5]

Table 2: Effect of Alkyl Linker Length on PROTAC Efficacy for Estrogen Receptor (ER) Degradation [4]

PROTAC CompoundLinker Length (atoms)ER Degradation (% of control at 1 µM)Cell Viability IC50 (µM)
11 940%>10
12 1265%2.5
13 1685%0.8
14 1950%5.0
15 2135%7.5

As demonstrated, the efficacy of ER degradation by PROTACs is highly dependent on the linker length, with a 16-atom linker proving to be the most effective in this series.[4]

Table 3: Impact of Alkyl Chain Length on Hydrophobic Drug Adsorption in Gelatin Hydrogels [6]

Alkyl Chain LengthModification Rate (%)Swelling RatioAdsorbed Uranine (µg/g of gel)
C4 (Butyraldehyde)>90%~18~150
C6 (Hexanal)>90%~16~250
C8 (Octanal)>90%~14~350
C12 (Dodecanal)>90%~12~450

This study indicates a direct correlation between increasing alkyl chain length and the capacity of a hydrogel to adsorb a hydrophobic drug, driven by intensified hydrophobic interactions.[6]

Visualizing Key Concepts and Workflows

Linker_Length_Impact cluster_input Alkyl Linker Length cluster_outcomes Potential Outcomes Short Short Linker (e.g., 1-4 atoms) Outcome1 Steric Hindrance Poor Binding Short->Outcome1 Optimal Optimal Linker (e.g., 5-16 atoms) Outcome3 Enhanced Affinity & Biological Activity Optimal->Outcome3 Long Long Linker (e.g., >16 atoms) Outcome2 Reduced Affinity (Entropic Penalty) Long->Outcome2

Fig 1. Logical flow of how linker length can determine biological outcomes.

PROTAC_Workflow cluster_synthesis Synthesis & Preparation cluster_experiment Cellular Assay cluster_analysis Analysis A Synthesize PROTACs with varying alkyl linkers C Treat cells with different PROTACs A->C B Culture Target Cells (e.g., MCF7) B->C D Incubate for 24-72 hours C->D E Lyse cells to extract proteins D->E F Western Blot for Target Protein E->F G Quantify Band Intensity F->G H Determine Degradation (IC50 / DC50) G->H

Fig 2. A typical experimental workflow for comparing PROTAC efficacy.

PROTAC_MoA cluster_system PROTAC-Mediated Ubiquitination POI Target Protein (POI) Proteasome Proteasome POI->Proteasome Degraded by E3 E3 Ligase E3->POI Ubiquitinates PROTAC PROTAC PROTAC->POI binds PROTAC->E3 binds Ub Ubiquitin Ub->E3 Recruited

Fig 3. Conceptual diagram of a PROTAC's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols for evaluating alkyl linkers.

Protocol 1: Synthesis of SAM-Peptide Conjugates via Alkyl Linkers [7]

This protocol describes a general approach to connect an S-adenosylmethionine (SAM) analog with different peptides via alkyl linkers of varying lengths to create bisubstrate analogs for protein methyltransferases.

  • Protection and Modification of Adenosine (B11128): Start with commercially available adenosine. Protect the 2'- and 3'-hydroxyl groups using an isopropylidene group. Convert the 5'-hydroxyl to an azide, followed by a hydrogenation reaction to yield a primary amine.

  • Reductive Amination: React the modified adenosine with a Boc-protected aspartic aldehyde via reductive amination to form the initial SAM analog backbone.

  • Linker Introduction: Synthesize amino alcohol linkers of varying lengths (e.g., propylene, ethylene). Protect the amine with a Cbz group.

  • Second Reductive Amination: Oxidize the amino alcohol linker to an aldehyde using Dess–Martin periodinane. Couple this aldehyde to the SAM analog backbone via a second reductive amination.

  • Deprotection and Peptide Coupling: Remove the Cbz protecting group from the linker by hydrogenation. Couple the resulting amine to a pre-synthesized α-bromo peptide on solid-phase resin.

  • Cleavage and Purification: Cleave the final conjugate from the resin using a cleavage cocktail (e.g., TFA/DODT/H2O/TIPS). Purify the final SAM-peptide conjugate by reverse-phase HPLC.

  • Activity Assay: Evaluate the inhibitory activities (IC50, Ki) of the synthesized compounds using a fluorescence-based enzymatic assay.[7]

Protocol 2: PROTAC-Induced Estrogen Receptor (ER) Degradation Assay [4]

This protocol details the evaluation of PROTACs with different linker lengths for their ability to degrade the endogenous ER-α in breast cancer cells.

  • Cell Culture: Culture MCF7 breast cancer cells in appropriate media until they reach 70-80% confluency.

  • PROTAC Treatment: Treat the cells with varying concentrations (e.g., 0.1 nM to 10 µM) of the synthesized PROTACs or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours, to allow for protein degradation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for ER-α, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the ER-α signal to the loading control and express the results as a percentage of the vehicle-treated control.[4]

Protocol 3: Evaluating Drug Adsorption in Hydrophobically-Modified Hydrogels [6]

This protocol is used to assess how alkyl chain length affects the ability of a modified gelatin hydrogel to adsorb a hydrophobic drug model.

  • Synthesis of HMGs: Prepare hydrophobically-modified gelatin (HMG) by reacting gelatin with fatty aldehydes of different alkyl chain lengths (C4, C6, C8, C12) in a buffered ethanol (B145695) solution.

  • Hydrogel Formation: Prepare HMG solutions in DMSO, freeze them to induce phase separation and the formation of hydrophobic cross-linking sites, and then thaw and dialyze against water to form the hydrogels.

  • Swelling Test: Lyophilize and weigh the dry hydrogels. Immerse them in a buffer solution (e.g., PBS) and allow them to swell to equilibrium. Calculate the swelling ratio by dividing the weight of the swollen gel by the weight of the dry gel.

  • Adsorption Test: Place the swollen HMG hydrogels into a solution of a model hydrophobic drug (e.g., uranine) of known concentration.

  • Incubation: Gently shake the samples at a constant temperature (e.g., 37°C) for a set period (e.g., 24 hours) to allow for drug adsorption.

  • Quantification: Measure the concentration of the drug remaining in the supernatant using a spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculation: Calculate the amount of drug adsorbed into the hydrogel by subtracting the amount of drug remaining in the supernatant from the initial amount.[6]

References

Evaluating Off-Target Effects of PROTACs Featuring NH2-C6-NH-Boc Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker profoundly influences the efficacy, selectivity, and off-target profile of the PROTAC. This guide provides a comparative analysis of PROTACs containing the NH2-C6-NH-Boc linker, a flexible aliphatic chain, against other common linker classes, with a focus on evaluating off-target effects.

The Linker's Role in PROTAC Selectivity and Off-Target Effects

The linker is not merely a spacer but an active modulator of a PROTAC's properties.[1] Its length, composition, and rigidity are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][] Off-target effects in PROTACs can be broadly categorized into degradation-dependent and degradation-independent effects. Degradation-dependent off-targets arise when the PROTAC induces the degradation of proteins other than the intended target, while degradation-independent effects stem from the intrinsic pharmacological activity of the PROTAC molecule itself.

The this compound linker, being a hexyl amine derivative, falls into the category of flexible, alkyl-based linkers. These linkers are synthetically tractable and offer a high degree of conformational flexibility, which can be advantageous for ternary complex formation.[2][] However, their hydrophobic nature can influence cell permeability and potentially lead to non-specific interactions. This contrasts with polyethylene (B3416737) glycol (PEG)-based linkers, which are more hydrophilic and can improve solubility.[]

Comparative Analysis of PROTACs with Different Linkers

Table 1: Illustrative Proteome-Wide Analysis of Protein Degradation

This hypothetical data compares the effects of three BRD4-targeting PROTACs with different linkers on protein abundance in a human cancer cell line (e.g., HeLa) after 24 hours of treatment. The data is presented as Log2 fold change in protein abundance compared to a vehicle control.

ProteinGene NamePROTAC 1 (C6 Alkyl Linker) Log2 Fold ChangePROTAC 2 (PEG Linker) Log2 Fold ChangePROTAC 3 (Rigid Piperazine Linker) Log2 Fold ChangePotential Off-Target?
On-Target
Bromodomain-containing protein 4BRD4-3.5-3.8-3.2No
Known Related Off-Targets
Bromodomain-containing protein 2BRD2-2.8-3.1-1.5Yes
Bromodomain-containing protein 3BRD3-2.5-2.9-1.2Yes
Hypothetical Off-Targets
Zinc finger protein 91ZFP91-1.5-1.2-0.5Yes
Heat shock protein 70HSPA1A-0.8-0.5-0.2Yes
Cytochrome P450 3A4CYP3A4-1.2-0.3-0.1Yes

Data Interpretation:

  • On-Target Efficacy: All three PROTACs effectively degrade the target protein, BRD4. The PEG-linker PROTAC shows slightly higher potency in this hypothetical scenario.

  • Selectivity within Protein Family: The more flexible alkyl and PEG linkers lead to a more pronounced degradation of the closely related bromodomain proteins BRD2 and BRD3, while the rigid linker confers greater selectivity for BRD4.

  • Off-Target Profile: The hydrophobic C6 alkyl linker may show a slightly higher propensity for inducing the degradation of unrelated proteins, such as certain zinc finger proteins and metabolic enzymes (CYP450s), compared to the more hydrophilic PEG linker. The rigid linker demonstrates the cleanest off-target profile in this illustrative example.

Experimental Protocols for Evaluating Off-Target Effects

A multi-pronged approach is essential for the comprehensive identification and validation of PROTAC off-target effects.

Global Proteomics using Mass Spectrometry

This is the primary method for unbiasedly identifying off-target protein degradation.

  • Objective: To quantify changes in the abundance of thousands of proteins in response to PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, HEK293) and treat with the PROTAC of interest, a negative control (e.g., an inactive epimer), and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.

    • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with isobaric tags for multiplexed analysis.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

    • Data Analysis: Use specialized software to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.

Orthogonal Validation of Potential Off-Targets

Potential off-targets identified through global proteomics must be validated using targeted methods.

  • Western Blotting: A standard technique to confirm the degradation of specific proteins.

    • Treat cells with a range of PROTAC concentrations.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with specific antibodies against the potential off-target proteins.

  • Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): A highly sensitive and specific mass spectrometry-based method for quantifying a predefined list of proteins.

Target Engagement Assays

These assays confirm the direct binding of the PROTAC to a potential off-target protein within the cellular environment.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[1][4]

    • Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells to a range of temperatures.

    • Lysis and Separation: Lyse the cells and separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.

    • Analysis: Quantify the amount of soluble protein at each temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

  • NanoBRET™ Assay: This is a proximity-based assay that measures target engagement in living cells.[5][6]

    • Cell Engineering: Co-express the potential off-target protein as a NanoLuc® luciferase fusion and a HaloTag®-E3 ligase fusion in cells.

    • PROTAC Treatment: Treat the cells with the PROTAC.

    • Signal Detection: Add a fluorescent HaloTag® ligand. The formation of a ternary complex brings the NanoLuc® and the fluorescent tag into close proximity, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for illustrating the complex processes involved in evaluating PROTAC off-target effects.

experimental_workflow Experimental Workflow for Off-Target Evaluation cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_output Outcome proteomics Global Proteomics (LC-MS/MS) data_analysis Data Analysis & Hit Identification proteomics->data_analysis western Western Blotting data_analysis->western Validate Hits srm Targeted Proteomics (SRM) data_analysis->srm cetsa Target Engagement (CETSA) data_analysis->cetsa nanobret Target Engagement (NanoBRET) data_analysis->nanobret off_target_profile Comprehensive Off-Target Profile western->off_target_profile srm->off_target_profile cetsa->off_target_profile nanobret->off_target_profile

Caption: Workflow for proteomic discovery and validation of PROTAC off-targets.

protac_mechanism PROTAC Mechanism and Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 Off_Target Off-Target Protein PROTAC->Off_Target Ternary_On POI-PROTAC-E3 Ternary Complex POI->Ternary_On E3->Ternary_On Ternary_Off Off-Target-PROTAC-E3 Ternary Complex E3->Ternary_Off Ub_On Ubiquitination of POI Ternary_On->Ub_On Deg_On Proteasomal Degradation of POI Ub_On->Deg_On Off_Target->Ternary_Off Ub_Off Ubiquitination of Off-Target Ternary_Off->Ub_Off Deg_Off Proteasomal Degradation of Off-Target Ub_Off->Deg_Off

Caption: On-target vs. off-target degradation pathways mediated by PROTACs.

Conclusion

The evaluation of off-target effects is a cornerstone of PROTAC development, ensuring the creation of safe and effective therapeutics. While PROTACs containing the this compound linker offer synthetic accessibility and conformational flexibility, their hydrophobic, alkyl nature necessitates a thorough investigation of their off-target profile. A systematic approach, combining global proteomics for unbiased discovery with orthogonal validation and target engagement assays, is crucial for building a comprehensive understanding of a PROTAC's selectivity. By carefully considering the trade-offs between different linker types and employing rigorous experimental validation, researchers can rationally design the next generation of highly specific and potent protein degraders.

References

Surface Plasmon Resonance: A Superior Method for Ternary Complex Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-component molecular interactions, Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for the real-time analysis of ternary complexes. This guide provides an objective comparison of SPR with alternative methods, supported by experimental data, and offers detailed protocols to facilitate the design and execution of robust assays for ternary complex characterization, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

The formation and stability of ternary complexes are fundamental to the mechanism of action of novel therapeutics like PROTACs, which function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[1][2][3] Understanding the kinetics and cooperativity of these interactions is paramount for optimizing drug efficacy.[4][5]

SPR vs. Alternative Technologies for Ternary Complex Analysis

While various techniques can assess the formation of ternary complexes, SPR offers distinct advantages in providing high-resolution kinetic data.[6] Competing methods often have limitations that SPR overcomes:

  • Fluorescence-Based Assays (FP, TR-FRET, AlphaLISA): These proximity-based assays are valuable for confirming complex formation but typically require labeling of the interacting partners, which can potentially interfere with the binding events. Furthermore, they often lack the detailed kinetic resolution provided by SPR.[3]

  • Isothermal Titration Calorimetry (ITC): ITC is a powerful tool for obtaining thermodynamic data (ΔH, ΔS) and determining binding stoichiometry. However, it is generally a lower-throughput technique that requires larger amounts of sample and does not provide the kinetic (on- and off-rates) information that is a key output of SPR analysis.[3][4][5]

SPR's ability to provide label-free, real-time measurement of both binary and ternary binding kinetics and affinity makes it an ideal tool for optimizing the design and efficacy of molecules that rely on ternary complex formation.[2][6]

Quantitative Comparison of Binding Affinities and Cooperativity

A key parameter in the analysis of ternary complexes is cooperativity (α) , which quantifies how the binding of one component influences the affinity for the other. It is calculated as the ratio of the binary and ternary dissociation constants (KD): α = KDbinary / KDternary .[1][4]

  • Positive Cooperativity (α > 1): The formation of a binary complex enhances the binding of the third molecule, leading to a more stable ternary complex. This is often a desirable attribute in drug design.[4]

  • Negative Cooperativity (α < 1): The formation of a binary complex reduces the affinity for the third molecule.[4]

  • No Cooperativity (α = 1): The binding events are independent.[4]

The following tables summarize representative binding and kinetic data from SPR and ITC analyses of PROTAC-mediated ternary complexes, showcasing the insights that can be gained into complex stability and cooperativity.

Table 1: Comparison of SPR and ITC Data for PROTAC-Mediated Ternary Complexes [1][5][7]

PROTACTargetMethodKDbinary (PROTAC to VHL) (nM)KDternary (PROTAC + Target to VHL) (nM)Cooperativity (α)
MZ1 Brd4BD2SPR814.119.8
ITC654.414.8
AT1 Brd4BD2SPR120254.8
ITC100214.8
MZP55 Brd4BD2SPR2304800.48
ITC2005000.40
MZP61 Brd4BD2SPR>1000>1000~0.3
ITC30010000.30

Table 2: Kinetic Parameters and Half-Life of Ternary Complexes Determined by SPR [1][4]

Ternary Complex Componentskon (M-1s-1)koff (s-1)KDternary (nM)Complex Half-life (t1/2) (min)
VHL-MZ1-Brd2BD22.0 x 1058.6 x 10-44.313.4
VHL-MZ1-Brd3BD21.1 x 1052.1 x 10-21900.55
VHL-MZ1-Brd4BD22.4 x 1059.8 x 10-44.111.8

Experimental Protocols

Below are detailed methodologies for the key experiments involved in ternary complex analysis using SPR.

Protocol 1: Immobilization of E3 Ligase and Binary Interaction Analysis

This protocol describes the immobilization of the E3 ligase (e.g., VHL complex) onto the sensor chip and the subsequent analysis of its binary interaction with a PROTAC.

  • Ligand Immobilization:

    • Covalently immobilize the E3 ligase complex (e.g., biotinylated VCB complex) onto a streptavidin-coated sensor chip.[3][4] The immobilization level should be optimized to minimize mass transport limitations.

    • Alternatively, use amine coupling to immobilize the ligase on a CM5 sensor chip.

  • Binary Interaction Analysis:

    • Prepare a dilution series of the PROTAC in a suitable running buffer (e.g., HBS-EP+).

    • Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (kon and koff).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the binary dissociation constant (KDbinary).[4]

Protocol 2: Ternary Complex Analysis

This protocol details the analysis of the ternary complex formation by injecting a pre-incubated mixture of the PROTAC and the target protein.

  • Analyte Preparation:

    • Prepare a dilution series of the PROTAC.

    • To each PROTAC concentration, add a constant, near-saturating concentration of the target protein (e.g., 20-50 times the KD of the PROTAC-target interaction).[4][7]

    • Incubate the mixtures to allow for the formation of the binary PROTAC-target complex.

  • Ternary Interaction Analysis:

    • Inject the pre-incubated PROTAC-target protein solutions over the immobilized E3 ligase surface.

    • A single-cycle kinetic (SCK) format is often preferred for ternary complexes, especially those with slow dissociation rates, to avoid the need for surface regeneration between injections.[1][2]

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to obtain the kon, koff, and KDternary for the ternary complex.[4]

  • Data Analysis:

    • Calculate the cooperativity factor: α = KDbinary / KDternary .[1][4]

    • Determine the stability of the ternary complex by calculating the dissociative half-life: t1/2 = ln(2) / koff .[1][4]

Visualizing Experimental Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the underlying biological mechanism of PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

SPR_Workflow_Ternary cluster_prep Preparation cluster_binary Binary Analysis cluster_ternary Ternary Analysis cluster_analysis Data Analysis Immobilize 1. Immobilize E3 Ligase on Sensor Chip Inject_PROTAC 2. Inject PROTAC (Analyte 1) Immobilize->Inject_PROTAC Inject_Ternary 5. Inject Complex (Analyte 2) Immobilize->Inject_Ternary Measure_Binary 3. Measure k_on, k_off Calculate KD_binary Inject_PROTAC->Measure_Binary Pre_incubate 4. Pre-incubate PROTAC with Target Protein Measure_Binary->Pre_incubate Calculate_Cooperativity 7. Calculate Cooperativity (α) and Half-life (t1/2) Measure_Binary->Calculate_Cooperativity Pre_incubate->Inject_Ternary Measure_Ternary 6. Measure k_on, k_off Calculate KD_ternary Inject_Ternary->Measure_Ternary Measure_Ternary->Calculate_Cooperativity

Caption: A generalized experimental workflow for determining cooperativity using SPR.

Ternary_Formation_Pathways E3 E3 Ligase E3_PROTAC E3-PROTAC Binary Complex E3->E3_PROTAC KD1 Ternary Ternary Complex E3->Ternary PROTAC PROTAC PROTAC->E3_PROTAC PROTAC_Target PROTAC-Target Binary Complex PROTAC->PROTAC_Target KD2 Target Target Protein Target->PROTAC_Target Target->Ternary E3_PROTAC->Ternary KD3 PROTAC_Target->Ternary KD4

Caption: The formation of a ternary complex can proceed through different pathways.

References

Safety Operating Guide

Proper Disposal of NH2-C6-NH-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat NH2-C6-NH-Boc as a Corrosive Hazardous Waste.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, also known as N-Boc-1,6-diaminohexane. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance. Due to its hazardous nature, this chemical requires careful management throughout its lifecycle, from use to final disposal.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A lab coat

Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

Quantitative Safety Data

For quick reference, the key quantitative safety and physical property data for N-Boc-1,6-diaminohexane are summarized in the table below.

PropertyValueSource
Molecular Formula C11H24N2O2[2]
Molecular Weight 216.32 g/mol [2]
GHS Hazard Statement H314: Causes severe skin burns and eye damage[2]
Signal Word Danger[1][2]
Storage Class Code 8A - Combustible corrosive hazardous materials
Flash Point 125 °C (257.0 °F) - closed cup

Standard Disposal Procedure

The primary and universally accepted method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1]

Step-by-Step Standard Disposal Protocol:

  • Segregation: Keep this compound waste separate from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[1]

  • Labeling: Clearly label the waste container as "Hazardous Waste: Corrosive Amine" and include the full chemical name "N-Boc-1,6-diaminohexane" and the approximate quantity.

  • Containment: Use a designated, properly sealed, and compatible waste container. Ensure the container is in good condition and stored in a secondary containment tray.

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from heat and sources of ignition.[1]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and proper disposal.

Experimental Protocol: In-Lab Waste Neutralization (For Experienced Personnel Only)

In some research contexts, it may be permissible to neutralize small quantities of this compound waste as part of a documented experimental protocol before collection by a hazardous waste service. This procedure involves the deprotection of the Boc group, converting the corrosive carbamate (B1207046) into a less hazardous diamine salt.

Important: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with your institution's specific waste management policies. Many institutions prohibit the in-lab treatment of hazardous waste without prior approval.

Methodology: Acidic Deprotection for Waste Neutralization

This protocol is adapted from standard Boc deprotection procedures.[3][4]

  • Preparation: In a chemical fume hood, prepare a stir plate and an appropriately sized flask for the volume of waste to be treated. Ensure you have all necessary PPE.

  • Dilution: Dilute the this compound waste with a suitable solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a similar non-aqueous solution) or trifluoroacetic acid (TFA) to the stirred, diluted waste. The reaction is exothermic, so the addition should be slow and the flask may need to be cooled in an ice bath.

  • Reaction: Continue stirring the mixture at room temperature. The deprotection is typically complete within a few hours. The progress can be monitored by thin-layer chromatography (TLC) if necessary.

  • Quenching (if using TFA): If TFA was used, the resulting trifluoroacetate (B77799) salt solution should be carefully neutralized with a base such as sodium bicarbonate solution. This step should be done slowly to control the effervescence from CO2 evolution.

  • Final Disposal: The resulting solution, containing the diammonium salt, should still be collected as hazardous aqueous waste. Label the container appropriately and arrange for disposal through your institution's EHS office. Do not dispose of this solution down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Logical workflow for the disposal of this compound.

References

×

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NH2-C6-NH-Boc
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